Product packaging for 3,5-Bis(trifluoromethyl)hydrocinnamic acid(Cat. No.:CAS No. 181772-16-7)

3,5-Bis(trifluoromethyl)hydrocinnamic acid

Cat. No.: B065204
CAS No.: 181772-16-7
M. Wt: 286.17 g/mol
InChI Key: LISLXJGPJUAEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Bis(trifluoromethyl)hydrocinnamic acid is a useful research compound. Its molecular formula is C11H8F6O2 and its molecular weight is 286.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8F6O2 B065204 3,5-Bis(trifluoromethyl)hydrocinnamic acid CAS No. 181772-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O2/c12-10(13,14)7-3-6(1-2-9(18)19)4-8(5-7)11(15,16)17/h3-5H,1-2H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISLXJGPJUAEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361455
Record name 3,5-Bis(trifluoromethyl)hydrocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181772-16-7
Record name 3,5-Bis(trifluoromethyl)hydrocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)hydrocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3,5-Bis(trifluoromethyl)hydrocinnamic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Molecular Weight and Authoritative Characterization of 3,5-Bis(trifluoromethyl)hydrocinnamic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a critical intermediate in contemporary drug discovery. The document's core focus is the definitive establishment of its molecular weight, moving beyond a simple statement of the value to detail the theoretical basis and the multi-faceted experimental methodologies required for its authoritative verification. As a Senior Application Scientist, this guide is structured to impart not just procedural steps but the underlying scientific rationale, ensuring that protocols are understood as self-validating systems. We will explore the compound's foundational physicochemical properties, delve into gold-standard analytical techniques such as mass spectrometry and NMR spectroscopy, and contextualize its significance in medicinal chemistry, particularly as a building block for pharmacologically active amides.[1][2] This whitepaper is designed to serve as a practical and educational resource for professionals engaged in the synthesis, characterization, and application of high-value chemical entities.

Part 1: Foundational Physicochemical & Structural Properties

This compound, also known by its systematic name 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, is a substituted aromatic carboxylic acid.[3] The strategic placement of two trifluoromethyl (-CF3) groups on the phenyl ring is a common and highly effective strategy in medicinal chemistry. These groups are potent electron-withdrawing agents that significantly alter the molecule's electronic profile, pKa, and lipophilicity. Furthermore, they enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial consideration in drug design.[4] An accurate understanding of its fundamental properties, starting with its molecular weight, is the non-negotiable first step in any research or development workflow.

Core Properties Summary

The essential physicochemical data for this compound are consolidated below. These values represent the foundational parameters for experimental design, from solubility testing to reaction stoichiometry.

PropertyValueSource(s)
Molecular Weight 286.17 g/mol [1][3][5][6]
Molecular Formula C₁₁H₈F₆O₂[1][3]
CAS Number 181772-16-7[1][3]
Synonyms 3-[3,5-Bis(trifluoromethyl)phenyl]propanoic acid[3]
Appearance White solid / crystalline solid[5][7]
Melting Point 68-73 °C[3][5]
Boiling Point 247 °C (at 760 mmHg)[3]
Density 1.427 g/cm³[3]
Molecular Structure

The structural arrangement dictates the compound's chemical behavior and its potential for interaction with biological targets.

Caption: Molecular structure of this compound.

Part 2: Authoritative Determination of Molecular Weight

While the theoretical molecular weight is a calculated value, its experimental confirmation is a cornerstone of chemical characterization, ensuring sample identity and purity. A multi-technique approach is essential for a robust and trustworthy assessment.

Theoretical Molecular Weight Calculation

The molecular weight is the sum of the atomic masses of all atoms in the molecule (C₁₁H₈F₆O₂).[8]

  • (11 x Carbon atomic mass) + (8 x Hydrogen atomic mass) + (6 x Fluorine atomic mass) + (2 x Oxygen atomic mass)

  • (11 x 12.011) + (8 x 1.008) + (6 x 18.998) + (2 x 15.999) = 286.17 g/mol

This calculated value serves as the benchmark for experimental verification.

Experimental Verification Workflow

A rigorous workflow for confirming the molecular weight and identity of a small molecule involves complementary techniques. Mass spectrometry provides a direct measurement of the mass, while NMR and HPLC provide indispensable data on structure and purity, respectively.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation & Validation prep Weigh & Dissolve Sample (e.g., in Methanol/Acetonitrile) ms Mass Spectrometry (MS) Direct Infusion ESI-MS prep->ms nmr NMR Spectroscopy ¹H, ¹³C, ¹⁹F NMR prep->nmr hplc Purity Analysis (HPLC) prep->hplc ms_data Observe [M-H]⁻ or [M+H]⁺ ion Confirm m/z matches theoretical ms->ms_data nmr_data Confirm Structural Integrity Verify proton/fluorine environments nmr->nmr_data hplc_data Assess Purity Quantify main peak vs. impurities hplc->hplc_data final Authoritative Confirmation Identity, MW, and Purity Established ms_data->final nmr_data->final hplc_data->final

Caption: Workflow for the authoritative characterization of a small molecule.

Gold Standard: Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the premier technique for determining the molecular weight of small molecules due to its exceptional accuracy and sensitivity.[8][9] For a molecule like this compound, which contains an acidic proton, Electrospray Ionization (ESI) in negative ion mode is an ideal choice. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. In negative mode, the carboxylic acid readily deprotonates to form the [M-H]⁻ ion, directly providing the molecular weight minus one proton. This provides a direct, high-confidence measurement.

Experimental Protocol: Direct Infusion ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The high polarity of these solvents is compatible with the ESI process.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate or a commercial calibration mix) to ensure high mass accuracy.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. This ensures a stable spray and consistent ion signal.

  • Data Acquisition: Acquire data in negative ion mode over a mass range that brackets the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the most abundant ion in the spectrum. For this compound, the expected base peak will be the [M-H]⁻ ion.

    • The observed m/z value should be approximately 285.16 (286.17 - 1.01).

    • Trustworthiness: The presence of this single, dominant ion corresponding to the deprotonated parent molecule serves as a self-validating data point for the compound's molecular weight.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While MS directly measures mass, NMR spectroscopy provides the definitive confirmation of the molecular structure, which is intrinsically linked to the molecular formula and thus the molecular weight.[9] For this compound, ¹H and ¹⁹F NMR are particularly informative. ¹H NMR will confirm the presence and connectivity of the propanoic acid chain and the aromatic protons. ¹⁹F NMR is crucial for verifying the presence of the two -CF₃ groups, which are the most mass-heavy substituents.

Experimental Protocol: ¹H and ¹⁹F NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.[10] Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H NMR.

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure high resolution and a symmetrical lineshape.[10]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

    • Expected Signals: Look for signals corresponding to the two aliphatic CH₂ groups of the propanoic chain and the aromatic protons on the phenyl ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹⁹F NMR Acquisition: Without changing the sample, acquire a one-dimensional fluorine spectrum.

    • Expected Signals: A single, sharp signal is expected, as both -CF₃ groups are chemically equivalent. The presence of this signal is unambiguous proof of the trifluoromethyl substituents.

  • Trustworthiness: The combination of ¹H and ¹⁹F NMR spectra provides a unique fingerprint of the molecule. When the observed signals and their integrations are consistent with the proposed structure of C₁₁H₈F₆O₂, it validates the molecular formula used for the theoretical molecular weight calculation.

Part 3: Contextual Significance in Drug Development

The molecular weight and structure of this compound are not merely academic data points; they are critical enablers for its application as a high-value intermediate in pharmaceutical research.

Role as a Synthetic Building Block

This compound is primarily used in the synthesis of more complex, biologically active molecules, particularly novel amides.[1][2] Its carboxylic acid functional group is readily activated for amide bond formation, allowing it to be coupled with a wide variety of amines to generate large libraries of candidate compounds.

G start 3,5-Bis(trifluoromethyl)- hydrocinnamic Acid reagent + Amine (R-NH₂) + Coupling Reagents start->reagent Amide Coupling product Biologically Active Amides reagent->product target e.g., NK-1 Receptor Antagonists (Anti-emetic, Anti-inflammatory) product->target Pharmacological Target

Caption: Role as an intermediate in the synthesis of bioactive amides.

Application in NK-1 Receptor Antagonism

A significant application of this molecular scaffold is in the development of Substance P (neurokinin-1 or NK-1) receptor antagonists.[7][11] These antagonists have therapeutic potential in treating conditions such as chemotherapy-induced emesis, inflammatory diseases, and certain psychiatric disorders.[7][11] The 3,5-bis(trifluoromethyl)phenyl moiety is a well-established pharmacophore that provides potent and selective binding to the NK-1 receptor. The ability to reliably synthesize and characterize the hydrocinnamic acid precursor is therefore a critical step in the discovery pipeline for these therapeutics.

Conclusion

The molecular weight of this compound is definitively established as 286.17 g/mol . This guide has demonstrated that while the theoretical calculation provides a starting point, an authoritative confirmation relies on a synergistic analytical approach. Mass spectrometry offers a direct and precise measurement of the molecular mass, while NMR spectroscopy validates the underlying chemical structure. These techniques, complemented by purity analysis via HPLC, form a self-validating system that ensures the identity and quality of this crucial synthetic intermediate. For researchers in drug development, a rigorous understanding and application of these principles are paramount for advancing the synthesis of novel therapeutics, such as NK-1 receptor antagonists, where the unique properties of the bis(trifluoromethyl)phenyl scaffold are leveraged for potent biological activity.

References

A Comprehensive Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3,5-Bis(trifluoromethyl)phenyl Moiety in Modern Drug Discovery

The 3,5-bis(trifluoromethyl)phenyl group is a privileged structural motif in contemporary medicinal chemistry. Its incorporation into drug candidates often imparts desirable pharmacokinetic and pharmacodynamic properties. The strong electron-withdrawing nature of the two trifluoromethyl groups can significantly influence the acidity of nearby functional groups, enhance metabolic stability by blocking potential sites of oxidation, and increase lipophilicity, which can improve membrane permeability and target engagement. 3,5-Bis(trifluoromethyl)hydrocinnamic acid serves as a crucial building block for introducing this valuable moiety into a wide array of complex molecules, including novel biologically active amides[1][2]. This guide provides an in-depth exploration of a reliable and efficient synthetic pathway to this important intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a two-step sequence. This strategy leverages the robust and well-established Knoevenagel condensation to first construct the unsaturated precursor, trans-3,5-bis(trifluoromethyl)cinnamic acid. This intermediate is then subjected to catalytic hydrogenation to selectively reduce the carbon-carbon double bond, yielding the desired saturated carboxylic acid. This pathway is advantageous due to the commercial availability of the starting materials, the high yields typically achieved in each step, and the straightforward purification procedures.

Synthesis_Overview start 3,5-Bis(trifluoromethyl)benzaldehyde intermediate trans-3,5-Bis(trifluoromethyl)cinnamic acid start->intermediate Knoevenagel Condensation final This compound intermediate->final Catalytic Hydrogenation reagent1 Malonic Acid, Piperidine, Pyridine reagent1->intermediate reagent2 H₂, Pd/C, Ethanol reagent2->final

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of trans-3,5-Bis(trifluoromethyl)cinnamic Acid via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst[3]. In this synthesis, 3,5-bis(trifluoromethyl)benzaldehyde is condensed with malonic acid. The reaction is typically catalyzed by a weak base like piperidine, with pyridine often serving as both the solvent and an additional basic catalyst[3][4]. The initial condensation product undergoes in-situ decarboxylation upon heating to yield the α,β-unsaturated cinnamic acid derivative.

Experimental Protocol: Knoevenagel Condensation

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
3,5-Bis(trifluoromethyl)benzaldehydeC₉H₄F₆O242.121.0
Malonic AcidC₃H₄O₄104.061.1
PyridineC₅H₅N79.10Solvent
PiperidineC₅H₁₁N85.15Catalytic amount
Hydrochloric Acid (2N)HCl36.46For work-up
Deionized WaterH₂O18.02For work-up

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-bis(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.1 eq)[5].

  • Add dry pyridine as the solvent, ensuring all solids are dissolved.

  • Add a catalytic amount of piperidine to the reaction mixture[5].

  • Heat the mixture to reflux (approximately 110-115 °C) for 4-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into chilled water (or a mixture of crushed ice and water) and stir vigorously.

  • Acidify the mixture to a pH of ~2-3 by the slow addition of 2N hydrochloric acid. This will precipitate the product.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any remaining impurities.

  • Dry the product under vacuum to obtain trans-3,5-bis(trifluoromethyl)cinnamic acid as a solid. The product can be further purified by recrystallization if necessary.

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration & Decarboxylation malonic Malonic Acid enolate Enolate malonic->enolate Deprotonation enolate2 Enolate piperidine Piperidine piperidine->malonic aldehyde 3,5-Bis(trifluoromethyl) benzaldehyde intermediate1 Aldol Adduct aldehyde->intermediate1 intermediate2 Aldol Adduct enolate2->aldehyde Nucleophilic Attack intermediate3 Unsaturated Diacid intermediate2->intermediate3 - H₂O final_product trans-3,5-Bis(trifluoromethyl) cinnamic acid intermediate3->final_product - CO₂ (Heat)

Caption: Simplified mechanism of the Knoevenagel condensation.

Part 2: Reduction of trans-3,5-Bis(trifluoromethyl)cinnamic Acid

The selective reduction of the alkene double bond in the cinnamic acid derivative, without affecting the carboxylic acid functionality or the aromatic ring, is crucial for the synthesis of this compound. Catalytic hydrogenation is the most efficient and widely used method for this transformation[6]. Palladium on carbon (Pd/C) is an excellent catalyst for this purpose, providing high yields and selectivity under mild conditions[7].

Experimental Protocol: Catalytic Hydrogenation

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
trans-3,5-Bis(trifluoromethyl)cinnamic acidC₁₁H₆F₆O₂284.151.0
Palladium on Carbon (5% Pd)Pd/C-Catalytic amount
EthanolC₂H₆O46.07Solvent
Hydrogen GasH₂2.02Excess

Procedure:

  • In a hydrogenation vessel, dissolve trans-3,5-bis(trifluoromethyl)cinnamic acid (1.0 eq) in a suitable solvent such as ethanol[7].

  • Carefully add a catalytic amount of 5% palladium on carbon to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically to 1-3 atm, though specific pressure may vary) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by TLC analysis.

  • Once the reaction is complete (i.e., the starting material is consumed), carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Remove the catalyst by filtration through a pad of Celite or a similar filter aid.

  • Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude product, this compound, can be purified by recrystallization.

Hydrogenation_Workflow start Dissolve Cinnamic Acid Derivative in Ethanol add_catalyst Add Pd/C Catalyst start->add_catalyst setup_hydrogenation Seal and Purge Vessel add_catalyst->setup_hydrogenation run_reaction Pressurize with H₂ and Stir setup_hydrogenation->run_reaction monitor Monitor Reaction Progress run_reaction->monitor workup_start Vent H₂ and Purge with N₂ monitor->workup_start Reaction Complete filtration Filter to Remove Catalyst workup_start->filtration concentration Concentrate Filtrate filtration->concentration end Purify by Recrystallization concentration->end

Caption: Workflow for the catalytic hydrogenation step.

Part 3: Purification and Characterization

Purity is paramount for compounds intended for use in drug discovery and development. The final product, this compound, should be thoroughly purified and characterized to confirm its identity and assess its purity.

Purification:

  • Recrystallization: This is the primary method for purifying the final product. A suitable solvent system (e.g., methanol/water, toluene, or hexanes/ethyl acetate) should be chosen to effectively remove any unreacted starting material or byproducts. The compound is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals, which are then collected by filtration.

Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
Melting Point A sharp melting point range consistent with the literature value (e.g., 68-73 °C) indicates high purity.
¹H NMR (Proton NMR) The spectrum should show characteristic signals for the aromatic protons and the aliphatic protons of the propionic acid chain, with appropriate chemical shifts and coupling patterns.
¹⁹F NMR (Fluorine NMR) A single resonance for the two equivalent -CF₃ groups will confirm their presence.
¹³C NMR (Carbon NMR) The spectrum will display distinct signals for the carbonyl carbon, the aliphatic carbons, and the aromatic carbons, including those bearing the trifluoromethyl groups.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₁₁H₈F₆O₂ (286.17 g/mol ).
Infrared Spectroscopy (IR) The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F stretches.
Elemental Analysis The experimentally determined percentages of carbon and hydrogen should be in close agreement with the calculated values for the molecular formula C₁₁H₈F₆O₂.

Conclusion

The synthetic route detailed in this guide, commencing with a Knoevenagel condensation of 3,5-bis(trifluoromethyl)benzaldehyde followed by catalytic hydrogenation, presents a reliable and scalable method for the preparation of this compound. By adhering to the outlined protocols and employing rigorous purification and characterization techniques, researchers can confidently synthesize this valuable building block for application in the design and development of novel therapeutic agents. The strategic incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety, facilitated by intermediates like the one described herein, continues to be a powerful approach in the pursuit of innovative medicines.

References

An In-Depth Technical Guide to the Structural Analysis of 3,5-Bis(trifluoromethyl)hydrocinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Bis(trifluoromethyl)hydrocinnamic acid is a substituted aromatic carboxylic acid of significant interest to the pharmaceutical and material science sectors. Its molecular architecture, featuring a hydrocinnamic acid backbone and a phenyl ring functionalized with two strongly electron-withdrawing trifluoromethyl (CF₃) groups, makes it a valuable synthetic intermediate. Specifically, it serves as a crucial building block in the preparation of novel, biologically active amides and other pharmacologically active compounds, such as substance P (neurokinin-1) receptor antagonists.[1][2][3] The inclusion of the bis(trifluoromethyl)phenyl moiety is a strategic design choice in medicinal chemistry, often employed to enhance a drug molecule's metabolic stability, bioavailability, and binding affinity.[4]

Given its role in the development of high-value chemical entities, the unambiguous confirmation of its structure is paramount. A failure to rigorously characterize this intermediate can have cascading effects on subsequent research and development, leading to flawed structure-activity relationship (SAR) studies and wasted resources. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. As a senior application scientist, my objective is not merely to list protocols but to present a logical workflow, explaining the causality behind the choice of each analytical technique and demonstrating how their data synergize to build a complete, validated structural picture.

Section 1: Foundational Analysis: Confirming Molecular Identity

Core Directive: Before probing atomic connectivity or 3D conformation, the first step is always to confirm the most fundamental properties: molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Mass Spectrometry (MS)

Expertise & Causality: We begin with MS because it provides a rapid and highly accurate measurement of the mass-to-charge ratio (m/z), directly confirming the molecular weight. Using HRMS (e.g., Time-of-Flight or Orbitrap analyzers) allows for mass determination with enough precision to confidently deduce the elemental formula, distinguishing it from other potential isomers or impurities. For a carboxylic acid like this, Electrospray Ionization (ESI) in negative ion mode is the logical choice, as the acidic proton is readily lost to form a stable [M-H]⁻ ion, minimizing fragmentation and simplifying the initial spectrum.

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Serially dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Set the instrument to negative ion mode (ESI-).

  • Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. The calculated exact mass for the [M-H]⁻ ion (C₁₁H₇F₆O₂⁻) is 285.0350. The instrument should be calibrated to detect this with an accuracy of < 5 ppm.

  • Fragmentation Analysis (MS/MS): To further confirm the structure, perform a tandem MS experiment by isolating the precursor ion (m/z 285.0) and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.

  • Molecular Ion: A prominent peak should be observed at m/z ≈ 285.0350 , corresponding to the [M-H]⁻ ion.

  • Fragmentation Pattern: The MS/MS spectrum provides a structural fingerprint. Key expected fragmentation pathways include:

    • Loss of CO₂ (44 Da) from the carboxylate group.

    • Cleavage of the propanoic acid side chain.

    • While fluorine has only one naturally occurring isotope (¹⁹F), eliminating the complex isotopic patterns seen with chlorine or bromine, the presence of six fluorine atoms is confirmed by the precise mass measurement.[5][6][7]

Fragmentation_Pathway parent [M-H]⁻ m/z = 285.0350 frag1 Loss of CO₂ (Decarboxylation) parent->frag1 frag2 Loss of C₂H₄ (Ethyl group) parent->frag2 Alternative Fragmentation child1 [C₁₀H₇F₆]⁻ m/z = 241.0452 frag1->child1 child2 [C₉H₃F₆O₂]⁻ m/z = 257.0037 frag2->child2

Caption: Predicted ESI-MS/MS fragmentation pathway.

Section 2: Elucidating the Core Scaffold via NMR

Core Directive: With the molecular formula confirmed, the next logical step is to map the atomic connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this, allowing us to probe the chemical environment of ¹H, ¹³C, and, crucially for this molecule, ¹⁹F nuclei.

¹H and ¹³C NMR Spectroscopy

Expertise & Causality: ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, the ¹H spectrum is expected to be relatively simple and diagnostic of the ethyl chain and the substitution pattern on the aromatic ring. The ¹³C spectrum will confirm the carbon framework, but more importantly, the coupling between carbon and fluorine atoms (J-CF) provides definitive evidence for the proximity of carbons to the CF₃ groups.[8] A DEPT-135 experiment is recommended to unambiguously distinguish CH/CH₃ signals (positive) from CH₂ signals (negative), confirming the ethyl chain.

  • Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • DEPT-135 Acquisition: Run a standard DEPT-135 pulse sequence.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J)Assignment
¹H~ 2.7Triplet~7-8 Hz-CH₂ -COOH
¹H~ 3.0Triplet~7-8 HzAr-CH₂ -
¹H~ 7.7Singlet-H-4 (Aromatic)
¹H~ 7.8Singlet-H-2, H-6 (Aromatic)
¹³C~ 30Singlet--CH₂ -COOH
¹³C~ 35Singlet-Ar-CH₂ -
¹³C~ 121Quartet³J_CF ≈ 4 HzC-4 (Aromatic)
¹³C~ 123Quartet¹J_CF ≈ 273 HzC F₃
¹³C~ 132Quartet²J_CF ≈ 33 HzC-3, C-5 (Aromatic)
¹³C~ 144Singlet-C-1 (Aromatic)
¹³C~ 178Singlet-C OOH

Note: Predicted shifts are based on standard values for hydrocinnamic acid and related fluorinated compounds.[9][10] The key diagnostic feature in the ¹³C spectrum is the large quartet for the CF₃ carbon due to one-bond coupling to fluorine, and the smaller quartets for the aromatic carbons coupled to the CF₃ groups.

¹⁹F NMR Spectroscopy

Expertise & Causality: For any fluorinated compound, ¹⁹F NMR is an essential and highly informative experiment. The ¹⁹F nucleus has 100% natural abundance and high sensitivity, providing a clean and distinct signal with no background interference in typical samples.[11] For this molecule, the two CF₃ groups are chemically equivalent due to the plane of symmetry. Therefore, ¹⁹F NMR serves as a powerful confirmation of this symmetry, expecting a single sharp signal.

  • Sample & Instrumentation: The same sample and spectrometer as for ¹H/¹³C NMR can be used.

  • Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A fluorine-containing reference standard (e.g., CFCl₃, defined as 0 ppm, or an internal standard like C₆F₆) should be used for accurate chemical shift referencing.

  • Expected Result: A single, sharp singlet at approximately δ = -63 ppm is expected, confirming the presence of two equivalent CF₃ groups on the aromatic ring.[12]

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR (Optional Confirmation) cluster_info Information Gained H1 ¹H NMR HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC info_h Proton Environment & Neighboring Protons H1->info_h C13 ¹³C NMR C13->HSQC C13->HMBC info_c Carbon Skeleton & C-F Coupling C13->info_c F19 ¹⁹F NMR info_f Fluorine Environment & Molecular Symmetry F19->info_f info_2d Definitive C-H & Long-Range C-H Connectivity HSQC->info_2d HMBC->info_2d

Caption: Integrated NMR workflow for structural elucidation.

Section 3: Definitive 3D Structure and Supramolecular Assembly

Core Directive: While MS and NMR define the molecule's connectivity, they provide limited information about its three-dimensional structure, such as bond lengths, bond angles, and how molecules interact in the solid state. Single-Crystal X-ray Diffraction (SCXRD) is the gold standard technique that provides this information with atomic resolution.[13]

Single-Crystal X-ray Diffraction (SCXRD)

Expertise & Causality: SCXRD is the ultimate arbiter of molecular structure. By diffracting X-rays off a well-ordered single crystal, we can generate a three-dimensional electron density map of the molecule, allowing for the precise determination of atomic positions. This is crucial for understanding steric effects, conformational preferences, and the non-covalent interactions (like hydrogen bonding) that dictate how the molecules pack. This packing information is vital in drug development, as different crystal polymorphs can have drastically different physical properties (e.g., solubility, stability). A recently published study provides the definitive crystal structure for this exact compound, serving as an authoritative reference.[14]

  • Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is in itself an indication of high sample purity. The published method involves slow evaporation of a methanol solution of this compound.[14]

    • Dissolve the compound in a minimal amount of hot methanol.

    • Allow the solution to cool slowly and evaporate undisturbed over several days.

    • Harvest suitable, defect-free crystals (typically >0.1 mm in all dimensions).

  • Data Collection: Mount a selected crystal on a goniometer head. Place the diffractometer in a stream of cold N₂ gas (e.g., 100 K) to minimize thermal motion and improve data quality. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or other algorithms to generate an initial electron density map and atomic model. Refine the model computationally to achieve the best fit between the calculated and observed diffraction data.

The crystal structure analysis provides a wealth of definitive information.[14]

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
Key Finding 1PlanarityThe benzene ring and the atoms of the two CF₃ groups lie in an almost ideal plane.
Key Finding 2DimerizationMolecules form centrosymmetric dimers in the crystal lattice through strong hydrogen bonds between the carboxylic acid groups (O-H···O).

Intermolecular Interactions: The most significant interaction is the classic carboxylic acid dimer formation. This hydrogen bonding motif is a dominant factor in the crystal packing of many aromatic carboxylic acids.[15][16]

Dimer_Formation cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 R1 Ar-CH₂CH₂- C1 C R1->C1 O1a O C1->O1a O1b O-H C1->O1b O2a O O1b->O2a H-Bond R2 -CH₂CH₂-Ar C2 C R2->C2 C2->O2a O2b H-O C2->O2b O2b->O1a H-Bond

Caption: Hydrogen-bonded dimer of carboxylic acids.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of this compound is not accomplished by a single technique but by the logical and synergistic application of multiple analytical methods. The workflow proceeds from the general to the specific:

  • Mass Spectrometry confirms the fundamental molecular formula.

  • Multinuclear NMR Spectroscopy pieces together the atomic connectivity and confirms the chemical environment of the key ¹H, ¹³C, and ¹⁹F nuclei.

  • Single-Crystal X-ray Diffraction provides the ultimate, unambiguous proof of the three-dimensional structure and intermolecular interactions.

Each step validates the previous one, creating a self-consistent and robust dataset that provides absolute confidence in the structure of the material. For researchers and drug development professionals, this level of analytical rigor is not an academic exercise; it is the essential foundation upon which all further research, synthesis, and biological testing is built.

References

A Technical Guide to the Solid-State Structure of 3,5-Bis(trifluoromethyl)hydrocinnamic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Bis(trifluoromethyl)hydrocinnamic acid, a derivative of 3-phenylpropanoic acid (3-PPA), is a key structural motif in medicinal chemistry, valued for the unique physicochemical properties imparted by its trifluoromethyl groups. Understanding its three-dimensional structure in the solid state is paramount for controlling properties such as solubility, stability, and bioavailability in drug development. This guide provides a comprehensive analysis of the single-crystal X-ray diffraction data for this compound. We detail its molecular geometry, supramolecular assembly through hydrogen bonding, and the experimental protocol for its structural determination. This document serves as a technical resource for researchers and scientists, offering field-proven insights into the crystallographic analysis and its implications for pharmaceutical applications.

Introduction: The Significance of Fluorinated Motifs in Drug Design

3-Phenylpropanoic acids (3-PPAs) and their derivatives are foundational scaffolds in the development of various therapeutic agents, including ligands for the NK1 receptor and G-protein coupled receptors like GPR40.[1] The strategic incorporation of trifluoromethyl (CF₃) groups onto the phenyl ring, as seen in this compound, is a widely used tactic in modern medicinal chemistry. These electron-withdrawing groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.

Despite its commercial availability and use as a synthetic precursor, the crystal structure of this compound was, until recently, unreported.[1] Elucidating the precise solid-state conformation and intermolecular interactions is not merely an academic exercise; it provides critical information that governs the material's bulk properties. This knowledge enables rational design of co-crystals, polymorph screening, and formulation strategies essential for developing robust and efficacious pharmaceutical products. This guide presents the definitive crystal structure and offers a reproducible methodology for its characterization.

Molecular and Crystal Structure Analysis

The structure of this compound was determined by single-crystal X-ray diffraction.[1] The analysis reveals a unique conformational and packing arrangement driven by strong hydrogen bonds and influenced by the bulky trifluoromethyl substituents.

Molecular Conformation

The molecule consists of a 3,5-disubstituted benzene ring connected to a propanoic acid side chain. A key finding is that the propanoic acid chain adopts a bent, or gauche, conformation.[1] This is a notable deviation from other 3-PPA structures cataloged in the Cambridge Structural Database (CSD), which typically exhibit a trans conformation in the solid state.[1] Density Functional Theory (DFT) calculations suggest that the strong electron-withdrawing nature of the two CF₃ groups increases the stability of the gauche conformer, making its observation in the crystal lattice more probable.[1]

Caption: Molecular structure of this compound.
Supramolecular Assembly and Crystal Packing

In the crystal lattice, the molecules arrange into a highly stable, centrosymmetric dimer. This primary structural motif is formed by a pair of strong O–H∙∙∙O hydrogen bonds between the carboxylic acid groups of two adjacent molecules, described by the graph set notation R²₂(8).[1] This robust dimer is the cornerstone of the supramolecular assembly. The pairwise interaction energy for this hydrogen-bonded motif is calculated to be the strongest in the crystal at -67.9 kJ/mol.[1] The dimers are further packed into a layered structure stabilized by weaker, dispersion-dominated interactions between other molecular pairs.

Crystallographic Data

The definitive crystallographic data for this compound are summarized in the table below.[1] Data were collected at a low temperature (100 K) to minimize thermal motion and obtain high-precision results.[1]

Parameter Value
Chemical FormulaC₁₁H₈F₆O₂
Formula Weight286.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.8653(2)
b (Å)27.9945(10)
c (Å)6.6439(2)
α (°)90
β (°)104.288(3)
γ (°)90
Volume (ų)1056.88(6)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.799
Radiation TypeCu Kα (λ = 1.54184 Å)
Temperature (K)100
Reflections Collected8933
Unique Reflections1874
R_int0.027
Final R indices [I > 2σ(I)]R₁ = 0.034, wR₂ = 0.092
Goodness-of-fit (S)1.07
CCDC Deposition NumberData available from the Cambridge Crystallographic Data Centre[1]

Experimental Protocol for Structure Determination

The following section outlines the self-validating workflow for obtaining and analyzing the crystal structure of this compound. Each step includes controls and rationale critical for ensuring data integrity.

G Workflow for Single-Crystal X-ray Diffraction cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement start_end start_end process process data data decision decision output output A Obtain Compound (Commercial Source) B Recrystallization (Slow Evaporation) A->B C Select Crystal (Microscopy) B->C D Is crystal suitable? (Size, Quality) C->D D->C No E Mount Crystal on Diffractometer D->E Yes F Cool to 100 K (N₂ Stream) E->F G Collect Diffraction Data (e.g., Cu Kα) F->G H Process Raw Data (Integration, Scaling) G->H I Solve Structure (Direct Methods) H->I J Refine Model (Least-Squares) I->J K Validate Structure (checkCIF) J->K L Final Structural Model (CIF File) K->L

References

The Strategic deployment of 3,5-Bis(trifluoromethyl)hydrocinnamic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal and materials chemistry, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone for modulating physicochemical and biological properties. The 3,5-bis(trifluoromethyl)phenyl motif, in particular, has emerged as a privileged structural unit. Its profound electron-withdrawing nature and lipophilic character are instrumental in enhancing metabolic stability, binding affinity, and bioavailability of bioactive molecules.[1] This guide focuses on a key bearer of this potent motif: 3,5-bis(trifluoromethyl)hydrocinnamic acid (CAS 181772-16-7).[2] We will explore its synthesis, properties, and versatile applications as a pivotal building block, providing researchers and drug development professionals with a comprehensive technical resource.

Physicochemical Properties and Structural Insights

This compound is a white to off-white crystalline solid. A summary of its key physical properties is provided in the table below.

PropertyValueReference
CAS Number 181772-16-7[2]
Molecular Formula C₁₁H₈F₆O₂[2]
Molecular Weight 286.17 g/mol [2]
Melting Point 68-73 °C[3]
Boiling Point 247 °C[3]

The presence of two trifluoromethyl groups on the phenyl ring significantly influences the molecule's electronic properties, rendering the aromatic ring electron-deficient. This has profound implications for its reactivity and the properties of the molecules it helps to construct.

Strategic Synthesis of the Building Block

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. A logical and efficient synthetic pathway is outlined below.

Synthesis_Workflow A 3,5-Bis(trifluoromethyl)benzaldehyde C Perkin ReactionNaOAc, 180 °C A->C B Acetic Anhydride B->C D 3,5-Bis(trifluoromethyl)cinnamic Acid C->D Hydrolysis E Catalytic HydrogenationH₂, Pd/C, Ethanol D->E F This compound E->F

Figure 1: Synthetic workflow for this compound.
Part 1: Synthesis of 3,5-Bis(trifluoromethyl)cinnamic Acid via Perkin Reaction

The first stage involves the synthesis of the unsaturated precursor, 3,5-bis(trifluoromethyl)cinnamic acid, through a Perkin reaction. This classic condensation reaction provides a reliable method for the formation of α,β-unsaturated aromatic acids.[4][5][6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-bis(trifluoromethyl)benzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq).[4]

  • Reaction Conditions: Heat the reaction mixture in an oil bath at 180 °C for 5 hours.[4]

  • Work-up:

    • Allow the mixture to cool slightly and pour it into a beaker of water.

    • Boil the aqueous mixture to hydrolyze any residual acetic anhydride.

    • If unreacted aldehyde is present, it can be removed by steam distillation.[4]

  • Purification:

    • Decolorize the solution with activated charcoal and filter while hot.

    • Acidify the hot filtrate with concentrated hydrochloric acid to precipitate the 3,5-bis(trifluoromethyl)cinnamic acid.

    • Cool the mixture in an ice bath to maximize crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure 3,5-bis(trifluoromethyl)cinnamic acid.[4]

Part 2: Catalytic Hydrogenation to this compound

The final step is the selective reduction of the carbon-carbon double bond of the cinnamic acid derivative to afford the desired hydrocinnamic acid. Catalytic hydrogenation is the method of choice for this transformation, offering high efficiency and selectivity.[7][8]

Experimental Protocol:

  • Reaction Setup: In a stirred tank reactor or a similar hydrogenation apparatus, dissolve 3,5-bis(trifluoromethyl)cinnamic acid (1.0 eq) in ethanol. Add a catalytic amount of 5% Palladium on carbon (Pd/C).[7]

  • Reaction Conditions: The reaction is carried out at 25 °C under a hydrogen atmosphere (10 millibars).[7]

  • Monitoring: The progress of the reaction can be monitored by measuring hydrogen uptake.[7]

  • Work-up:

    • Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system to obtain a product of high purity.

Application in the Synthesis of Bioactive Molecules: Amide Bond Formation

A primary application of this compound is in the synthesis of novel, biologically active amides.[2] The carboxylic acid moiety serves as a handle for coupling with a wide array of primary and secondary amines to generate a diverse library of compounds.

Amide_Coupling A This compound C Amide Couplinge.g., DCC, EDC/NHS A->C B Amine (R-NH₂) B->C D Biologically Active Amide C->D

Figure 2: General scheme for amide coupling with this compound.

Experimental Protocol: Amide Coupling with Benzylamine (A Representative Example)

This protocol outlines a general procedure for the amide coupling of this compound with benzylamine, a common model amine. This can be adapted for more complex amines.[9]

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) (1.1 eq each).

    • Stir the mixture at room temperature for 30 minutes to an hour to form the activated ester.

  • Amine Addition: Add benzylamine (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature overnight. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

    • The filtrate is then washed successively with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude amide product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-benzyl-3-(3,5-bis(trifluoromethyl)phenyl)propanamide.

Case Study: The 3,5-Bis(trifluoromethyl)phenyl Moiety in Neurokinin-1 (NK-1) Receptor Antagonists

The 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore in a number of potent and selective antagonists of the neurokinin-1 (NK-1) receptor, which is involved in pain, inflammation, and emesis. The antiemetic drug Aprepitant is a prominent example.[10][11] While this compound is not a direct precursor to Aprepitant, its structural motif is central to the drug's efficacy. The synthesis of Aprepitant and its analogues often involves intermediates bearing the 3,5-bis(trifluoromethyl)phenyl moiety, highlighting the importance of building blocks that can introduce this group.[10][11] The use of this compound allows for the exploration of novel chemical space around this critical pharmacophore in the development of new NK-1 receptor antagonists and other therapeutics.[12][13]

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its synthesis is achievable through well-established methodologies, and its versatile carboxylic acid functionality allows for its incorporation into a wide range of molecular architectures. The potent electronic and lipophilic properties conferred by the 3,5-bis(trifluoromethyl)phenyl group make this compound an invaluable tool for researchers and professionals in drug discovery and materials science, enabling the development of novel compounds with enhanced performance characteristics.

References

A Senior Application Scientist's Guide to the Conformational Analysis of Substituted Hydrocinnamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Static Structures

In the realm of medicinal chemistry and drug development, viewing a molecule as a single, static 3D representation is a profound oversimplification. Small molecules, particularly those with flexible side chains like hydrocinnamic acids, exist as a dynamic ensemble of interconverting conformations. The specific three-dimensional arrangement, or conformation, that a molecule adopts is inextricably linked to its biological activity, dictating how it fits into a receptor's binding pocket, its pharmacokinetic properties, and its overall efficacy.[1][2] Substituted hydrocinnamic acids, a scaffold present in numerous natural products and synthetic drugs, are a prime example where understanding this conformational landscape is not merely an academic exercise, but a critical prerequisite for rational drug design.[3][4]

This guide eschews a rigid, textbook format. Instead, it is structured to mirror a research and development workflow, providing not just the "what" and "how," but the critical "why" behind each analytical choice. We will journey from the theoretical underpinnings of conformational freedom to the practical application of synergistic experimental and computational techniques, equipping you with the field-proven insights necessary to comprehensively characterize this vital class of molecules.

The Conformational Landscape: Defining the Degrees of Freedom

The conformational flexibility of a hydrocinnamic acid derivative is primarily governed by the rotation around three key single bonds, defined by three principal dihedral angles. Understanding these is fundamental to any analysis.

  • θ₁ (Cγ-Cβ-Cα-C=O): Describes the orientation of the carboxyl group relative to the phenyl ring. Rotation around this Cα-Cβ bond is crucial for positioning the acidic moiety for interactions like hydrogen bonding.

  • θ₂ (Cδ-Cγ-Cβ-Cα): Defines the torsion of the ethyl bridge. The trans (antiperiplanar, ap) and gauche (synclinal, sc) arrangements are the most common low-energy states.

  • θ₃ (Cε-Cδ-Cγ-Cβ): Governs the orientation of the phenyl ring relative to the propanoic acid side chain.

Substituents on the phenyl ring introduce electronic and steric effects that can significantly alter the energy barriers between these rotational states, thereby influencing the preferred conformation.[5][6]

Caption: Key rotatable bonds defining the conformation of substituted hydrocinnamic acids.

An Integrated Strategy: Combining Experiment and Computation

A robust conformational analysis is never reliant on a single technique. It is a synergistic process where computational predictions guide experimental design, and experimental results validate and refine computational models. This self-validating loop is the cornerstone of modern structural elucidation.

IntegratedWorkflow Start Hypothesized Structure (Substituted Hydrocinnamic Acid) DFT Computational Analysis: DFT Conformer Search Start->DFT Predict low-energy conformers (gas/solvent) NMR Experimental Analysis: NMR Spectroscopy (Solution) Start->NMR Characterize in solution state Xray Experimental Analysis: X-ray Crystallography (Solid) Start->Xray Characterize in solid state MD Computational Analysis: Molecular Dynamics DFT->MD Provide starting structures Validation Data Correlation & Validation DFT->Validation Relative energies, geometries MD->Validation Dynamic behavior, conformational populations NMR->Validation Coupling constants, NOEs Xray->Validation Definitive solid-state structure Result Validated Conformational Ensemble & SAR Insights Validation->Result Synergistic Conclusion

Caption: Integrated workflow for comprehensive conformational analysis.

Experimental Determination: Capturing Molecular Reality

Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformation in Solution

NMR is the preeminent technique for studying molecular conformation in a solution state, which more closely mimics the physiological environment.

  • Causality & Expertise: The power of NMR lies in measuring through-bond scalar couplings (J-couplings) and through-space Nuclear Overhauser Effects (NOEs). The magnitude of the three-bond proton-proton coupling constant (³JHH) between the protons on Cα and Cβ is directly related to the dihedral angle (θ₁) via the Karplus equation. Larger coupling constants (~12-13 Hz) suggest a trans relationship, while smaller values (~2-5 Hz) indicate a gauche arrangement.[7] NOE experiments reveal protons that are close in space (< 5 Å), providing crucial constraints for the overall 3D structure.

  • Self-Validating Protocol: 1D ¹H and 2D NOESY/ROESY Analysis

    • Sample Preparation: Dissolve 5-10 mg of the purified hydrocinnamic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final concentration of ~10-20 mM. The choice of solvent is critical, as it can influence conformational equilibria.

    • 1D ¹H Spectrum Acquisition: Acquire a standard 1D proton NMR spectrum at a controlled temperature (e.g., 298 K).[8] Accurately measure the chemical shifts and coupling constants, particularly for the Cα and Cβ protons.

    • 2D NOESY/ROESY Acquisition: Acquire a 2D NOESY (or ROESY for medium-sized molecules to avoid zero-crossing issues) spectrum. This experiment will reveal through-space correlations.

    • Data Analysis:

      • Use the ³JHH values from the 1D spectrum to estimate the population of trans vs. gauche conformers around the Cα-Cβ bond.

      • Integrate the cross-peaks in the 2D NOESY spectrum. The presence of an NOE between a phenyl proton and a side-chain proton, for example, provides direct evidence for a folded conformation.

      • Compare the observed NOEs with distances predicted from computationally generated low-energy conformers. A strong correlation validates the computational model.

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.

  • Causality & Expertise: While considered the "gold standard" for structural determination, it is crucial to recognize that the observed conformation can be heavily influenced by crystal packing forces—the intermolecular interactions required to form an ordered crystal lattice.[5] Therefore, the solid-state structure may represent just one of several low-energy conformers that exist in solution. Its primary value is in definitively confirming the existence of a specific low-energy conformation and providing precise bond lengths and angles to benchmark computational methods.

  • Self-Validating Protocol: Single Crystal Growth and Data Collection

    • Crystal Growth: The critical, and often most challenging, step. Slowly evaporate a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane). The goal is to grow single, diffraction-quality crystals. This is an iterative process requiring screening of multiple conditions.

    • Crystal Mounting and Screening: Mount a suitable crystal on a goniometer head. Screen the crystal on a single-crystal X-ray diffractometer to assess its quality.

    • Data Collection: If the crystal is of sufficient quality, cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and collect a full sphere of diffraction data.

    • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters until the model converges and provides a good fit to the experimental data (low R-factor). The resulting structure provides a definitive view of the molecule's conformation in that specific crystalline environment.[9]

Computational Chemistry: Modeling the Energetic Landscape

Computational methods are indispensable for exploring the full conformational space and quantifying the relative stabilities of different structures.

Density Functional Theory (DFT) Calculations: Mapping Potential Energy Surfaces

DFT provides a robust quantum mechanical approach to calculate the electronic structure and, consequently, the energy of a molecule.[10]

  • Causality & Expertise: By systematically rotating the key dihedral bonds (θ₁, θ₂, θ₃) and performing a geometry optimization at each step, we can map the potential energy surface. This allows for the identification of all local energy minima (stable conformers) and the transition states that separate them. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is a balance between accuracy and computational cost; these choices must be justified and are often guided by literature precedents for similar molecules.[5][11][12]

  • Self-Validating Protocol: Conformational Search and Energy Calculation

    • Initial Structure Generation: Manually or algorithmically rotate the flexible bonds (θ₁, θ₂, θ₃) to generate a set of plausible starting structures.[5]

    • Geometry Optimization: Perform a full geometry optimization on each starting structure using a chosen DFT functional and basis set (e.g., B3LYP/aug-cc-pvDZ).[5] This process finds the nearest local energy minimum.

    • Frequency Calculation (Validation Step): For each optimized structure, perform a harmonic frequency calculation at the same level of theory.[5] The absence of any imaginary frequencies confirms that the structure is a true energy minimum. The presence of one imaginary frequency indicates a transition state.

    • Energy Analysis: Compare the calculated electronic energies (including zero-point vibrational energy corrections) of all confirmed minima to determine their relative stabilities. A Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature.

    • Solvation Modeling (Optional but Recommended): Repeat calculations using an implicit solvation model (e.g., SMD, IEF-PCM) to account for the influence of a solvent, providing a more realistic comparison to NMR data.[11][13]

Molecular Dynamics (MD) Simulations: Unveiling Dynamic Behavior

MD simulations model the movement of atoms over time, providing unparalleled insight into the dynamic equilibrium of conformations and their interconversion in a simulated physiological environment.

  • Causality & Expertise: MD simulations solve Newton's equations of motion for a system containing the molecule of interest, explicit solvent molecules (e.g., water), and ions. This allows us to observe not just the stable states but also the pathways and timescales of conformational transitions, offering a more complete picture than static calculations alone.[14] It is particularly powerful for understanding how a molecule might adapt its shape upon entering a binding site.[3][15]

  • Self-Validating Protocol: System Setup and Production Simulation

    • System Preparation: Place the lowest-energy conformer (from DFT) into a periodic box of explicit solvent (e.g., TIP3P water). Add ions to neutralize the system and achieve a physiological salt concentration.

    • Energy Minimization: Perform a two-stage energy minimization: first on the solvent and ions only, then on the entire system. This relaxes any steric clashes.[3]

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) in an NVT (constant volume) ensemble. Then, switch to an NPT (constant pressure) ensemble to equilibrate the system density. Monitor system properties like temperature, pressure, and density to ensure stability.

    • Production Run: Once equilibrated, run the simulation for a sufficient length of time (e.g., 100 ns) to adequately sample the conformational space.[14]

    • Trajectory Analysis: Analyze the resulting trajectory to identify the major conformations populated, calculate the dihedral angle distributions over time, and observe any conformational transitions. Root Mean Square Deviation (RMSD) plots can confirm the stability of the simulation.[14]

Case Study: 3,5-bis-trifluoromethylhydrocinnamic acid

A recent study on 3,5-bis-trifluoromethylhydrocinnamic acid provides an excellent example of this integrated approach.[5] X-ray crystallography revealed that in the solid state, the molecule adopts a gauche conformation for the θ₂ dihedral angle, which was unusual compared to other hydrocinnamic acid structures in the Cambridge Structural Database.[5]

To investigate this, DFT calculations (B3LYP/aug-cc-pvDZ level in the gas phase) were performed on both the substituted acid and its unsubstituted parent.[5] The results quantitatively demonstrate the influence of the electron-withdrawing CF₃ groups.

Table 1: Calculated Relative Energies and Populations of Hydrocinnamic Acid Conformers

Conformer Name Key Dihedral Angles (θ₁, θ₂, θ₃) Relative Energy (kJ/mol) Boltzmann Population (%)
Unsubstituted Hydrocinnamic Acid
trans-1 c, ap, sp 0.00 50.1
trans-2 p, ap, p 0.59 34.6
gauche-1 c, sc, sp 4.39 5.6
3,5-bis-CF₃-hydrocinnamic acid
trans-1 c, ap, sp 0.00 45.3
gauche-1 c, sc, sp 1.13 25.1
trans-2 p, ap, p 3.14 9.9

Data synthesized from the study by Grzesiak et al. (2024).[5] c=clinal, ap=antiperiplanar, sp=synperiplanar, p=planar, sc=synclinal.

The DFT results clearly show that the strong electron-withdrawing CF₃ substituents significantly lower the relative energy of the gauche-1 conformer, increasing its predicted population from 5.6% to 25.1% compared to the unsubstituted acid.[5] This provides a compelling rationale for why the gauche conformer is observed in the crystal structure, demonstrating how a combination of experimental data and theoretical calculation provides a deeper mechanistic understanding.[5]

Conclusion and Future Perspectives

The conformational analysis of substituted hydrocinnamic acids is a multi-faceted challenge that demands a sophisticated, integrated approach. By synergistically combining the solution-state insights from NMR, the solid-state certainty of X-ray crystallography, and the detailed energetic and dynamic landscapes provided by DFT and MD simulations, researchers can build a comprehensive and validated model of a molecule's behavior. This detailed structural understanding is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-receptor interactions, and ultimately, accelerating the development of novel therapeutics.[2][16] Future work will likely see increased use of advanced MD techniques like enhanced sampling methods to more efficiently explore conformational space and the application of machine learning to predict conformational preferences from chemical structure alone.

References

The Antimicrobial Potential of Cinnamamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The waning efficacy of conventional antibiotics necessitates the exploration of new chemical scaffolds with unique mechanisms of action. Cinnamic acid, a naturally occurring compound found in plants like cinnamon, and its derivatives have long been recognized for their diverse biological activities, including antimicrobial properties.[1][2] Among these, cinnamamides—amides derived from cinnamic acid—have emerged as a particularly promising class of compounds. Their synthetic tractability and diverse biological activities make them an attractive starting point for the development of next-generation antimicrobial agents.[3] This guide provides an in-depth technical overview of the antimicrobial properties of cinnamamide derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

Section 1: Unraveling the Mechanisms of Antimicrobial Action

Cinnamamide derivatives exert their antimicrobial effects through a variety of mechanisms, often targeting essential bacterial processes and virulence factors. This multi-pronged approach is a significant advantage in combating the development of resistance.

Disruption of Bacterial Cell Division by Targeting FtsZ

A key target for several cinnamaldehyde derivatives, the precursors to some cinnamamides, is the filamenting temperature-sensitive protein Z (FtsZ).[4] FtsZ is a crucial protein in bacterial cell division, polymerizing to form the Z-ring at the site of division, which then constricts to divide the cell.[5] Inhibition of FtsZ assembly disrupts septum formation, leading to filamentation of the bacteria and eventual cell death.[4] This mechanism is particularly appealing as FtsZ is highly conserved across many bacterial species, suggesting the potential for broad-spectrum activity.[4] Cinnamaldehyde and its derivatives have been shown to inhibit the GTPase activity of FtsZ, a critical function for its polymerization.[5] This leads to an elongated cell phenotype, a hallmark of cell division inhibition.[6]

Experimental Workflow: Assessing FtsZ Inhibition

FtsZ_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_insilico In Silico Analysis FtsZ_purification FtsZ Protein Purification GTPase_assay GTPase Activity Assay FtsZ_purification->GTPase_assay Purified FtsZ Polymerization_assay Light Scattering Polymerization Assay FtsZ_purification->Polymerization_assay Purified FtsZ Docking Molecular Docking FtsZ_purification->Docking Target Structure MIC_determination MIC Determination Phenotypic_analysis Microscopy for Cell Morphology MIC_determination->Phenotypic_analysis Sub-MIC Concentrations Cinnamamide_Derivative Cinnamamide Derivative Cinnamamide_Derivative->GTPase_assay Test Compound Cinnamamide_Derivative->Polymerization_assay Test Compound Cinnamamide_Derivative->MIC_determination Test Compound Cinnamamide_Derivative->Docking Ligand

Caption: Workflow for evaluating FtsZ inhibition by cinnamamide derivatives.

Overcoming Resistance: Inhibition of Bacterial Efflux Pumps

Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell, thereby reducing their intracellular concentration and efficacy.[7] Cinnamamide derivatives have been identified as potent efflux pump inhibitors (EPIs).[8][9] By blocking these pumps, cinnamamides can restore the activity of conventional antibiotics against resistant strains. This synergistic effect is a highly attractive therapeutic strategy.[10] For instance, certain N,N'-disubstituted cinnamamides have been shown to potentiate the activity of ciprofloxacin against Staphylococcus aureus strains that overexpress the NorA efflux pump.[9] The mechanism of inhibition can involve competitive binding to the efflux pump transporter, such as AcrB in E. coli, or disruption of the pump assembly by binding to components like the membrane fusion protein AcrA.[8]

Attenuating Virulence: Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.[11] This system regulates various virulence factors, including biofilm formation and toxin production.[12] Cinnamamide derivatives have been shown to interfere with QS systems, effectively disarming pathogens without necessarily killing them, which may reduce the selective pressure for resistance development.[13][14] For example, certain derivatives can inhibit the las and pqs quorum-sensing systems in Pseudomonas aeruginosa, leading to a reduction in biofilm formation and virulence factor production.[12]

Section 2: Structure-Activity Relationships (SAR): Designing Potent Derivatives

The antimicrobial activity of cinnamamide derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds.

The Cinnamoyl Scaffold: Core of the Activity

The core cinnamoyl structure, with its aromatic ring, α,β-unsaturated carbonyl system, and amide group, provides the fundamental framework for antimicrobial activity.[15] Modifications at different positions of this scaffold can significantly impact potency and spectrum of activity.

Substitutions on the Aromatic Ring

The nature and position of substituents on the phenyl ring play a critical role. Electron-withdrawing groups, such as chloro or trifluoromethyl moieties at the para-position, have been shown to be beneficial for the activity of some cinnamamide derivatives as antibiotic potentiators against methicillin-resistant Staphylococcus aureus (MRSA).[16] In contrast, the introduction of additional chloro groups at the ortho or meta positions can diminish this potentiation effect.[16] The presence of electron-releasing methoxy groups on the phenyl ring has been associated with antioxidant activity in some morpholine-containing cinnamamides.[2]

Modifications of the Amide Moiety

The substituents on the amide nitrogen are also crucial determinants of antimicrobial properties.[3] For instance, in a study of synthetic cinnamides and cinnamates, a butyl substituent on the ester (a related derivative) potentiated antifungal activity, while an isopropyl group on the amide was important for antibacterial activity.[15][17] The incorporation of moieties like morpholine has been explored to generate derivatives with significant antibacterial and antifungal activities.[2][18]

Logical Relationship: SAR of Cinnamamide Derivatives

SAR_Cinnamamide cluster_modifications Structural Modifications Cinnamamide_Core Cinnamamide Core Aromatic Ring α,β-Unsaturated System Amide Group Ring_Substituents Aromatic Ring Substituents - Electron-withdrawing groups (e.g., Cl, CF3) at para-position can enhance activity - Electron-releasing groups (e.g., OCH3) may contribute to other properties Cinnamamide_Core:ring->Ring_Substituents Amide_Substituents Amide (N-substituents) - Alkyl groups (e.g., butyl, isopropyl) influence potency and spectrum - Heterocyclic moieties (e.g., morpholine) can confer broad-spectrum activity Cinnamamide_Core:amide->Amide_Substituents Antimicrobial_Activity Antimicrobial Activity (e.g., Antibacterial, Antifungal) Ring_Substituents->Antimicrobial_Activity Amide_Substituents->Antimicrobial_Activity

Caption: Key structural features of cinnamamides influencing antimicrobial activity.

Section 3: Experimental Protocols for Evaluation

Rigorous and standardized experimental protocols are essential for the accurate evaluation of the antimicrobial properties of cinnamamide derivatives.

Synthesis of Cinnamamide Derivatives

A common synthetic route to cinnamamide derivatives involves the coupling of a substituted cinnamic acid with a desired amine.

Protocol: Amide Coupling using HATU

  • Activation of Carboxylic Acid: Dissolve the substituted cinnamic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling reagent, for example, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure cinnamamide derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[15]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilutions: Prepare a two-fold serial dilution of the cinnamamide derivative in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2][15]

Evaluation of Efflux Pump Inhibition

The potentiation of antibiotic activity is a key indicator of efflux pump inhibition. This can be assessed by determining the MIC of an antibiotic in the presence and absence of the cinnamamide derivative.

Protocol: Checkerboard Assay for Synergy

  • Preparation: Prepare serial dilutions of the cinnamamide derivative along the rows of a 96-well plate and serial dilutions of a known antibiotic (e.g., oxacillin for MRSA) along the columns.

  • Inoculation: Inoculate the plate with the test microorganism at a concentration of 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of the antibiotic in the presence of different concentrations of the cinnamamide derivative. A significant reduction (e.g., 4-fold or greater) in the antibiotic's MIC indicates a potentiating effect.[16][19]

Section 4: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparing the efficacy of different derivatives.

Table 1: Antimicrobial Activity of Selected Cinnamamide Derivatives

Compound IDModificationTest OrganismMIC (µg/mL)Reference
16d N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide with 1-naphthyl groupStaphylococcus aureus (clinical MRSA)1-4[1]
18 4-isopropylbenzylcinnamideStaphylococcus aureus ATCC-35903458.15 µM[15]
4i Morpholine cinnamamide with 3,4-dimethoxy substitutionBacillus subtilis3.12[2]
4j Morpholine cinnamamide with 3,4,5-trimethoxy substitutionEscherichia coli6.25[2]
6 Butyl cinnamate (ester derivative)Candida albicans ATCC-76485626.62 µM[15]

Note: MIC values are presented as reported in the literature and may have been determined under different experimental conditions.

Section 5: Future Perspectives and Challenges

Cinnamamide derivatives represent a promising avenue for the discovery of new antimicrobial agents. Future research should focus on:

  • Optimizing Potency and Selectivity: Further SAR studies are needed to design derivatives with improved antimicrobial activity and reduced toxicity to mammalian cells.[1]

  • In Vivo Efficacy Studies: While many compounds show promising in vitro activity, their efficacy in animal models of infection needs to be established.

  • Elucidation of Novel Mechanisms: Continued investigation into the molecular targets and mechanisms of action will be crucial for understanding their full potential and for overcoming resistance.

  • Formulation and Drug Delivery: Developing suitable formulations to improve the bioavailability and stability of these compounds will be essential for their clinical translation.

The journey from a promising chemical scaffold to a clinically approved drug is long and challenging. However, the unique and diverse mechanisms of action of cinnamamide derivatives, coupled with their synthetic accessibility, make them a compelling area of research in the ongoing fight against infectious diseases.

References

Unlocking a New Frontier in Tuberculosis Therapy: The Antitubercular Potential of Novel N-arylcinnamamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Confronting a Resilient Pathogen

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a formidable global health threat, responsible for millions of deaths annually.[1][2] The crisis is exacerbated by the alarming rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, which render many first- and second-line drugs ineffective.[3][4] This escalating resistance necessitates an urgent and continuous search for new therapeutic agents that operate via novel mechanisms of action.

In the landscape of medicinal chemistry, the cinnamamide scaffold has emerged as a "privileged structure"—a molecular framework that is a recurring motif in compounds with a wide spectrum of pharmacological activities, including antitubercular, anticancer, and anti-inflammatory properties.[5][6] This guide focuses on a specific, promising class derived from this scaffold: novel N-arylcinnamamides. We will provide a comprehensive technical overview of their synthesis, biological evaluation, and mechanism of action, offering field-proven insights for researchers dedicated to combating tuberculosis.

Part 1: Synthesis and Chemical Rationale

The foundation of any drug discovery program lies in the efficient and logical synthesis of candidate molecules. N-arylcinnamamides are attractive from a synthetic standpoint due to their straightforward accessibility.

Core Synthetic Strategy: Microwave-Assisted Amide Bond Formation

The predominant method for synthesizing N-arylcinnamamides is a one-step, microwave-assisted coupling reaction. This approach is favored for its efficiency, reduced reaction times, and often higher yields compared to conventional heating methods. The core of the reaction is the formation of an amide bond between a cinnamic acid derivative and a substituted aniline.

The causality behind this choice is twofold:

  • Activation: The carboxylic acid of the cinnamic acid starting material must be "activated" to make it more susceptible to nucleophilic attack by the aniline. This is typically achieved by converting it to a more reactive acyl chloride, often in situ using reagents like phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂).[7]

  • Coupling: The activated acyl chloride then readily reacts with the amino group of the chosen N-aryl (aniline) derivative to form the stable amide linkage that defines the N-arylcinnamamide structure.[7]

Synthesis CinnamicAcid Substituted Cinnamic Acid Reagents PCl₃ or SOCl₂ Microwave (MW) CinnamicAcid->Reagents Aniline Substituted Aniline Aniline->Reagents Product N-arylcinnamamide Reagents->Product Amide Coupling

Caption: General microwave-assisted synthesis of N-arylcinnamamides.

Protocol: Microwave-Assisted Synthesis of a Representative N-arylcinnamamide

This protocol is a self-validating system where reaction completion can be monitored using Thin Layer Chromatography (TLC), and the final product's identity is confirmed via spectroscopic methods (NMR, Mass Spectrometry).

  • Reactant Preparation: In a dry microwave reaction vessel, dissolve the starting cinnamic acid (1 equivalent) in a suitable dry solvent, such as chlorobenzene.[7]

  • Activation: Carefully add phosphorus trichloride (PCl₃) (0.4 equivalents) to the solution.

  • Amine Addition: Add the desired substituted aniline (1 equivalent) to the reaction mixture.

  • Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a specified temperature (e.g., 120-150°C) for a set time (e.g., 10-30 minutes).

  • Work-up: After cooling, pour the reaction mixture into a solution of sodium bicarbonate to neutralize excess acid. A precipitate of the crude product should form.

  • Purification: Collect the crude product by filtration. The self-validation of purity is achieved through recrystallization from a suitable solvent, such as ethanol, until a sharp melting point is obtained and TLC shows a single spot.[7]

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: In Vitro Antitubercular Evaluation

The primary goal of in vitro testing is to determine the direct activity of a compound against M.tb. This stage acts as a critical filter, identifying potent candidates for further investigation.

Minimum Inhibitory Concentration (MIC): The Gold Standard Metric

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism. It is the fundamental quantitative measure of a compound's potency.

Protocol: Resazurin Microtiter Assay (REMA)

The REMA, or Microplate Alamar Blue Assay (MABA), is a widely used, reliable, and colorimetric method for determining the MIC of compounds against M.tb.[8] Its trustworthiness stems from its direct visual readout based on mycobacterial metabolic activity.

  • Compound Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using Middlebrook 7H9 broth to achieve a range of final concentrations.[9]

  • Inoculum Preparation: Prepare a standardized inoculum of M.tb H37Rv strain from a mid-log phase culture.[9]

  • Inoculation: Add 100 µL of the bacterial suspension to each well containing the diluted compounds. Include a drug-free control (bacteria only) and a sterility control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 7 days.[9]

  • Resazurin Addition: Prepare a sterile solution of resazurin dye and add 30 µL to each well.

  • Second Incubation: Re-incubate the plate for 24-48 hours.

  • Data Interpretation: The MIC is defined as the lowest drug concentration that prevents the color change of resazurin from blue (resazurin, no metabolic activity) to pink (resorufin, metabolic activity). This visual endpoint provides a self-validating system.

Data Presentation: In Vitro Activity of Lead N-arylcinnamamides

The following table summarizes the MIC values for representative N-arylcinnamamides against the virulent M.tb H37Rv strain, demonstrating the impact of different substitutions.

Compound IDN-Aryl SubstitutionMIC (µM)Reference
1 3,5-bis(trifluoromethyl)phenyl22.27[7]
2 3-(trifluoromethyl)phenyl27.47[7]
3 3,5-dichlorophenyl27.38[7]
4 3,4-dichlorophenyl27.38[7]
5 4-bromophenyl (as hybrid)3.13 µg/mL[9]
Isoniazid (Control)0.25 µg/mL[9]

Note: Direct µM to µg/mL conversion requires molecular weight. Values are presented as reported in the source.

Protocol: Time-Kill Kinetics Assay

While MIC indicates growth inhibition, it doesn't distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. A time-kill kinetics assay provides this crucial insight.[10][11]

  • Culture Preparation: Grow M.tb to early-log phase and dilute to a standardized concentration (e.g., 1 × 10⁶ CFU/mL) in 7H9 broth.

  • Compound Addition: Add the test compound at concentrations corresponding to 1x, 4x, and 8x its predetermined MIC. Include a drug-free growth control.

  • Time-Point Sampling: Incubate cultures at 37°C. At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots from each culture.

  • CFU Determination: Perform serial dilutions of the aliquots and plate them on Middlebrook 7H11 agar. Incubate plates for 3-4 weeks.

  • Analysis: Count the number of colonies to determine the Colony Forming Units per milliliter (CFU/mL). A ≥3-log₁₀ (99.9%) decrease in CFU/mL compared to the initial inoculum is the standard definition of bactericidal activity.[7]

Intracellular Activity: The Macrophage Challenge

M.tb is an intracellular pathogen that survives and replicates within host macrophages.[10] Therefore, a compound must be able to penetrate the host cell and exert its effect internally. This is a critical step in validating a compound's potential.

  • Cell Culture: Seed a macrophage cell line (e.g., RAW264.7 or THP-1) in a 24-well plate and allow them to adhere overnight.[1]

  • Infection: Infect the macrophage monolayer with M.tb H37Rv at a specific Multiplicity of Infection (MOI), typically 5:1, for 4 hours.[1]

  • Wash and Treat: Wash the cells multiple times with sterile PBS to remove extracellular bacteria. Add fresh media containing serial dilutions of the test compound.

  • Incubation: Incubate the infected, treated cells for 3-5 days.

  • Lysis and Plating: At the end of the incubation, lyse the macrophages with a gentle detergent (e.g., Triton X-100) to release the intracellular bacteria.

  • Quantification: Serially dilute the lysate and plate on 7H11 agar to determine the intracellular bacterial load (CFU/mL). A significant reduction compared to untreated infected cells indicates intracellular activity.

Part 3: Structure-Activity Relationships (SAR)

SAR analysis is the systematic study of how modifications to a molecule's structure affect its biological activity. This iterative process is the engine of lead optimization, guiding chemists to design more potent and less toxic compounds.

SAR_Cycle Design Design Analogs Synthesis Synthesize Design->Synthesis Testing In Vitro Testing (MIC, Cytotoxicity) Synthesis->Testing Analysis Analyze Data (Identify Trends) Testing->Analysis Analysis->Design Refine Hypothesis

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Key SAR Insights for N-arylcinnamamides

Analysis of published data reveals several key trends:[12]

  • N-Aryl Ring Substituents are Critical: The nature and position of substituents on the aniline ring significantly modulate antitubercular activity.

    • Electron-Withdrawing Groups (EWGs): Halogens (Cl, F, Br) and trifluoromethyl (-CF₃) groups are frequently associated with potent activity.[7][8] For example, compounds with 3,5-dichloro and 3,5-bis(trifluoromethyl) substitutions show high potency.[7]

    • Positional Isomers: The position of these substituents matters. Meta- and para-substitutions often appear more favorable than ortho-substitutions.

  • Cinnamoyl Ring Substituents: Modifications on the phenyl ring of the cinnamic acid portion also influence activity. Introducing a bromo group at the para-position has been shown to enhance inhibitory effects.[9]

  • The Amide Linker: The integrity of the trans-cinnamamide linker is generally considered essential for maintaining the correct conformation for target binding.[13]

SAR Summary Table
Structural RegionModificationImpact on Antitubercular ActivityRationale / Hypothesis
N-Aryl Ring Halogens (Cl, F) at meta-positionsIncrease Enhances lipophilicity for better cell wall penetration; specific electronic interactions at the target site.
N-Aryl Ring Trifluoromethyl (-CF₃) at meta-positionsStrong Increase Potent electron-withdrawing group that can form key interactions (e.g., hydrogen bonds) and improve metabolic stability.
Cinnamoyl Ring Bromo group at para-positionIncrease May provide an additional binding interaction within the target's active site.
Amide Linker Isosteric replacements (e.g., urea)Generally Decrease Disrupts the optimal geometry and electronic properties required for target engagement.[14]

Part 4: Probing the Mechanism of Action (MoA)

Identifying the molecular target of a new compound class is paramount. A novel MoA can overcome existing resistance mechanisms and provides a rational basis for future drug development. For many cinnamamide derivatives, evidence points towards the inhibition of mycolic acid biosynthesis.

Proposed Target: Enoyl-Acyl Carrier Protein Reductase (InhA)

Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a crucial permeability barrier.[3] The biosynthesis of these acids is a well-validated drug target. Isoniazid, a first-line TB drug, targets this pathway by inhibiting InhA, an enoyl-ACP reductase.[9][15] Molecular docking and mechanistic studies suggest that some cinnamamide derivatives also bind to and inhibit InhA.[16]

MoA cluster_Pathway Mycolic Acid Biosynthesis Pathway FAS_I Fatty Acid Synthase I FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II InhA InhA (Enoyl-ACP Reductase) FAS_II->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Cinnamamide N-arylcinnamamide Inhibition Cinnamamide->Inhibition Inhibition->InhA

Caption: Proposed mechanism: Inhibition of InhA in the mycolic acid pathway.

Differentiating from Isoniazid

While the target may be the same, the binding mode and mechanism of inhibition can differ. Isoniazid is a prodrug that requires activation by the mycobacterial enzyme KatG.[15] N-arylcinnamamides, as direct inhibitors, would not be subject to resistance mechanisms involving mutations in the katG gene. This represents a significant strategic advantage.

Part 5: Preclinical Safety and Viability

A potent compound is only viable if it is safe. Preclinical evaluation must rigorously assess a compound's toxicity to mammalian cells to ensure it has a suitable therapeutic window.

Cytotoxicity and the Selectivity Index (SI)

Cytotoxicity is a measure of a compound's toxicity to host cells. The Selectivity Index (SI) is a critical calculated value that compares the concentration at which a compound is toxic to host cells (CC₅₀) to the concentration at which it inhibits mycobacterial growth (MIC).

SI = CC₅₀ / MIC

A high SI value is desirable, as it indicates that the compound is significantly more toxic to the pathogen than to the host. An SI > 10 is often considered a minimum benchmark for a promising lead compound.

Protocol: MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell viability. It is a self-validating system where the amount of colored formazan product is directly proportional to the number of living cells.

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero or THP-1) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at ~570 nm.

  • CC₅₀ Calculation: The CC₅₀ (50% cytotoxic concentration) is calculated by plotting the percentage of cell viability against the drug concentration.

Data Presentation: Cytotoxicity and Selectivity of Lead Compounds
Compound IDMIC (µg/mL)CC₅₀ (Vero cells) (µg/mL)Selectivity Index (SI)Reference
8u (DHI derivative)2> 100> 50[16]

Note: Compound 8u is a dihydroindazole-based cinnamamide derivative, highlighting the potential within this broad chemical class.

Conclusion and Future Directions

N-arylcinnamamides represent a synthetically accessible and highly promising class of compounds in the fight against tuberculosis. Structure-activity relationship studies have demonstrated that potency can be systematically enhanced through targeted chemical modifications, particularly the introduction of electron-withdrawing groups on the N-aryl ring.[7] Evidence suggesting the inhibition of the mycolic acid synthesis pathway via InhA provides a strong mechanistic rationale for their activity and offers a potential advantage against isoniazid-resistant strains.

The most promising leads, such as those exhibiting high potency (MIC ≤ 2 µg/mL) and excellent selectivity (SI > 50), are strong candidates for further preclinical development.[16] Future work must focus on:

  • Lead Optimization: Further refining the scaffold to improve potency, selectivity, and pharmacokinetic properties (ADME).

  • Definitive MoA Studies: Utilizing genetic and biochemical approaches to confirm the molecular target and rule out off-target effects.

  • In Vivo Efficacy: Evaluating optimized lead compounds in animal models of tuberculosis to confirm that in vitro activity translates to a therapeutic effect in a whole organism.[1][11]

The journey of drug development is long and complex, but the compelling data surrounding N-arylcinnamamides provide a validated and promising starting point for developing the next generation of antitubercular therapies.

References

The Strategic Application of 3,5-Bis(trifluoromethyl)hydrocinnamic Acid in the Synthesis of Neurokinin-1 (NK1) Receptor Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of Neurokinin-1 (NK1) receptor antagonists, with a specific focus on the strategic use of 3,5-Bis(trifluoromethyl)hydrocinnamic acid as a core building block. As a Senior Application Scientist, the narrative herein is structured to deliver not just protocols, but a foundational understanding of the chemical principles and strategic decisions that underpin the synthesis of these potent therapeutic agents.

The Neurokinin-1 Receptor: A Key Target in Modern Therapeutics

The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP).[1][2] The interaction between SP and the NK1 receptor is integral to a multitude of physiological and pathological processes, including the regulation of mood, the sensation of pain, and the inflammatory response.[3][4] Consequently, the development of NK1 receptor antagonists has been a significant focus of pharmaceutical research, leading to breakthroughs in the treatment of chemotherapy-induced nausea and vomiting (CINV), and showing promise in areas such as depression and anxiety.[5]

The NK1 Receptor Signaling Cascade

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, activating intracellular G-proteins, primarily Gq and Gs.[1][3] This initiates a cascade of downstream signaling events, including the activation of phospholipase C, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), culminating in a variety of cellular responses.[3] Understanding this pathway is crucial for the rational design of antagonists that can effectively block these downstream effects.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor G_protein Gq/Gs Protein NK1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates SP Substance P SP->NK1R Binds PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Cell_Response Cellular Responses (e.g., Neuronal Excitability, Inflammation) Ca_release->Cell_Response PKC->Cell_Response

Figure 1: Simplified NK1 Receptor Signaling Pathway.

The 3,5-Bis(trifluoromethyl)phenyl Moiety: A Cornerstone for Potency

A recurring structural motif in many potent, non-peptide NK1 receptor antagonists is the 3,5-bis(trifluoromethyl)phenyl group.[6][7] This is exemplified in the FDA-approved drug Aprepitant.[5][8] The two trifluoromethyl (-CF3) groups are strong electron-withdrawing groups and contribute significantly to the lipophilicity of the molecule. This moiety is believed to engage in extensive hydrophobic interactions within a specific pocket of the NK1 receptor binding site, thereby anchoring the ligand and contributing to its high affinity.[7] Consequently, the efficient synthesis of intermediates containing this critical pharmacophore is a primary objective in the development of new NK1 receptor antagonists.

This compound: A Versatile Synthon

This compound, also known as 3-[3,5-Bis(trifluoromethyl)phenyl]propionic acid, is a valuable, though less commonly cited, starting material for the synthesis of NK1 receptor antagonists.[9][10] Its propionic acid side chain offers a reactive handle for a variety of chemical transformations, allowing for the construction of the complex heterocyclic cores characteristic of many antagonists.

PropertyValueReference
CAS Number 181772-16-7[9]
Molecular Formula C₁₁H₈F₆O₂[10]
Molecular Weight 286.17 g/mol [10]
Melting Point 68-73 °C
Appearance Solid
Synthesis of this compound

While commercially available, understanding the synthesis of this starting material is fundamental. A common approach involves the catalytic hydrogenation of 3,5-Bis(trifluoromethyl)cinnamic acid. The cinnamic acid precursor can be synthesized via a Knoevenagel or Perkin reaction from 3,5-bis(trifluoromethyl)benzaldehyde.

Proposed Synthetic Pathway to an NK1 Antagonist Scaffold

This section outlines a plausible, multi-step synthetic strategy starting from this compound to generate a core scaffold found in many potent NK1 receptor antagonists. Each step is grounded in established chemical principles and supported by analogous transformations found in the literature.

Synthetic_Workflow A 3,5-Bis(trifluoromethyl) hydrocinnamic acid B Intermediate Amide A->B Amidation C Intermediate Amino Alcohol B->C Reduction D Cyclized Core (e.g., Morpholine) C->D Cyclization E NK1 Receptor Antagonist Scaffold D->E Further Functionalization

Figure 2: Proposed Synthetic Workflow.
Step 1: Amidation of this compound

Objective: To convert the carboxylic acid into an amide. Amides are generally more stable and can serve as precursors for further reductions or rearrangements. The choice of the amine component is critical as it will be incorporated into the final heterocyclic core.

Protocol:

  • Reagents:

    • This compound (1.0 eq)

    • A suitable chiral amine (e.g., (S)-2-amino-1-phenylethanol) (1.1 eq)

    • Coupling agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) or a uronium-based agent like TBTU.

    • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound and the chosen amine in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the base, followed by the slow, portion-wise addition of the coupling agent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting amide by column chromatography on silica gel.

Causality: The use of a coupling agent like DCC facilitates the formation of an active ester intermediate, which is then readily attacked by the amine to form the amide bond under mild conditions, preventing side reactions. The base is essential to neutralize the carboxylic acid and any acid byproducts.[5]

Step 2: Reduction of the Amide

Objective: To reduce the amide carbonyl to a methylene group, yielding an amino alcohol. This transformation is a key step in forming the backbone of the desired heterocyclic ring.

Protocol:

  • Reagents:

    • Intermediate Amide from Step 1 (1.0 eq)

    • Reducing agent: Lithium aluminum hydride (LAH) (2.0-3.0 eq) or Borane-tetrahydrofuran complex (BH₃·THF)

    • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, prepare a suspension of LAH in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of the amide in anhydrous THF to the LAH suspension.

    • After the addition is complete, allow the reaction to stir at room temperature or gently reflux for 4-12 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off, washing thoroughly with THF or ethyl acetate.

    • Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amino alcohol.

Causality: LAH is a powerful reducing agent capable of reducing the amide carbonyl without affecting the aromatic rings or the trifluoromethyl groups. The precise stoichiometry is crucial to ensure complete reduction. The Fieser workup is a standard and safe method for quenching LAH reactions, resulting in an easily filterable precipitate.

Step 3: Intramolecular Cyclization to Form the Heterocyclic Core

Objective: To form the morpholine or other desired heterocyclic ring through an intramolecular cyclization reaction. This step establishes the core scaffold of the NK1 antagonist.

Protocol:

  • Reagents:

    • Intermediate Amino Alcohol from Step 2 (1.0 eq)

    • Reagent for cyclization: This can vary. For a morpholine ring, a common strategy involves reaction with an agent like 2-bromoethanol followed by base-mediated cyclization, or by using a reagent like paraformaldehyde in the presence of an acid catalyst. A more direct approach from a precursor with the necessary atoms is also common in established syntheses.[4]

    • Base (if required): e.g., Potassium carbonate or Sodium hydride.

    • Solvent: e.g., Acetonitrile, DMF, or Toluene.

  • Procedure (Example using a dielectrophile):

    • Dissolve the amino alcohol in the chosen solvent.

    • Add the base and the cyclizing agent.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After the reaction is complete, cool to room temperature and quench with water.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the cyclized product by column chromatography.

Causality: The conditions for cyclization are highly dependent on the specific heterocyclic system being constructed. The choice of solvent, base, and temperature are critical to favor the intramolecular reaction over intermolecular polymerization. The protocol described is a generalized approach and would need to be optimized for the specific target molecule.

Step 4: Further Functionalization

The resulting heterocyclic core, now bearing the crucial 3,5-bis(trifluoromethyl)phenyl moiety, can be further functionalized to complete the synthesis of the target NK1 receptor antagonist. This often involves N-alkylation or acylation to introduce other pharmacophoric elements, as seen in the synthesis of Aprepitant where a triazolone group is added.[5][11]

Conclusion

While not the most conventional starting point, this compound presents a viable and flexible synthon for the construction of NK1 receptor antagonists. The propionic acid side chain provides a strategic entry point for building complex heterocyclic systems through a logical sequence of amidation, reduction, and cyclization. The principles outlined in this guide, from understanding the target's signaling pathway to the rationale behind each synthetic step, provide a robust framework for researchers in the field of medicinal chemistry and drug development to design and execute the synthesis of novel therapeutic agents targeting the NK1 receptor.

References

Methodological & Application

Application Note: Elucidating the Structure of 3,5-Bis(trifluoromethyl)hydrocinnamic acid using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Bis(trifluoromethyl)hydrocinnamic acid. This compound is of interest in medicinal chemistry and materials science, and unambiguous structural confirmation is paramount for its application.[1] This document details the theoretical basis for the expected spectrum, a complete protocol for sample preparation and data acquisition, and an in-depth analysis of the spectral data. The protocols are designed to be self-validating, ensuring high-quality, reproducible results for researchers in drug development and related fields.

Introduction

This compound, also known as 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, is a hydrocinnamic acid derivative featuring a phenyl ring substituted with two strongly electron-withdrawing trifluoromethyl (-CF₃) groups.[2] The electronic effects of these substituents significantly influence the chemical environment of the aromatic and aliphatic protons, making ¹H NMR spectroscopy an invaluable tool for its structural characterization. Understanding the precise chemical shifts, coupling constants, and splitting patterns is essential for confirming the identity and purity of the compound. This guide will walk through the necessary steps to obtain and accurately interpret the ¹H NMR spectrum of this molecule.

A recent structural analysis by X-ray diffraction has provided valuable insights into the conformational preferences of this compound in the solid state.[3] This information, combined with foundational NMR principles, allows for a robust prediction and interpretation of the solution-state ¹H NMR spectrum.

Predicted ¹H NMR Spectrum

Based on the structure of this compound and data from analogous compounds such as hydrocinnamic acid and 3,5-bis(trifluoromethyl)benzoic acid, a predictable ¹H NMR spectrum emerges.[4][5] The molecule has three distinct proton environments, which will give rise to three unique signals.

  • Aromatic Protons (H-2', H-4', H-6'): The two trifluoromethyl groups at the 3' and 5' positions render the H-2' and H-6' protons chemically equivalent. The H-4' proton is unique. Due to the strong electron-withdrawing nature of the -CF₃ groups, these aromatic protons are expected to be deshielded and resonate at a high chemical shift (downfield). We anticipate two signals in the aromatic region: a singlet (or a finely split multiplet due to long-range coupling) for the H-4' proton and another singlet (or finely split multiplet) for the two equivalent H-2' and H-6' protons. Long-range coupling to the fluorine atoms of the -CF₃ groups (⁴JH-F) may lead to slight broadening or fine splitting of these peaks.[6]

  • Aliphatic Protons (α-CH₂ and β-CH₂): The two methylene groups of the propanoic acid side chain are diastereotopic and will appear as two distinct signals. The α-CH₂ group, being adjacent to the electron-withdrawing carboxylic acid group, will be more deshielded than the β-CH₂ group. Both signals are expected to appear as triplets due to vicinal coupling (³JH-H) with each other.

Experimental Protocols

Part 1: Sample Preparation

A high-quality NMR sample is fundamental to obtaining a high-resolution spectrum. The following protocol ensures a clean, homogeneous sample.[7]

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a small cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound and place it in a clean, dry vial.[6]

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. CDCl₃ is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used. The choice of solvent will affect the chemical shift of the labile carboxylic acid proton.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[4]

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. Visually inspect the solution to ensure there is no suspended particulate matter.

  • Filtration and Transfer: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution through a Pasteur pipette with a small glass wool plug directly into the NMR tube.[4][5]

  • Labeling: Clearly label the NMR tube with the sample identification.

Part 2: NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer.

Acquisition Parameters:

  • Spectrometer Frequency: 400 or 500 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate to cover the expected chemical shift range.

  • Temperature: 298 K (25 °C).

Part 3: Data Processing

Proper data processing is crucial for extracting accurate information from the raw Free Induction Decay (FID) signal.[8][9]

Processing Steps:

  • Fourier Transformation (FT): The FID is converted from the time domain to the frequency domain through a Fourier transform.

  • Phasing: The spectrum must be manually or automatically phased to ensure all peaks are in the absorptive mode and have a flat baseline.[9]

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.[9]

  • Referencing: Calibrate the chemical shift scale. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as an internal reference. For DMSO-d₆, the residual peak is at 2.50 ppm.

  • Integration: Integrate the signals to determine the relative number of protons contributing to each peak.

Data Analysis and Interpretation

The processed ¹H NMR spectrum of this compound is expected to display the features outlined in the table and discussion below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-2', H-6'~ 7.8 - 8.0s (or finely split m)2H-
H-4'~ 7.7 - 7.9s (or finely split m)1H-
β-CH₂~ 3.1 - 3.3t2H³JH-H ≈ 7-8 Hz
α-CH₂~ 2.7 - 2.9t2H³JH-H ≈ 7-8 Hz
-COOH~ 10 - 12 (variable)br s1H-

Detailed Interpretation:

  • Aromatic Region: The signals for the aromatic protons (H-2', H-4', H-6') will be located the furthest downfield due to the deshielding effect of the aromatic ring current and the two electron-withdrawing -CF₃ groups. The two equivalent protons at the 2' and 6' positions are expected to produce a single peak integrating to 2H. The proton at the 4' position will give a separate signal integrating to 1H. The lack of ortho or meta proton neighbors will result in these signals appearing as singlets, although long-range coupling to the fluorine atoms may cause some peak broadening or fine splitting.[6]

  • Aliphatic Region: The two methylene groups will appear as two distinct triplets. The triplet at the higher chemical shift (~3.1-3.3 ppm) corresponds to the β-CH₂ group, which is benzylic. The triplet at the lower chemical shift (~2.7-2.9 ppm) corresponds to the α-CH₂ group, adjacent to the carbonyl group. Both will show a typical vicinal coupling constant of approximately 7-8 Hz.[10]

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. It will typically appear as a broad singlet far downfield, often between 10 and 12 ppm, and may not be observed if deuterium exchange occurs with certain solvents (like D₂O or CD₃OD).

Visualizing the Workflow and Structure

To clarify the experimental and analytical process, the following diagrams illustrate the workflow and the molecular structure with its proton environments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filtrate Filter into NMR Tube dissolve->filtrate load Load Sample into Spectrometer filtrate->load setup Set Acquisition Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign report Report Results assign->report

References

DFT calculations for 3,5-Bis(trifluoromethyl)hydrocinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Computational Chemistry of 3,5-Bis(trifluoromethyl)hydrocinnamic acid using Density Functional Theory (DFT)

Introduction

This compound, with the chemical formula C₁₁H₈F₆O₂ and CAS Number 181772-16-7, is a substituted derivative of hydrocinnamic acid.[1] Its structure features a phenyl ring functionalized with two highly electronegative trifluoromethyl (-CF₃) groups and a propanoic acid side chain. These electron-withdrawing groups significantly influence the molecule's electronic properties, making it a valuable building block in medicinal chemistry and materials science.[2] It is notably used in the preparation of novel, biologically active amides and as an intermediate in the synthesis of pharmacologically active compounds, such as substance P receptor antagonists.[3][4][5][6]

Understanding the structural, electronic, and reactivity characteristics of this molecule at a quantum level is paramount for its rational application in drug design.[7][8] Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in drug discovery, offering an exceptional balance of accuracy and computational efficiency.[9] DFT calculations allow researchers to predict a wide range of molecular properties, including stable conformations, electronic structure, and reactivity descriptors, thereby providing insights that guide experimental synthesis and biological evaluation.[9][10] This application note provides a comprehensive, field-proven guide to performing and interpreting DFT calculations on this compound.

Part 1: Theoretical Foundations and Strategic Choices

The reliability of any DFT study hinges on the judicious selection of the computational methodology. This section explains the causality behind the recommended choices of functional, basis set, and environmental modeling for a fluorinated organic acid like this compound.

The Choice of Density Functional

Density functionals are approximations used to describe the exchange-correlation energy of a many-electron system. For organic molecules, especially those with complex electronic features like electronegative substituents, the choice of functional is critical.

  • Hybrid Functionals (e.g., B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange. This approach often provides excellent descriptions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules.[7] Its broad success and extensive validation in the literature make it a trustworthy choice for this system.[11]

  • Meta-GGA Functionals (e.g., M06-2X): The M06-2X functional, part of the Minnesota family of functionals, is a high-nonlocality functional designed to capture medium-range electron correlation. It is particularly well-suited for main-group thermochemistry, kinetics, and systems where non-covalent interactions are important.[12][13] Given the potential for intramolecular interactions involving the fluorine and oxygen atoms, M06-2X represents a highly accurate alternative or complementary choice to B3LYP.[14]

The Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. Its size and flexibility directly impact the accuracy of the calculation.

  • Pople-style Basis Sets (e.g., 6-311++G(d,p)): This notation describes a flexible, split-valence basis set.

    • 6-311G: A triple-zeta basis set for valence electrons, providing a more accurate description of electron distribution than smaller double-zeta sets.

    • ++G: The two plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, and weak, long-range interactions.[15] For a carboxylic acid that can be deprotonated, this is an essential addition.

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals within the molecular environment, which is fundamental for an accurate representation of chemical bonds.[16]

  • Dunning's Correlation-Consistent Basis Sets (e.g., aug-cc-pVDZ): For calculations demanding higher accuracy, sets like "augmented correlation-consistent polarized Valence Double-Zeta" are systematically designed to converge toward the complete basis set limit. The 'aug-' prefix denotes the inclusion of diffuse functions, making them suitable for similar reasons as the ++G augmentation.[17]

Modeling the Environment: Solvent Effects

Chemical and biological processes rarely occur in a vacuum. The inclusion of a solvent model is critical for obtaining physically meaningful results.[18]

  • Implicit Solvation Models (e.g., SMD, COSMO): Instead of modeling individual solvent molecules explicitly (which is computationally very expensive), implicit models represent the solvent as a continuous medium with a defined dielectric constant.[19] The Solvation Model based on Density (SMD) is a universal solvation model that has been shown to be effective for a wide range of solvents.[12][20] The Conductor-like Screening Model (COSMO) is another robust and efficient alternative.[21] For studying properties in a biological context, water is a common and appropriate solvent choice.

Part 2: Computational Protocols

This section provides step-by-step protocols for key DFT calculations. The methodologies are described in a generic format applicable to most quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.[9]

Protocol 2.1: Geometry Optimization and Frequency Analysis

The foundational step of any computational analysis is to find the lowest energy structure of the molecule. A subsequent frequency calculation is mandatory to verify that this structure is a true energetic minimum.[22][23]

Workflow for Geometry Optimization & Verification

G cluster_prep Preparation cluster_calc Calculation cluster_analysis Validation Build 1. Build Initial 3D Structure (e.g., GaussView, Avogadro) Input 2. Create Input File (Functional, Basis Set, Solvent) Build->Input RunOpt 3. Run Geometry Optimization Input->RunOpt CheckConv 5. Check Convergence Criteria RunOpt->CheckConv RunFreq 4. Run Frequency Calculation (on optimized geometry) CheckFreq 6. Analyze Frequencies (Confirm no imaginary frequencies) RunFreq->CheckFreq CheckConv->RunFreq If Converged FinalGeom Validated Minimum Energy Structure CheckFreq->FinalGeom If N(imag) = 0 G cluster_properties Calculated Properties cluster_insights Chemical & Biological Insights DFT_Output DFT Calculation Output HOMO_LUMO HOMO/LUMO Energies DFT_Output->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Map DFT_Output->MEP Reactivity Kinetic Stability & Chemical Reactivity HOMO_LUMO->Reactivity Interaction Intermolecular Interaction Sites (H-Bonding, Nucleophilic/Electrophilic Attack) MEP->Interaction Design Rational Drug Design (e.g., Target Binding) Reactivity->Design Interaction->Design

References

Introduction: The Significance of Fluorinated Moieties in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Synthesis of Amides using 3,5-Bis(trifluoromethyl)hydrocinnamic acid

In the landscape of modern drug development, the incorporation of fluorinated groups, such as the trifluoromethyl (CF₃) moiety, is a cornerstone strategy for optimizing the pharmacological profile of lead compounds. These groups can significantly enhance metabolic stability, membrane permeability, and binding affinity. This compound is a valuable building block in this context, offering a scaffold that introduces two potent electron-withdrawing CF₃ groups.[1] The synthesis of amides from this acid is a critical transformation, as the amide bond is a fundamental linkage in countless biologically active molecules.

This document serves as a comprehensive guide for researchers, providing both the theoretical underpinnings and a detailed, field-proven protocol for the successful synthesis of amides derived from this compound. We will delve into the causality behind experimental choices, address potential challenges, and offer a robust methodology applicable to a wide range of amine coupling partners.

Reactivity Profile of this compound

The key to successfully forming an amide bond lies in understanding the reactivity of the carboxylic acid starting material. The structure of this compound is characterized by a phenyl ring bearing two CF₃ groups. These groups are strongly electron-withdrawing, which has two primary consequences for the reactivity of the propanoic acid side chain:

  • Increased Acidity: The inductive effect of the CF₃ groups enhances the acidity of the carboxylic acid proton, making it more readily deprotonated by a base.

  • Electronic Deactivation: The electron-poor nature of the aromatic ring can influence the reactivity of the carboxyl group. While the direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of an unreactive ammonium-carboxylate salt, activating the carboxylic acid is essential.[2] For electron-deficient systems, this activation step can sometimes be sluggish, necessitating the careful selection of coupling reagents.[3][4]

Core Principles of Amide Bond Formation: The Role of Coupling Reagents

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically challenging process that requires the removal of water, often at high temperatures.[5] In a laboratory setting, particularly for complex molecules, such conditions are often untenable. The solution is the use of "coupling reagents," which activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and making the carbonyl carbon highly susceptible to nucleophilic attack by the amine.

The general mechanism proceeds in two main stages:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea or an active ester.[2]

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of this activated intermediate, forming a tetrahedral intermediate which then collapses to yield the stable amide bond and a byproduct derived from the coupling reagent.[2]

G cluster_0 Amide Synthesis Workflow Start Starting Materials: - this compound - Amine - Coupling Reagent & Base Reaction Reaction Setup: - Dissolve acid in aprotic solvent - Add coupling reagent, base, and amine - Stir at RT Start->Reaction 1. Combine Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring 2. Monitor Progress Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry Monitoring->Workup 3. Upon Completion Purification Purification (Column Chromatography) Workup->Purification 4. Isolate Crude Product Final Product: - Characterization (NMR, MS) - Purity Analysis Purification->Product 5. Purify

A general workflow for amide synthesis.

A Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with potentially challenging substrates like electron-deficient acids. Below is a comparison of commonly used reagents.

Reagent ClassExample(s)MechanismAdvantagesDisadvantagesByproduct Solubility
Carbodiimides DCC, EDC, DICForms an O-acylisourea intermediate.[6][7]Cost-effective, widely used.Risk of N-acylurea side product formation; racemization risk for chiral acids.[6]DCC-urea: Insoluble in most organic solvents.[8] EDC-urea: Water-soluble.[8]
Uronium/Aminium Salts HBTU, HATUForms an activated HOBt or HOAt ester.[9][10][11]High efficiency, fast reaction times, low racemization risk.[10]More expensive than carbodiimides.Water-soluble.
Phosphonium Salts PyBOP, BOPSimilar to uronium salts, forms an activated ester.Very effective, especially for hindered couplings.Can be less atom-economical.Water-soluble.

For the synthesis using this compound, uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended. They are exceptionally efficient and minimize side reactions, which is beneficial for ensuring a clean conversion of the valuable fluorinated starting material.[9][10] The protocol provided below will utilize HBTU.

G RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated OBT-Ester Intermediate RCOOH->ActiveEster Activation Step HBTU HBTU HBTU->ActiveEster Activation Step Base Base (e.g., DIPEA) Base->ActiveEster Activation Step Amine Amine (R'-NH₂) Amide Amide Product (R-CONH-R') Amine->Amide Nucleophilic Attack Amine->Amide ActiveEster->Amide Nucleophilic Attack Byproducts Byproducts (Tetramethylurea, HOBt) ActiveEster->Byproducts

Mechanism of amide formation using HBTU.

Detailed Experimental Protocol: HBTU-Mediated Synthesis

This protocol describes a general procedure for coupling this compound with a primary or secondary amine using HBTU.

Materials and Reagents
  • This compound (1.0 eq)

  • Amine of choice (1.1 eq)

  • HBTU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in a minimal amount of anhydrous DMF or DCM (approx. 0.1 M concentration). Stir until fully dissolved.

  • Addition of Reagents: To the stirred solution, add HBTU (1.1 eq) and the amine of choice (1.1 eq).

  • Initiation: Add DIPEA (2.5 eq) dropwise to the mixture at room temperature. Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt, facilitating the reaction without competing as a nucleophile.[12]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup - Quenching and Extraction:

    • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt, followed by brine (1x). Trustworthiness Note: The aqueous washes are critical for removing the water-soluble byproducts of the coupling reaction, simplifying the subsequent purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Wet solvent or reagents. 2. HBTU has degraded. 3. Insufficient base. 4. Sterically hindered amine.1. Ensure all solvents are anhydrous and glassware is oven-dried. 2. Use fresh HBTU. 3. Ensure 2.5 eq of DIPEA is used. 4. Increase reaction time, gently heat (e.g., to 40 °C), or switch to a more potent coupling agent like HATU.
Side Product Formation 1. Epimerization (if amine or acid is chiral).1. HBTU is excellent at suppressing racemization.[10] Ensure the reaction is run at room temperature or below and that the base is added last.
Difficult Purification 1. Incomplete removal of DMF. 2. Byproducts co-eluting with the product.1. During workup, wash thoroughly with water or brine to remove DMF. 2. Ensure the aqueous workup steps are performed thoroughly to remove water-soluble impurities before chromatography.

References

Application Note: A Practical Guide to the Catalytic Hydrogenation of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hydrogenation of cinnamic acid and its derivatives is a cornerstone reaction in synthetic organic chemistry, yielding valuable products such as hydrocinnamic acid (3-phenylpropanoic acid) which are precursors for fragrances, pharmaceuticals, and other fine chemicals.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for this crucial transformation. We will explore two primary methodologies: traditional direct hydrogenation using molecular hydrogen (H₂) and catalytic transfer hydrogenation (CTH), which offers a safer alternative by utilizing hydrogen donor molecules.[2] This guide emphasizes the causality behind experimental choices, detailed step-by-step protocols, critical safety procedures, and methods for product analysis to ensure reliable, safe, and reproducible results.

Fundamental Principles of Hydrogenation

The core objective in the hydrogenation of cinnamic acid derivatives is the selective reduction of the carbon-carbon double bond (C=C) of the α,β-unsaturated carbonyl system without affecting the carboxylic acid group or the aromatic ring.[1][3] The choice between direct and transfer hydrogenation methods often depends on available equipment, safety infrastructure, and desired reaction scale.

Direct Catalytic Hydrogenation

This classical approach involves the direct addition of molecular hydrogen (H₂) across the C=C bond in the presence of a catalyst.

  • Mechanism: The reaction typically occurs on the surface of a heterogeneous catalyst, where H₂ is adsorbed and dissociates into reactive hydrogen atoms. The cinnamic acid derivative then adsorbs onto the catalyst surface, allowing for the stepwise addition of hydrogen atoms to the double bond.

  • Requirements: This method necessitates a reaction vessel capable of being pressurized with H₂ gas, ranging from balloon pressure for small-scale reactions to high-pressure stirred reactors (autoclaves) for larger scales.[4][5]

Catalytic Transfer Hydrogenation (CTH)

CTH has gained significant traction as a practical and often safer alternative to direct hydrogenation because it circumvents the need for pressurized, flammable H₂ gas.[2][6]

  • Mechanism: In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.[2] Common hydrogen donors include formic acid, isopropanol, and 1,4-cyclohexadiene.[2][3][7]

  • Advantages: The primary benefit is enhanced safety.[2] Additionally, CTH can often be performed under milder conditions using standard laboratory glassware. The reaction can be accelerated by the addition of a base, such as triethylamine or potassium hydroxide, which facilitates the deprotonation of the hydrogen donor.[2][3][8]

Common Catalytic Systems

The choice of catalyst is paramount as it governs the reaction's efficiency, selectivity, and conditions. Both heterogeneous and homogeneous catalysts are widely employed.

  • Heterogeneous Catalysts: These are insoluble in the reaction medium, simplifying their removal post-reaction (typically by filtration). Palladium on carbon (Pd/C) is the most common and highly effective catalyst for selectively hydrogenating C=C bonds without affecting other functional groups.[1] Other supported catalysts like Ruthenium on carbon (Ru/C) have also been used, though they may exhibit different selectivity.[4][5]

  • Homogeneous Catalysts: These catalysts are soluble in the reaction mixture. Rhodium complexes, such as chloro(1,5-cyclooctadiene) rhodium(I) dimer, are particularly effective for transfer hydrogenation, demonstrating high selectivity for the C=C bond.[2][3] Homogeneous systems can offer higher activity and selectivity under milder conditions.

Table 1: Comparison of Common Catalytic Systems for Cinnamic Acid Hydrogenation
Catalyst SystemTypeHydrogen SourceTypical ConditionsKey Advantages & Considerations
5% Pd/C [1]HeterogeneousH₂ Gas25°C, 10 mbar H₂ in EthanolExcellent selectivity, easy to remove, widely available. Catalyst can be pyrophoric.
[RhCl(COD)]₂ [3]HomogeneousFormic Acid / Triethylamine65-85°C in THFAvoids pressurized H₂, high yields, mild conditions. Requires removal of soluble catalyst.
PdCl₂ [7][8]Homogeneous/ In-situFormic Acid / KOH90°C in WaterUses green solvent (water), high efficiency. Base is essential for high yield.
5% Ru/C [4][5]HeterogeneousH₂ GasHigh Temp (220°C), High Pressure (6.89 MPa)Can hydrogenate the aromatic ring and carboxyl group at high severity. Less selective.

Experimental Protocols & Workflows

The following protocols provide detailed, step-by-step methodologies. All operations involving hydrogen gas or pyrophoric catalysts must be conducted in a properly functioning chemical fume hood.[9][10]

Protocol 1: Heterogeneous Direct Hydrogenation using 5% Pd/C

This protocol describes a standard lab-scale hydrogenation using H₂ gas at low pressure.

Materials and Equipment:

  • Cinnamic acid derivative

  • 5% Palladium on carbon (Pd/C) catalyst

  • Ethanol (or other suitable solvent)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with stopcock

  • Hydrogen balloon

  • Nitrogen/vacuum manifold (Schlenk line)

  • Celite™ for filtration

Workflow Diagram:

G cluster_prep System Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Isolation A 1. Add Catalyst (Pd/C) & Substrate to Flask B 2. Connect to Manifold A->B C 3. Purge System: Evacuate & Backfill with N₂ (3x) B->C D 4. Add Solvent (under N₂ counterflow) C->D E 5. Purge System: Evacuate & Backfill with H₂ (3x) D->E F 6. Stir under H₂ Balloon (Monitor Progress) E->F G 7. Purge System with N₂ F->G H 8. Filter through Celite™ (Quench catalyst with water) G->H I 9. Evaporate Solvent H->I J 10. Purify Product (e.g., Recrystallization) I->J

Caption: Workflow for Direct Hydrogenation using Pd/C.

Procedure:

  • System Setup: In a three-necked flask equipped with a magnetic stir bar, add the cinnamic acid derivative and 5% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Inerting the System: Securely attach the flask to a nitrogen/vacuum manifold. Evacuate the flask and back-fill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[10][11] The removal of oxygen is critical to prevent the formation of a potentially explosive H₂/O₂ mixture.[10]

  • Solvent Addition: Under a positive pressure of nitrogen, add the solvent (e.g., ethanol) via cannula or syringe.[11]

  • Introducing Hydrogen: Evacuate the nitrogen and back-fill the flask with hydrogen from a balloon. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Vigorously stir the mixture at the desired temperature (e.g., 25°C).[1] The reaction can be monitored by observing the consumption of hydrogen (deflating balloon) or by analytical methods like TLC or GC-MS.

  • Quenching and Filtration: Once the reaction is complete, purge the system with nitrogen again to remove all hydrogen.[9] Carefully filter the reaction mixture through a pad of Celite™ to remove the heterogeneous Pd/C catalyst. Crucially, the filter cake containing the spent catalyst must not be allowed to dry in the air, as it is pyrophoric and can ignite flammable solvents. [10] Immediately quench the filter cake with water after filtration.[11]

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude hydrocinnamic acid derivative, which can be further purified if necessary.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with a Rhodium Catalyst

This protocol is an example of CTH, which avoids handling H₂ gas.

Materials and Equipment:

  • Cinnamic acid

  • Chloro(1,5-cyclooctadiene) rhodium(I) dimer ([RhCl(COD)]₂)

  • Formic acid (hydrogen donor)

  • Triethylamine (base)

  • Tetrahydrofuran (THF, anhydrous solvent)

  • Standard reflux apparatus with condenser

  • Magnetic stirrer and stir bar

  • Nitrogen source

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine cinnamic acid, the rhodium catalyst (e.g., 2-10 mol%), and anhydrous THF as the solvent.[3]

  • Inert Atmosphere: Flush the apparatus with nitrogen.

  • Addition of Reagents: Add triethylamine (e.g., 5 equivalents) followed by formic acid (e.g., 5 equivalents) to the stirring mixture.[3] The base is critical for activating the formic acid hydrogen donor.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 65°C) and stir for the required time (e.g., 4 hours).[3] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Product Analysis and Characterization

Confirming the reaction's success and selectivity requires robust analytical methods.

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are powerful techniques to determine the conversion of the starting material and the selectivity towards the desired hydrogenated product.[1] The reaction mixture can be sampled, derivatized if necessary (e.g., esterification of the carboxylic acid), and analyzed.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is highly sensitive and ideal for analyzing cinnamic acid and its hydrogenated product (3-phenylpropionic acid) directly from complex matrices without derivatization.[12]

Table 2: Example Analytical Parameters for Product Verification
AnalyteMethodLimit of Quantification (LOQ)Purpose
Cinnamic AcidLC-MS/MS0.5–2 ng/mLMonitor disappearance of starting material
3-Phenylpropionic acidLC-MS/MS1–5 ng/mLQuantify desired hydrogenation product
Cinnamic Acid / Product RatioGCN/A (relative %)Determine conversion and selectivity[1]

Critical Safety Considerations

Hydrogenation reactions carry inherent risks that must be actively managed.[11]

  • Hydrogen Gas Flammability: Hydrogen is highly flammable and can form explosive mixtures with air.[13] Always operate in a well-ventilated fume hood, check all connections for leaks before use, and eliminate all potential ignition sources.[9][10][13]

  • Pyrophoric Catalysts: Spent hydrogenation catalysts, particularly Pd/C, can ignite spontaneously upon exposure to air, especially when dry and in the presence of organic solvents.[10] Never leave a spent catalyst to dry. Always keep it wet and handle it under an inert atmosphere or quench it immediately with water.[10][11]

  • Pressure Safety: When using high-pressure reactors, always inspect the vessel for cracks or damage before each use, never exceed the rated pressure, and use a blast shield.[9][10]

Safety Workflow Diagram:

G cluster_pre Pre-Operation Checks cluster_run During Reaction cluster_post Post-Reaction Handling A 1. Operate in Fume Hood B 2. Wear appropriate PPE (Goggles, Lab Coat, Gloves) A->B C 3. Inspect Glassware/ Reactor for Damage B->C D 4. Check Gas Lines for Leaks C->D E 5. Purge O₂ with Inert Gas (N₂) Before Introducing H₂ D->E F 6. Monitor Pressure & Temperature E->F G 7. Purge H₂ with N₂ Before Opening F->G H 8. Filter Catalyst Promptly G->H I 9. Quench Spent Catalyst with Water IMMEDIATELY H->I J 10. Dispose of Catalyst Waste in a Designated, Wet Waste Jar I->J

Caption: Critical Safety Workflow for Catalytic Hydrogenation.

Conclusion

The successful hydrogenation of cinnamic acid derivatives is readily achievable with a thorough understanding of the underlying principles and careful attention to experimental detail. Both direct hydrogenation with Pd/C and catalytic transfer hydrogenation offer efficient routes to the desired saturated products. The choice of methodology will depend on the specific substrate, available equipment, and safety considerations. By following the detailed protocols and, most importantly, the stringent safety guidelines outlined in this note, researchers can confidently and safely perform this valuable chemical transformation.

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3,5-Bis(trifluoromethyl)hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 3,5-Bis(trifluoromethyl)hydrocinnamic acid. This compound, a derivative of hydrocinnamic acid, is a valuable building block in medicinal and synthetic chemistry.[1] Accurate and thorough characterization is crucial for its use in research and development, particularly in ensuring purity, confirming structure, and understanding its physicochemical properties. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis, offering insights into experimental design and data interpretation.

Introduction

This compound, also known as 3-[3,5-Bis(trifluoromethyl)phenyl]propionic acid, is a halogenated organic compound with the linear formula (CF3)2C6H3CH2CH2CO2H. Its structure, featuring a phenylpropanoic acid backbone with two strong electron-withdrawing trifluoromethyl groups, imparts unique chemical and biological properties.[1] These characteristics make it a significant reagent in the synthesis of various active compounds.[1] Given its importance, a robust analytical workflow is essential for its quality control and to support its application in various scientific endeavors. This guide provides a multi-faceted analytical approach to ensure the identity, purity, and structural integrity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₈F₆O₂[2]
Molecular Weight 286.17 g/mol [2]
Appearance Solid
Melting Point 68-73 °C (lit.)
CAS Number 181772-16-7[2]

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of the molecule.

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.[3]

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.[3]

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.[3]

    • Number of Scans: 16-64 scans are typically sufficient.[3]

    • Relaxation Delay: 1-2 seconds.[3]

    • Spectral Width: -2 to 12 ppm.[3]

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected ¹H NMR Spectral Data: Based on the structure and data for similar compounds, the following proton signals are expected:

  • Aromatic Protons: Two signals in the aromatic region (typically δ 7.0-8.5 ppm). One signal corresponding to the two equivalent protons at the 2- and 6-positions of the aromatic ring, and another signal for the proton at the 4-position.[4]

  • Aliphatic Protons: Two triplet signals in the aliphatic region (typically δ 2.5-3.5 ppm) corresponding to the two methylene (-CH₂-) groups of the propionic acid side chain.

  • Carboxylic Acid Proton: A broad singlet, typically downfield (δ > 10 ppm), which may be exchangeable with D₂O.

Diagram: NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer (≥400 MHz) transfer->instrument acquire Acquire FID Data instrument->acquire process Fourier Transform, Phase & Baseline Correction acquire->process analyze Chemical Shift & Integration Analysis process->analyze

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Principle: ¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule.

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled experiment.[3]

    • Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.[3]

    • Relaxation Delay: 2 seconds.[3]

    • Spectral Width: 0 to 200 ppm.[3]

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Spectral Data:

  • Carboxyl Carbon: A signal in the downfield region (typically δ 170-180 ppm).

  • Aromatic Carbons: Signals in the aromatic region (typically δ 120-145 ppm). The carbons attached to the trifluoromethyl groups will appear as quartets due to C-F coupling.

  • Aliphatic Carbons: Two signals in the aliphatic region (typically δ 30-40 ppm).

  • Trifluoromethyl Carbons: A quartet signal in the region of δ 120-130 ppm due to the strong C-F coupling.[5]

Mass Spectrometry (MS)

Principle: Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of the compound.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Analysis Mode: Acquire the spectrum in both positive and negative ion modes for ESI to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Data Analysis: Determine the molecular weight from the m/z of the molecular ion peak. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak: [M-H]⁻ at m/z 285.03 in negative ion mode. The electron ionization mass spectrum of the related compound 3,5-bis(trifluoromethyl)benzoic acid is available for reference.[6]

  • Fragmentation Pattern: Analysis of the fragmentation pattern can provide further structural confirmation. For instance, the loss of the carboxylic acid group can be observed.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound.[3]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is a powerful tool for purity determination and quantification.

Protocol:

  • Sample Preparation: Prepare a stock solution of the sample by dissolving a known amount in a suitable solvent (e.g., methanol or acetonitrile). Further dilute to a working concentration (e.g., 1 mg/mL).[7]

  • Instrumentation: Use a reverse-phase HPLC system with a C18 column and a UV detector.[7]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7][8]

    • Flow Rate: Typically 1.0 mL/min.[7]

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., around 265 nm, based on the UV-Vis spectrum of a similar compound).[5]

    • Injection Volume: 10 µL.[7]

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Expected HPLC Data: A single major peak should be observed, with any impurities appearing as smaller peaks. The retention time is characteristic of the compound under the specific chromatographic conditions.

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_sample Prepare Sample Solution injector Injector prep_sample->injector prep_mobile Prepare Mobile Phase pump Pump prep_mobile->pump pump->injector column C18 Column injector->column detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram purity Calculate Peak Area & Determine Purity chromatogram->purity

Caption: General workflow for HPLC analysis.

Elemental Analysis

Principle: Elemental analysis determines the mass fractions of carbon, hydrogen, and other elements in a compound.[9] For halogenated compounds, specific methods are required for fluorine determination.[10][11]

Protocol (CH Analysis):

  • Instrumentation: Use a CHNSO elemental analyzer.[9]

  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dry sample into a tin or silver capsule.

  • Analysis: The sample is combusted at high temperature in an oxygen-rich environment.[9] The resulting gases (CO₂, H₂O) are separated by gas chromatography and quantified by a thermal conductivity detector.[9]

Protocol (Fluorine Analysis): Determining fluorine content often requires specific methods like ion chromatography after combustion or other decomposition techniques.

Expected Elemental Analysis Data:

ElementTheoretical %
C 46.17
H 2.82
F 39.83
O 11.18

The experimentally determined values should be within ±0.4% of the theoretical values to confirm the elemental composition.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis provides a comprehensive and robust framework for the characterization of this compound. Each technique offers unique and complementary information, ensuring the unambiguous identification, structural confirmation, and purity assessment of this important chemical intermediate. The protocols and expected data presented in this application note serve as a valuable resource for researchers and scientists working with this compound, facilitating its reliable use in further research and development.

References

Application Note: 3,5-Bis(trifluoromethyl)hydrocinnamic acid as a High-Performance Internal Standard for Quantitative NMR (qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Internal Standards in qNMR

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the purity and concentration of chemical substances.[1][2] Its fundamental principle lies in the direct proportionality between the area of an NMR signal and the number of nuclei contributing to that signal.[3] To achieve accurate and traceable quantification, an internal standard (IS) of known purity and concentration is added to the sample.[3] This standard acts as a stable reference point, allowing for the precise calculation of the analyte's concentration by comparing the integral ratios of their respective NMR signals.[4]

The selection of an appropriate internal standard is paramount and directly impacts the accuracy, reproducibility, and validity of qNMR results.[5] An ideal internal standard should exhibit several key characteristics:

  • High Purity: Certified purity (≥99%) is essential to prevent interference and ensure accurate calculations.[4]

  • Chemical Stability: It must be inert and not react with the analyte, solvent, or matrix components under analytical conditions.[4]

  • Distinct NMR Signals: The standard should produce simple, sharp signals (preferably singlets) in a region of the spectrum free from overlap with analyte or solvent signals.[6]

  • Good Solubility: It must be fully soluble in the deuterated solvent used for the analysis to ensure sample homogeneity.[4]

  • Accurate Weighing: The standard should be non-hygroscopic and non-volatile to allow for precise gravimetric preparation.[6]

This application note details the use of 3,5-Bis(trifluoromethyl)hydrocinnamic acid as a robust internal standard for both ¹H and ¹⁹F qNMR, particularly suited for the analysis of small molecules, active pharmaceutical ingredients (APIs), and impurities in drug development.

Rationale for Selecting this compound

This compound, also known as 3-[3,5-Bis(trifluoromethyl)phenyl]propionic acid, offers a unique combination of chemical and spectroscopic properties that make it an excellent qNMR internal standard. Its structure features two trifluoromethyl (-CF₃) groups on a phenyl ring and a propanoic acid side chain.[7]

Key Advantages:
  • Dual-Nuclei Quantification: It provides distinct, well-resolved signals in both ¹H and ¹⁹F NMR spectra, allowing for versatile application and cross-validation.

  • Spectrally Clean Regions:

    • In the ¹H NMR spectrum , the aliphatic ethylene protons (-CH₂CH₂-) typically appear as two triplets around 2.5-3.0 ppm, and the aromatic protons resonate in the downfield region.[8] These signals are often in less crowded spectral regions, minimizing the risk of overlap with many common analytes.

    • In the ¹⁹F NMR spectrum , the six equivalent fluorine atoms of the two -CF₃ groups produce a sharp, intense singlet, typically around -63 to -64 ppm.[9] This region is generally free of signals from other fluorinated compounds, providing a clear window for quantification.

  • Chemical Inertness: The electron-withdrawing nature of the two trifluoromethyl groups enhances the chemical stability of the molecule.

  • Favorable Physicochemical Properties: It is a solid with a defined melting point (68-73 °C), making it easy to handle and weigh accurately.[7][10] It demonstrates good solubility in common organic deuterated solvents like DMSO-d₆, acetone-d₆, and methanol-d₄.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below.

PropertyValueSource
Chemical Formula C₁₁H₈F₆O₂[11]
Molecular Weight 286.17 g/mol [7]
Physical Form Solid[7]
Melting Point 68-73 °C[10]
¹H NMR Signals Aromatic protons, Two aliphatic -CH₂- groups[8]
¹⁹F NMR Signal Single sharp peak for the two -CF₃ groups[9]
Purity (Typical) ≥97%[7]

Experimental Protocols

This section provides a detailed, step-by-step methodology for using this compound as an internal standard in a qNMR experiment.

Visual Workflow of the qNMR Process

qNMR_Workflow cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing & Analysis weigh_IS Accurately Weigh Internal Standard (IS) dissolve Dissolve IS & Analyte in Deuterated Solvent weigh_IS->dissolve weigh_Analyte Accurately Weigh Analyte weigh_Analyte->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Optimize Spectrometer (Tune, Shim) transfer->setup acquire Acquire Spectrum (Quantitative Parameters) setup->acquire process Fourier Transform & Phase/Baseline Correction acquire->process integrate Integrate IS & Analyte Signals process->integrate calculate Calculate Purity/ Concentration integrate->calculate

Caption: General workflow for qNMR analysis using an internal standard.

Protocol 1: Preparation of the Internal Standard Stock Solution

For routine analyses, preparing a stock solution of the internal standard can minimize weighing errors and improve consistency.[12][13]

  • Weighing: Using a calibrated analytical microbalance, accurately weigh approximately 25-30 mg of this compound into a clean, dry volumetric flask (e.g., 10 mL). Record the mass to at least 0.01 mg.[4][14]

  • Dissolution: Add the chosen deuterated solvent (e.g., DMSO-d₆) to the flask, filling it to approximately 80% of its volume.

  • Sonication: Gently sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard.

  • Final Volume: Allow the solution to return to room temperature, then carefully add the solvent up to the calibration mark.

  • Homogenization: Invert the flask 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a sealed, labeled vial and store it under appropriate conditions (e.g., refrigerated and protected from light) to ensure stability.

Protocol 2: Sample Preparation for Purity Determination
  • Analyte Weighing: Accurately weigh a suitable amount of the analyte (e.g., 10-15 mg) into a clean glass vial. The goal is to achieve a molar ratio between the internal standard and the analyte that is close to 1:1 for optimal integration accuracy.[12]

  • Internal Standard Addition: Using a calibrated pipette or Hamilton syringe, add a precise volume of the internal standard stock solution to the vial containing the analyte.[12]

  • Dissolution & Transfer: Add a small additional amount of the deuterated solvent if needed to ensure complete dissolution. Vortex the vial gently, then transfer the final solution to a high-quality NMR tube.

Protocol 3: NMR Data Acquisition

Acquiring data with quantitative parameters is crucial for accuracy. The goal is to ensure that all signals are fully relaxed between scans and that the signal intensity is directly proportional to the number of nuclei.[1]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard tuning, locking, and shimming procedures to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: Use a calibrated 90° pulse for maximum signal excitation.[4]

    • Relaxation Delay (D1): This is the most critical parameter for quantification. The relaxation delay must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal of interest (both analyte and standard).[15][16] A conservative D1 of 30-60 seconds is often a good starting point if T₁ values are unknown.[4] An inversion-recovery experiment can be used to measure T₁ values for optimization.[17][18]

    • Number of Scans (NS): Set the number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated to keep integration errors below 1%.[15]

    • Acquisition Time (AT): A typical acquisition time of 2-4 seconds is usually sufficient for ¹H NMR.[18]

    • Temperature Control: Maintain a stable sample temperature (e.g., 25 °C) throughout the experiment.[4]

Protocol 4: Data Processing and Purity Calculation
  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Perform careful phase and baseline corrections. Inaccurate corrections can significantly distort integral values and lead to erroneous results.[12]

  • Integration:

    • Calibrate the integral of the well-resolved internal standard signal to the number of protons (or fluorine atoms) it represents. For this compound, you might use the six fluorine atoms in ¹⁹F NMR or one of the proton signals in ¹H NMR.

    • Integrate the chosen, non-overlapping signal(s) of the analyte. The integration region should be wide enough to encompass the entire peak, including any ¹³C satellites if a consistent approach is used for all signals.[12]

  • Calculation: The purity of the analyte can be calculated using the following equation:[12][15]

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I: Integral value of the signal

    • N: Number of nuclei for the integrated signal

    • M: Molar mass

    • m: Weighed mass

    • Purity: Purity of the standard (as a percentage)

    The subscripts "analyte" and "IS" refer to the analyte and the internal standard, respectively.

Self-Validation and System Suitability

To ensure the trustworthiness of the qNMR protocol, the following checks should be incorporated:

  • Replicate Preparations: Prepare at least three independent samples to assess the precision and repeatability of the entire method, from weighing to calculation.[19]

  • Signal Selection: If possible, calculate the purity using multiple, well-resolved signals from the analyte. The results should be consistent, providing an internal validation of the data.

  • Certified Reference Materials (CRMs): Whenever possible, use an internal standard that is a Certified Reference Material with SI traceability. This provides a strong foundation for the accuracy of the measurement.[6][20]

  • Method Validation: For regulated environments, the qNMR method should be fully validated according to relevant guidelines (e.g., USP <1225>), assessing parameters like specificity, linearity, accuracy, and precision.[21][22]

Conclusion

This compound is a highly effective and versatile internal standard for quantitative NMR. Its unique spectroscopic properties in both ¹H and ¹⁹F NMR, combined with its chemical stability and ease of handling, make it an excellent choice for accurate purity and concentration determination in pharmaceutical research and development. By following the detailed protocols and validation steps outlined in this note, scientists can leverage the power of qNMR to generate reliable, high-quality quantitative data.

References

Application Notes & Protocols: The Strategic Deployment of 3,5-Bis(trifluoromethyl)phenyl Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Privileged" Character of the 3,5-Bis(trifluoromethyl)phenyl Moiety

In the landscape of medicinal chemistry, certain structural motifs appear with remarkable frequency across diverse therapeutic targets, earning them the designation of "privileged structures." The 3,5-bis(trifluoromethyl)phenyl (TFMP) group is a quintessential example of such a moiety. Its utility stems from a unique combination of physicochemical properties imparted by the two trifluoromethyl (-CF3) groups symmetrically placed on a phenyl ring. These two powerful electron-withdrawing groups create a highly lipophilic yet electronically distinct substituent that offers medicinal chemists a powerful tool to overcome common challenges in drug design, such as poor metabolic stability, low potency, and inadequate bioavailability.

This guide provides an in-depth exploration of the strategic application of the TFMP group, detailing the causality behind its effects, practical synthetic protocols, and a cascade of evaluation assays to characterize TFMP-containing candidates.

PART 1: The Physicochemical & Pharmacokinetic Impact of the TFMP Moiety

The decision to incorporate a TFMP group is driven by its profound and predictable influence on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This influence is rooted in fundamental chemical principles.

Causality of Effects:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to about 414 kJ/mol for a C-H bond.[1] This inherent strength makes the -CF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug clearance.[2][3] By replacing metabolically labile methyl or hydrogen groups with a TFMP moiety, chemists can effectively "shield" the molecule from degradation, often leading to a longer plasma half-life and improved bioavailability.[4]

  • Increased Lipophilicity: The TFMP group is highly lipophilic, significantly increasing the octanol-water partition coefficient (logP) of a parent molecule. This property can enhance membrane permeability, facilitating passage across the intestinal wall for oral absorption or even crossing the blood-brain barrier for CNS-targeted drugs.[1] However, this increased lipophilicity must be carefully balanced, as excessively high logP can lead to poor solubility, high plasma protein binding, and non-specific toxicity.

  • Modulation of Target Binding & pKa: The two -CF3 groups are powerful inductive electron-withdrawing groups. This electronic pull dramatically lowers the electron density of the phenyl ring and can significantly decrease the pKa of nearby basic functional groups, such as amines. This modulation is critical for controlling the ionization state of a drug at physiological pH, which dictates its interactions with the biological target, solubility, and transport properties. The TFMP moiety itself can engage in unique, favorable interactions within a protein's binding pocket, including hydrophobic interactions and halogen bonding, to enhance potency.[2]

To quantify the impact of the TFMP substitution on fundamental properties, consider the comparison between aniline and its TFMP-substituted counterpart:

PropertyAniline (Unsubstituted)3,5-Bis(trifluoromethyl)anilineRationale for Change
pKa ~4.6~2.15 [5]The strong inductive electron-withdrawing effect of the two -CF3 groups destabilizes the protonated form (anilinium), making the amine significantly less basic.
Calculated logP ~0.9~3.5 The addition of two highly nonpolar -CF3 groups dramatically increases the molecule's lipophilicity.
Case Study: Aprepitant (Emend®)

Aprepitant, a selective neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting, is a classic example of a successful drug leveraging the TFMP moiety.[4][6]

  • High Potency: The TFMP group is crucial for its high-affinity binding to the NK1 receptor (Kd of 86 pM).[7] Structure-activity relationship (SAR) studies during its development revealed that this specific substitution pattern was optimal for potency.[6]

  • Pharmacokinetic Profile: Aprepitant exhibits a long terminal half-life of 9 to 13 hours, a feature consistent with the enhanced metabolic stability conferred by the TFMP group.[5] It is extensively metabolized, primarily by CYP3A4, but the core structure remains robust enough to achieve sustained therapeutic concentrations.[2][3][8] Its high lipophilicity contributes to its high plasma protein binding (>95%) and a large volume of distribution (~70 L), allowing it to effectively reach its targets in the central nervous system.[2][4]

PART 2: Strategic Application in Drug Design

The TFMP moiety is not a universal solution but a strategic tool to be applied when specific challenges arise during a lead optimization campaign.

Decision Workflow for Incorporating a TFMP Group

The following diagram illustrates a logical workflow for deciding when to introduce the TFMP functionality.

TFMP_Decision_Workflow Start Lead Compound Identified Problem ADME / Potency Issues? Start->Problem Metabolism High Metabolic Clearance? (e.g., rapid oxidation of aryl ring) Problem->Metabolism Yes Proceed Proceed with Candidate Problem->Proceed No Potency Insufficient Potency? (Hydrophobic pocket available?) Metabolism->Potency No IntroduceTFMP Synthesize TFMP Analog Metabolism->IntroduceTFMP Yes Permeability Low Permeability? (e.g., Poor CNS penetration) Potency->Permeability No Potency->IntroduceTFMP Yes Permeability->IntroduceTFMP Yes Reassess Reassess Strategy Permeability->Reassess No Evaluate Re-Evaluate Properties: - Potency (IC50) - Metabolic Stability (t1/2) - Permeability (Papp) - Solubility / logP IntroduceTFMP->Evaluate Lipophilicity Is logP too high? Solubility issues? Evaluate->Lipophilicity Lipophilicity->Proceed No Lipophilicity->Reassess Yes

Caption: Decision workflow for TFMP group introduction.

Therapeutic Areas of Application

The TFMP group has proven beneficial across a range of diseases and target classes.

Compound Class / ExampleTherapeutic AreaBiological TargetRole of TFMP Group
Aprepitant Antiemetic, AntidepressantNeurokinin-1 (NK1) ReceptorCore component for high-affinity binding; enhances metabolic stability and CNS penetration.[4][6]
Selinexor OncologyExportin-1 (XPO1)Contributes to the required physicochemical properties for oral bioavailability and target engagement.[2]
Pyrazole Derivatives AntibacterialBacterial Cell Growth PathwaysIncreases hydrophobicity, which can enhance activity against Gram-positive bacteria, potentially by disrupting the cell membrane.
N-(3,5-bis(trifluoromethyl)phenyl) derivatives Oncology (Liver Cancer)Hepatocyte Nuclear Factor 4α (HNF4α)Serves as a key structural element for direct binding to the target protein, leading to anticancer effects.[9]

PART 3: Synthetic and Evaluation Protocols

Protocol 3.1: Synthesis of a TFMP-Containing Amide Library

This protocol describes a standard, robust method for synthesizing a series of amide analogs from a carboxylic acid core and the commercially available 3,5-bis(trifluoromethyl)aniline. This is a foundational reaction in medicinal chemistry.

Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process R_COOH Carboxylic Acid (Core) Activation 1. Activate Carboxylic Acid with Coupling Agent & Base R_COOH->Activation TFMP_NH2 3,5-Bis(trifluoromethyl)aniline Addition 2. Add TFMP-Aniline to Activated Ester TFMP_NH2->Addition Coupling Coupling Agent (e.g., HATU, HBTU) Coupling->Activation Base Non-nucleophilic Base (e.g., DIPEA) Base->Activation Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Addition Reaction 3. Stir at Room Temp (2-16 hours) Addition->Reaction Workup 4. Aqueous Workup & Extraction Reaction->Workup Purification 5. Purify (e.g., Column Chromatography) Workup->Purification Product Final TFMP-Amide Product Purification->Product

Caption: Workflow for amide coupling synthesis.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Argon), add the starting carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in a suitable anhydrous aprotic solvent (e.g., N,N-Dimethylformamide or Dichloromethane) to a concentration of approximately 0.1 M.

  • Activation: Add the amide coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes. Causality: This step forms a highly reactive activated ester intermediate, which is susceptible to nucleophilic attack by the amine.

  • Amine Addition: Add a solution of 3,5-bis(trifluoromethyl)aniline (1.05 eq) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-16 hours). Trustworthiness: Comparing the reaction mixture to spots of the starting materials on a TLC plate provides a simple, reliable method to confirm reaction completion.

  • Quenching & Workup: Once complete, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a weak acid (e.g., 1M HCl or saturated NH4Cl solution), water, and brine. Causality: The aqueous washes remove the excess base, coupling agent byproducts, and any remaining water-soluble reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure TFMP-amide product.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: In Vitro ADME Evaluation Cascade

Once a TFMP-containing compound is synthesized, it must be profiled to determine if the intended improvements in ADME properties have been achieved. The following assays represent a standard cascade for early-stage drug discovery.

Evaluation Cascade Diagram:

ADME_Cascade cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Screening Start Synthesized TFMP Compound Stability Metabolic Stability (Liver Microsomes) Start->Stability Permeability Permeability Screen (Caco-2 Assay) Start->Permeability Decision1 Good Stability & Permeability? Stability->Decision1 Permeability->Decision1 CYP_Inhibit CYP450 Inhibition (IC50 Panel) Decision1->CYP_Inhibit Yes Efflux Efflux Ratio (Bidirectional Caco-2) Decision1->Efflux Yes Reassess Redesign / Re-synthesize Decision1->Reassess No Decision2 Low DDI Risk? CYP_Inhibit->Decision2 Efflux->Decision2 PK_Study In Vivo PK Study (Mouse or Rat) Decision2->PK_Study Yes Decision2->Reassess No

Caption: Tiered workflow for in vitro ADME evaluation.

A. Metabolic Stability Assay (Human Liver Microsomes)

  • Objective: To determine the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs.

  • Protocol:

    • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a working solution by diluting the stock in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4). Thaw pooled human liver microsomes (HLM) and an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) on ice.

    • Incubation (Non-P450 Control): In a 96-well plate, add incubation buffer, the test compound (final concentration 1 µM), and HLM (final concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

    • Reaction Initiation: Initiate the reaction by adding the NADPH-regenerating system. Causality: NADPH is the essential cofactor for CYP450 enzyme activity. Its addition starts the metabolic process.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a multiple volume of ice-cold acetonitrile containing an internal standard. Trustworthiness: The T=0 sample, where the quenching solution is added before the NADPH system, serves as a crucial 100% control.

    • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins. Transfer the supernatant for analysis.

    • Analysis: Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.

    • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

B. Intestinal Permeability Assay (Caco-2)

  • Objective: To assess a compound's rate of transport across a monolayer of cells that mimic the intestinal epithelium, predicting oral absorption.

  • Protocol:

    • Cell Culture: Culture Caco-2 cells on semipermeable filter inserts (e.g., Transwell™ plates) for 21-25 days until they form a differentiated, polarized monolayer.

    • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range for your laboratory. Trustworthiness: This step validates that the cell junctions are intact, ensuring that transport is primarily occurring through or across the cells (transcellular/paracellular) and not through gaps.

    • Assay Setup: Wash the monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4). Add the test compound (e.g., at 10 µM) to the apical (AP) side (donor compartment). Add fresh transport buffer to the basolateral (BL) side (receiver compartment).

    • Incubation: Incubate the plate at 37°C with gentle shaking for a set period (e.g., 2 hours).

    • Sampling: At the end of the incubation, take samples from both the AP and BL compartments.

    • Analysis: Determine the concentration of the compound in each sample by LC-MS/MS.

    • Data Interpretation: Calculate the apparent permeability coefficient (Papp) in cm/s. Compounds are often binned into low, medium, or high permeability categories by comparing their Papp values to those of standard control compounds (e.g., low-permeability atenolol and high-permeability propranolol).

Conclusion

The 3,5-bis(trifluoromethyl)phenyl group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to concurrently enhance metabolic stability, modulate lipophilicity, and influence target binding provides a rational path to solving complex drug design problems. By understanding the fundamental principles driving its effects and employing robust synthetic and evaluative protocols, research organizations can strategically deploy this privileged moiety to accelerate the development of potent, safe, and effective medicines.

References

Application Notes and Protocols for the Derivatization of 3,5-Bis(trifluoromethyl)hydrocinnamic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Derivatization of a Privileged Scaffold

In the landscape of contemporary drug discovery and development, the strategic modification of molecular scaffolds is a cornerstone of generating novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles. The 3,5-bis(trifluoromethyl)phenyl moiety is a "privileged" structural motif, prized for the unique physicochemical properties imparted by the trifluoromethyl (-CF3) groups. These groups are potent electron-withdrawing agents, which can significantly influence a molecule's interaction with biological targets, often leading to increased binding affinity.[1] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, enhancing the in vivo half-life of drug candidates.[1] The trifluoromethyl groups also increase lipophilicity, which can improve a compound's ability to cross cellular membranes.[1]

3,5-Bis(trifluoromethyl)hydrocinnamic acid represents a valuable starting material, combining the benefits of the bis(trifluoromethyl)phenyl group with a reactive carboxylic acid handle. This carboxylic acid moiety is an ideal point for chemical modification, allowing for the synthesis of a diverse library of derivatives, primarily amides and esters. Such derivatization is a key strategy to explore the structure-activity relationships (SAR) and to develop compounds with tailored biological activities. This guide provides detailed protocols for the synthesis of amide and ester derivatives of this compound and their subsequent evaluation in a panel of fundamental biological assays.

The Rationale for Derivatization: Exploring Chemical Space for Biological Activity

The conversion of the carboxylic acid of this compound into amides and esters allows for the systematic exploration of how different functional groups appended to the core scaffold influence biological activity.

  • Amide Derivatives: Amide bond formation is a robust and versatile reaction in medicinal chemistry. By coupling the parent acid with a diverse range of amines (aliphatic, aromatic, heterocyclic), a wide array of steric and electronic properties can be introduced. This allows for the fine-tuning of interactions with biological targets. Amides are prevalent in a vast number of bioactive molecules and approved drugs.

  • Ester Derivatives: Esterification provides another avenue for modifying the physicochemical properties of the parent molecule. Esters can act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid, which can be advantageous for improving oral bioavailability. Alternatively, the ester moiety itself can contribute to the biological activity of the molecule.

The resulting library of derivatives can then be screened in various biological assays to identify lead compounds for further development. Based on the known biological activities of compounds containing the 3,5-bis(trifluoromethyl)phenyl group, promising areas for investigation include antimicrobial, anti-inflammatory, and cytotoxic (anti-cancer) activities.

Synthetic Protocols: Amide and Ester Derivatization

The following protocols provide detailed, step-by-step methodologies for the synthesis of amide and ester derivatives of this compound.

Protocol 1: Amide Synthesis via EDC/HOBt Coupling

This protocol describes a general and widely used method for amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and racemization.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine, aniline derivatives, etc.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Add the amine of choice (1.1 eq) and HOBt (1.2 eq).

  • Dissolve the mixture in anhydrous DCM or DMF (a typical concentration is 0.1-0.5 M).

  • Cool the flask to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA or TEA (2.5 eq) dropwise to the stirring solution.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Visualization of Amide Synthesis Workflow:

Amide_Synthesis cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Product Acid 3,5-Bis(trifluoromethyl)- hydrocinnamic Acid Mixing Mix Reactants at 0°C Acid->Mixing Amine Amine (R-NH2) Amine->Mixing EDC EDC·HCl EDC->Mixing HOBt HOBt HOBt->Mixing Base DIPEA Base->Mixing Solvent Anhydrous DCM/DMF Solvent->Mixing Reaction Stir at RT (12-24h) Mixing->Reaction Activation Workup Aqueous Workup (Wash with Acid, Base, Brine) Reaction->Workup Completion Purification Column Chromatography Workup->Purification Crude Product Amide Amide Derivative Purification->Amide Pure Product Ester_Synthesis cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_product Product Acid 3,5-Bis(trifluoromethyl)- hydrocinnamic Acid Reflux Heat to Reflux (4-24h) Acid->Reflux Alcohol Alcohol (R-OH) Alcohol->Reflux Catalyst H2SO4 or TsOH Catalyst->Reflux Workup Aqueous Workup (Wash with Base, Brine) Reflux->Workup Cooling Purification Column Chromatography Workup->Purification Crude Product Ester Ester Derivative Purification->Ester Pure Product Biological_Pathway cluster_pathway Hypothetical Anti-inflammatory Mechanism Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Cell_Receptor Signaling_Cascade NF-κB Signaling Cascade Cell_Receptor->Signaling_Cascade Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression Cytokine_Production Production of TNF-α, IL-6 Gene_Expression->Cytokine_Production Derivative 3,5-Bis(trifluoromethyl) hydrocinnamic Acid Derivative Derivative->Signaling_Cascade Inhibition

References

Troubleshooting & Optimization

Technical Support Center: 3,5-Bis(trifluoromethyl)hydrocinnamic Acid Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Bis(trifluoromethyl)hydrocinnamic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common yet critical challenge of achieving adequate solubility in deuterated solvents for Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions during your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve this compound in CDCl₃ for my NMR experiment. Is this expected?

A1: Yes, this is a common observation. While many organic molecules are soluble in chloroform, carboxylic acids can exhibit limited solubility, especially when they are solids at room temperature.[1][2] The issue stems from two primary factors:

  • Crystal Lattice Energy: As a solid, the compound's molecules are arranged in a stable crystal lattice.[3] The energy required to break these intermolecular interactions can be substantial.

  • Hydrogen Bonding: The carboxylic acid moiety can form strong hydrogen-bonded dimers in the solid state and in non-polar solvents.[3] These dimers are less likely to be disrupted by a non-polar solvent like CDCl₃, which cannot effectively participate in hydrogen bonding itself.

The presence of the two highly electronegative trifluoromethyl (CF₃) groups also significantly influences the molecule's electronic properties and conformation, which can affect its interaction with solvents.[3]

Q2: What is the best starting solvent to try for dissolving this compound?

A2: Based on the structure—a carboxylic acid with bulky, electron-withdrawing trifluoromethyl groups—a more polar, hydrogen-bond accepting solvent is recommended as a starting point.

Deuterated SolventPolarityRationale for UsePotential Issues
DMSO-d₆ HighExcellent for dissolving polar compounds and carboxylic acids. Its ability to act as a hydrogen bond acceptor disrupts the acid's self-association.Difficult to remove from the sample post-analysis.[4] Very hygroscopic, which can lead to a large water peak in the ¹H NMR spectrum.[5]
Methanol-d₄ (CD₃OD) HighA protic solvent that can readily exchange with the acidic proton, which can be both an advantage (removes the broad COOH peak) and a disadvantage (loss of information). It is an excellent solvent for many carboxylic acids.[6]The acidic proton signal will be lost due to exchange with the solvent's deuterium.[2]
Acetone-d₆ MediumA good intermediate choice if DMSO-d₆ is too viscous or difficult to remove. It is a hydrogen bond acceptor.May not be strong enough for poorly soluble samples.
Chloroform-d (CDCl₃) LowGenerally not the first choice for carboxylic acids due to polarity mismatch.[1] However, it can be useful if derivatization is performed.Poor solubility is a significant risk, leading to weak signals and potentially misleading spectra.[1][4]

Recommendation: Start with DMSO-d₆ or Methanol-d₄ . A structurally similar compound, 3,5-Bis(trifluoromethyl)benzoic acid, shows good solubility (in excess of 10 mg/mL) in both DMSO-d₆ and CD₃OD.[6]

Q3: My ¹H NMR spectrum in DMSO-d₆ shows broad peaks. What could be the cause?

A3: Peak broadening in NMR can be attributed to several factors, but with this specific compound, the likely culprits are:

  • Poor Solubility/Aggregation: Even in a good solvent like DMSO-d₆, if the concentration is too high, the compound may not be fully dissolved, leading to a non-homogenous sample. Micro-aggregates can tumble slowly in solution, causing peak broadening.[4]

  • Chemical Exchange: The carboxylic acid proton is exchangeable. Its interaction with trace amounts of water in the DMSO-d₆ can broaden its own signal and sometimes other nearby protons.[2][5]

  • Viscosity: DMSO-d₆ is more viscous than other NMR solvents. This can lead to slightly broader lines, although this effect is usually minor.

Q4: The carboxylic acid proton peak (around 10-12 ppm) is missing from my spectrum. Why?

A4: The disappearance of the acidic proton peak is a classic phenomenon in ¹H NMR of carboxylic acids.[7] There are two primary reasons:

  • Proton Exchange with Solvent: If you are using a protic deuterated solvent like Methanol-d₄ (CD₃OD) or D₂O, the carboxylic acid proton (-COOH) will rapidly exchange with the deuterium atoms of the solvent (-COOD). Deuterium is not observed in ¹H NMR, so the peak vanishes.[2][4]

  • Exchange with Trace Water: Even in aprotic solvents like DMSO-d₆ or CDCl₃, residual water (H₂O) can facilitate proton exchange. If the exchange rate is just right, the peak can become so broad that it is indistinguishable from the baseline.[5] Shaking the NMR tube with a drop of D₂O is a common diagnostic test; if the peak disappears, it confirms it as an exchangeable proton.[4]

Troubleshooting Guides

Guide 1: Systematic Solvent Selection Workflow

If you are unsure which solvent to use, follow this systematic approach to find the optimal one for your experiment.

Step 1: Initial Micro-Solubility Test

  • Take a very small amount of your compound (spatula tip) and place it in a vial.

  • Add ~0.1 mL of the deuterated solvent of choice (e.g., CDCl₃).

  • Observe. If it doesn't dissolve immediately, gently warm the vial or use a vortex mixer.

  • If it remains insoluble, discard the solvent (ensure proper waste disposal) and try the next solvent in the hierarchy.

Step 2: Solvent Hierarchy

  • Path A (Non-polar to Polar): CDCl₃ → Acetone-d₆ → Methanol-d₄ → DMSO-d₆

  • Path B (Informed Choice): Based on the carboxylic acid functionality, start directly with Methanol-d₄ or DMSO-d₆.

Step 3: Preparing the NMR Sample

  • Once a suitable solvent is found, accurately weigh about 5-10 mg of your compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Cap the tube and ensure complete dissolution. Gentle warming or sonication can aid this process. If the solution is not clear, it is not fully dissolved.

G cluster_workflow Solvent Selection Workflow Start Start with Compound Test_CDCl3 Test CDCl₃ Test_Acetone Test Acetone-d₆ Test_Methanol Test Methanol-d₄ Test_DMSO Test DMSO-d₆ Prepare_Sample Prepare NMR Sample End End

Guide 2: Overcoming Poor Solubility in a Chosen Solvent

You've selected a solvent, but the compound won't fully dissolve or gives a poor-quality spectrum. Here are some advanced techniques.

Method 1: Increasing Temperature

  • For some compounds, solubility increases with temperature. You can acquire the NMR spectrum at an elevated temperature (e.g., 40-60 °C).

  • Causality: Increased thermal energy helps overcome the crystal lattice energy, favoring dissolution. It can also sharpen peaks by increasing the rate of molecular tumbling and sometimes averaging out conformational isomers.

Method 2: Sonication

  • Place the sealed NMR tube in a sonic bath for a few minutes.

  • Causality: The high-frequency sound waves create cavitation bubbles that physically break apart solid aggregates, enhancing the rate of dissolution.

Method 3: Derivatization (Chemical Modification)

  • If the carboxylic acid is the primary cause of insolubility in a desired solvent like CDCl₃, converting it to an ester (e.g., a methyl ester) can dramatically improve solubility.

  • Protocol: Methyl Ester Formation (using Trimethylsilyldiazomethane)

    • Dissolve the acid in a solvent mixture like Toluene/Methanol (10:1).

    • Add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes dropwise until a persistent yellow color is observed.

    • Quench any excess reagent with a few drops of acetic acid.

    • Remove the solvent under reduced pressure.

    • The resulting methyl ester will likely be much more soluble in CDCl₃.

  • Causality: Replacing the acidic proton with a methyl group eliminates the strong hydrogen bonding capability, making the molecule less polar and more compatible with solvents like CDCl₃.

G cluster_troubleshooting Troubleshooting Poor Solubility Start Insoluble Sample Try_Warming Acquire NMR at Elevated Temperature Try_Sonication Use Sonic Bath to Aid Dissolution Consider_Deriv Consider Chemical Derivatization To_Ester Convert -COOH to -COOMe Success Acquire Spectrum

References

Technical Support Center: Optimizing the Synthesis of 3,5-Bis(trifluoromethyl)hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the reactivity and stability of 3-(Trifluoromethoxy)cinnamic acid.

Welcome to the technical support center for the synthesis of 3,5-bis(trifluoromethyl)hydrocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the catalytic hydrogenation of 3,5-bis(trifluoromethyl)cinnamic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you maximize your yield and purity.

The synthesis of this compound is most commonly achieved by the reduction of the olefinic double bond in its precursor, 3,5-bis(trifluoromethyl)cinnamic acid. This precursor is an electron-deficient alkene due to the powerful electron-withdrawing nature of the two trifluoromethyl groups. While this electronic property can influence reactivity, the selective hydrogenation of the C=C bond is a robust and well-established transformation. The primary challenges users encounter relate to catalyst activity, reaction conditions, and starting material purity.

This guide is structured to walk you through a logical troubleshooting process, from identifying the problem to implementing a validated solution.

Diagram: Synthetic Workflow Overview

The following diagram illustrates the typical two-step synthesis route from the commercially available aldehyde to the final saturated carboxylic acid.

A 3,5-Bis(trifluoromethyl)benzaldehyde B 3,5-Bis(trifluoromethyl)cinnamic Acid A->B Knoevenagel or Perkin Reaction (e.g., with Malonic Acid) C This compound B->C Catalytic Hydrogenation (Focus of this Guide)

Caption: General synthesis pathway for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the catalytic hydrogenation step.

Issue 1: Low or No Conversion to Product

This is the most common issue, often pointing to a problem with the catalyst or the hydrogen source.

Q: My reaction shows almost no consumption of the starting material after several hours. What is the primary suspect?

A: The immediate suspect is the catalyst's activity or the effectiveness of your hydrogen source. The palladium catalyst, typically palladium on carbon (Pd/C), is the engine of this reaction, and if it's not active, the reaction will not proceed.

Potential Causes & Recommended Actions:

  • Catalyst Deactivation: Pd/C is susceptible to poisoning by impurities like sulfur or halide compounds. It can also lose activity over time through improper storage or handling.

    • Solution: Always use a fresh batch of catalyst from a reputable supplier. If you suspect impurities in your starting material or solvent, purify them first. For instance, recrystallize the 3,5-bis(trifluoromethyl)cinnamic acid and use anhydrous, degassed solvents.

  • Inefficient Hydrogen Source:

    • For H₂ Gas: Ensure your system is properly sealed and purged of air (oxygen can deactivate the catalyst). The pressure might be too low. While many hydrogenations run at atmospheric pressure, some may require higher pressures (e.g., 50 psi) to proceed efficiently.

    • For Transfer Hydrogenation: The hydrogen donor may be inadequate. Formic acid and its salts (like ammonium formate) are excellent hydrogen donors for transfer hydrogenation.[1] Ensure you are using a sufficient stoichiometric excess of the donor.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in substrate solubility and interaction with the catalyst surface.

    • Solution: Protic solvents like ethanol, methanol, or acetic acid are generally excellent choices for the hydrogenation of cinnamic acids.[2] If solubility is an issue, consider a co-solvent system or switching to a solvent like THF.

Issue 2: Incomplete Reaction or Stalled Conversion

Q: My reaction starts but seems to stop at ~50% conversion, even after extending the reaction time. What's happening?

A: This often indicates a gradual deactivation of the catalyst during the reaction or an insufficient amount of a key reagent.

Potential Causes & Recommended Actions:

  • Insufficient Catalyst Loading: While catalytic, the reaction rate is dependent on the amount of available catalytic sites.

    • Solution: A typical loading for Pd/C is 5-10 mol% relative to the substrate. If the reaction stalls, consider carefully adding another portion of fresh catalyst.

  • Depletion of Hydrogen Source:

    • For H₂ Gas: You may have a slow leak in your apparatus, or the reaction simply consumed all the hydrogen from your balloon or initial pressurization.

    • For Transfer Hydrogenation: The hydrogen donor has been fully consumed. The stoichiometry is critical. Studies on transfer hydrogenation of cinnamic acid have used multiple equivalents of the hydrogen donor to drive the reaction to completion.[1]

  • Product Inhibition: While less common for this specific reaction, it's possible that the product, this compound, has a higher affinity for the catalyst surface than the starting material, slowing down the reaction as its concentration increases.

    • Solution: Increasing the reaction temperature slightly (e.g., from 25°C to 40°C) can sometimes overcome this by increasing the rate of product desorption from the catalyst surface.

Diagram: Troubleshooting Workflow for Low Yield

decision decision start_node Low Yield or Stalled Reaction decision1 Is Catalyst Fresh? start_node->decision1 Check Catalyst end_node Reaction Optimized action1 Use New Batch of Pd/C decision1->action1 No decision2 Hydrogen Source Adequate? decision1->decision2 Yes action1->decision2 action2 Increase H2 Pressure or Add More H-Donor decision2->action2 No decision3 Are Starting Materials Pure? decision2->decision3 Yes action2->decision3 decision3->end_node Yes action3 Purify Substrate & Use Anhydrous Solvent decision3->action3 No action3->end_node

Caption: Decision tree for troubleshooting low hydrogenation yield.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for this reaction? Pd/C, PtO₂, or something else? A1: Palladium on carbon (Pd/C) is the most common and effective catalyst for selectively reducing a C=C double bond without affecting the aromatic ring or the carboxylic acid.[3] It offers excellent activity and selectivity under mild conditions.[2] Platinum-based catalysts like PtO₂ can also work but sometimes require more forcing conditions and may have lower chemoselectivity.

Q2: Should I use catalytic hydrogenation with H₂ gas or catalytic transfer hydrogenation (CTH)? A2: Both methods are highly effective.

  • Hydrogenation with H₂ Gas: This is the "classic" method. It is very clean as the only byproduct is excess hydrogen. However, it requires specialized equipment like a Parr shaker or an H-Cube system to handle pressurized hydrogen gas safely.

  • Catalytic Transfer Hydrogenation (CTH): This method avoids the use of flammable hydrogen gas, making it more accessible in labs without specialized equipment.[1] It uses a stable liquid or solid hydrogen donor. The choice often comes down to available equipment and safety considerations.

Q3: Can the trifluoromethyl groups or the carboxylic acid be reduced under these conditions? A3: It is highly unlikely under the standard conditions used for C=C bond hydrogenation. The reduction of an aromatic ring or a carboxylic acid requires much harsher conditions (higher pressures, higher temperatures, and often different catalysts like Rhodium or Ruthenium). Palladium is highly selective for the hydrogenation of alkenes and alkynes.[2][3]

Q4: My final product is difficult to purify. What are the likely impurities? A4: The most probable impurity is unreacted 3,5-bis(trifluoromethyl)cinnamic acid. Since the starting material and product are both carboxylic acids, their polarities are similar, which can complicate chromatographic separation. The best strategy is to push the reaction to full conversion. If purification is necessary, careful column chromatography on silica gel using a hexane/ethyl acetate gradient with a small amount of acetic acid can be effective.

Quantitative Data: Comparison of Hydrogenation Conditions

While specific data for this compound is sparse, data from the hydrogenation of cinnamic acid provides a strong model for expected performance under different conditions.

ParameterCatalytic Hydrogenation (H₂ Gas)Catalytic Transfer Hydrogenation (CTH)
Catalyst 5% Pd/C[2]PdCl₂ or Pd(acac)₂[1][4]
Hydrogen Source H₂ Gas (1-3 atm)[2]Formic Acid / Triethylamine[4] or Formic Acid / NaOH[1]
Solvent Ethanol[2]Water[1][4], THF[4]
Temperature 25 °C[2]65-90 °C[1][4]
Typical Yield >95%>98%[1][4]
Advantages Very clean, no donor byproducts.Avoids pressurized H₂ gas, operationally simple.
Disadvantages Requires specialized pressure equipment.Requires higher temperatures, removal of donor byproducts.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂ Gas

This protocol describes a standard laboratory procedure using a hydrogen balloon.

  • Reaction Setup: To a 100 mL round-bottom flask, add 3,5-bis(trifluoromethyl)cinnamic acid (1.0 g, 3.5 mmol) and 5% Palladium on Carbon (10% w/w, 100 mg).

  • Solvent Addition: Add ethanol (35 mL) to the flask.

  • System Purge: Seal the flask with a rubber septum. Attach a vacuum line and a balloon filled with hydrogen gas via a three-way stopcock. Carefully evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure the atmosphere is inert.

  • Reaction: With the hydrogen balloon attached and a positive pressure of H₂ maintained, stir the suspension vigorously at room temperature (25 °C). Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid catalyst phases.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate with 1% Acetic Acid) or by observing the consumption of hydrogen (the balloon will deflate). The reaction is typically complete in 2-6 hours.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary.

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

This protocol is adapted from established methods for reducing cinnamic acids using formic acid in an aqueous basic medium.[1]

  • Reaction Setup: To a 100 mL round-bottom flask, add 3,5-bis(trifluoromethyl)cinnamic acid (1.0 g, 3.5 mmol) and dissolve it in a 2.5 M aqueous solution of sodium hydroxide (20 mL).

  • Catalyst Addition: To the stirred solution, add Palladium(II) Chloride (PdCl₂) (62 mg, 0.35 mmol, 10 mol%).

  • Hydrogen Donor Addition: Add formic acid (0.53 mL, 14 mmol, 4 equivalents) dropwise to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 65 °C with vigorous stirring for 16 hours.

  • Monitoring: The reaction can be monitored by taking small aliquots, acidifying them, extracting with ethyl acetate, and analyzing by TLC.

  • Work-up: After cooling to room temperature, filter the mixture through Celite® to remove the palladium catalyst.

  • Isolation: Transfer the aqueous filtrate to a beaker and cool in an ice bath. Carefully acidify the solution to pH 1-2 with concentrated HCl. The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.

References

purification of 3,5-Bis(trifluoromethyl)hydrocinnamic acid by recrystallization from methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,5-Bis(trifluoromethyl)hydrocinnamic acid via recrystallization from methanol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides not only a detailed protocol but also a comprehensive troubleshooting guide to address common challenges encountered during the purification of this specific molecule. Our approach is grounded in established crystallographic principles and practical laboratory experience to ensure you achieve the highest purity and yield.

A recent structural analysis study successfully employed methanol for the recrystallization of this compound to obtain high-quality single crystals, confirming the suitability of this solvent system.[1] This guide will elaborate on the principles and practical steps to replicate and troubleshoot this purification process.

I. Frequently Asked Questions (FAQs)

Q1: Why is methanol a suitable solvent for recrystallizing this compound?

A1: The choice of a recrystallization solvent is critical and is based on the principle that the compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures.[2][3][4] Methanol is an effective solvent for this compound because:

  • Favorable Solubility Profile: The compound exhibits significant solubility in hot methanol and much lower solubility in cold methanol, allowing for good recovery upon cooling. A related compound, 3,5-Bis(trifluoromethyl)benzoic acid, is highly soluble in deuterated methanol (CD3OD), which suggests a similar favorable solubility for our target molecule.[5]

  • Polarity Match: As a polar protic solvent, methanol effectively solvates the carboxylic acid group through hydrogen bonding, while the organic backbone has sufficient interaction with the methyl group of the methanol.

  • Volatility: Methanol has a relatively low boiling point (64.7 °C), which allows for its easy removal from the final crystalline product during the drying phase.[3]

Q2: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

A2: "Oiling out" occurs when the solid melts and comes out of the solution as a liquid before it crystallizes.[6][7] This is a common issue, especially for compounds with lower melting points. This compound has a reported melting point of 68-73 °C, which is very close to the boiling point of methanol.[8][9]

  • Causality: The solution temperature during dissolution is higher than the melting point of the solute. Impurities can also depress the melting point, exacerbating this issue.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small, additional amount of hot methanol (10-15% more volume). This lowers the saturation temperature of the solution.[6][7]

    • Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. This allows the solution to cool below the compound's melting point before crystallization begins.

    • Vigorous stirring as the oil begins to form again can sometimes break it into tiny beads that may act as nuclei for crystal formation.[4]

Q3: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

A3: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[10][11]

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[10][11] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.[10]

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much methanol.[11] Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 10-20%), and then allow it to cool again.

    • Cool Further: Place the flask in an ice-water bath to further decrease the solubility of the compound.[4]

Q4: My final yield is very low. What are the likely causes?

A4: A low yield indicates that a significant amount of your compound was lost during the process. Recrystallization always involves some product loss, as the compound will have some finite solubility even in the cold solvent.[10]

  • Potential Causes & Solutions:

    • Excess Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution is the most common cause of poor yield.[10][11] The excess solvent will keep more of your compound dissolved even after cooling.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), product can be lost on the filter paper.[6]

    • Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will redissolve some of the product.[10] Always use ice-cold solvent for washing.

    • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave a substantial amount of product in the mother liquor.[7]

II. Experimental Protocol & Workflow

This protocol outlines the detailed steps for the purification of this compound.

Physicochemical Data Table
PropertyValueSource(s)
Chemical Name This compound[8]
Synonym 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid[8][9]
CAS Number 181772-16-7[8][9]
Molecular Formula C₁₁H₈F₆O₂[8]
Molecular Weight 286.17 g/mol [9]
Appearance Solid[9]
Melting Point 68-73 °C[8][9]
Methanol Boiling Point 64.7 °C-
Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of methanol and a boiling chip or magnetic stir bar.

    • Gently heat the mixture on a hot plate with stirring. Add methanol portion-wise until the solid just dissolves at or near the boiling point.[10] Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal.

    • Bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.[7]

  • Hot Filtration (If charcoal was used or insoluble impurities are present):

    • This step removes the charcoal or any insoluble impurities.

    • Pre-heat a filter funnel and a clean receiving flask to prevent premature crystallization.[2]

    • Quickly filter the hot solution by gravity.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[10] Slow cooling is crucial for the formation of large, pure crystals.[2]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[12]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

    • Wash the crystals with a small amount of ice-cold methanol to rinse away any remaining soluble impurities from the crystal surfaces.[10]

  • Drying:

    • Keep the vacuum on for several minutes to pull air through the crystals and facilitate initial drying.[3]

    • Transfer the crystals to a watch glass and dry them completely, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place Crude Solid in Erlenmeyer Flask B Add Minimum Hot Methanol to Dissolve A->B Heat C Optional: Add Charcoal, Boil, Hot Filter B->C Impurities Present? D Cool Slowly to Room Temperature B->D No Impurities C->D E Cool in Ice Bath D->E Maximize Yield F Collect Crystals via Vacuum Filtration E->F G Wash with Ice-Cold Methanol F->G H Dry Crystals (Vacuum Oven) G->H I Pure Crystalline Product H->I

Caption: Recrystallization workflow for this compound.

III. Advanced Troubleshooting Guide

This section addresses specific problems in a logical, cause-and-effect format.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered NoCrystals No Crystals Formed Upon Cooling Start->NoCrystals OilingOut Liquid Droplets Formed ('Oiling Out') Start->OilingOut LowYield Final Yield is Poor Start->LowYield Supersaturated Cause: Supersaturation? NoCrystals->Supersaturated TempTooHigh Cause: Cooling Temp > MP? OilingOut->TempTooHigh CheckMotherLiquor Cause: Compound left in mother liquor? LowYield->CheckMotherLiquor TooMuchSolvent Cause: Too Much Solvent? Supersaturated->TooMuchSolvent No Scratch Action: Scratch inner wall of flask with glass rod. Supersaturated->Scratch Yes Evaporate Action: Gently boil off some methanol & re-cool. TooMuchSolvent->Evaporate Seed Action: Add a seed crystal. Scratch->Seed ReheatAddSolvent Action: Re-heat, add more hot methanol, cool slowly. TempTooHigh->ReheatAddSolvent Yes EvapMotherLiquor Action: Evaporate solvent from mother liquor to recover crude solid. Re-crystallize with less solvent. CheckMotherLiquor->EvapMotherLiquor Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Stability of Hydrocinnamic Acids in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing hydrocinnamic acids in cell culture experiments. This guide is designed to provide you with in-depth technical and practical insights to ensure the stability, and therefore the reliability, of your experimental outcomes. We will delve into the common challenges, provide troubleshooting guides, and offer validated protocols to help you navigate the complexities of working with these bioactive compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the use of hydrocinnamic acids in cell culture.

Q1: My results with the same hydrocinnamic acid are inconsistent across experiments. What could be the cause?

Inconsistent results are a frequent challenge and often stem from the inherent instability of hydrocinnamic acids in aqueous environments like cell culture media. Several factors can contribute to this:

  • Chemical Instability in Media: Hydrocinnamic acids can degrade over time in cell culture media, even without the presence of cells. This degradation is influenced by the media's pH, temperature, and exposure to light. For instance, caffeic acid and its derivatives can be sensitive to light and may degrade in solution over the course of an experiment.[1]

  • Cellular Metabolism: Cells can rapidly take up and metabolize hydrocinnamic acids. Common metabolic pathways include methylation, glucuronidation, and sulfation. This means the compound your cells are actually being exposed to may be a metabolite, not the parent compound you initially added.

  • Interaction with Media Components: Components in your cell culture media, such as serum proteins and the pH indicator phenol red, can interact with hydrocinnamic acids, affecting their availability and activity.

Q2: How stable are hydrocinnamic acids in my cell culture medium over the course of a typical experiment (24-72 hours)?

The stability of hydrocinnamic acids in cell culture media is compound-specific and depends on the conditions. While a comprehensive stability profile for every hydrocinnamic acid in every type of medium is not available, here are some key considerations:

  • pH and Temperature: The stability of ferulic acid, for example, is known to be pH- and temperature-dependent.[2][3][4] Cell culture media is typically buffered to a physiological pH of around 7.4, but cellular metabolism can cause localized pH shifts, potentially affecting stability.

  • Light Exposure: As phenolic compounds, hydrocinnamic acids can be sensitive to light. It is advisable to minimize light exposure during incubation.

  • Oxidation: The presence of dissolved oxygen in the media can lead to oxidation of hydrocinnamic acids.

To ensure consistent results, it is best practice to prepare fresh solutions of hydrocinnamic acids for each experiment and to minimize the time they are in solution before being added to the cells.

Q3: Can components of my cell culture media, like serum or phenol red, interfere with my experiments?

Yes, both serum and phenol red can have an impact:

  • Serum: Serum contains a high concentration of proteins, such as albumin, which can bind to hydrocinnamic acids.[5][6][7] This binding can affect the free concentration of the compound available to the cells, potentially altering the observed biological effects.

  • Phenol Red: Phenol red, a common pH indicator in cell culture media, has been shown to have weak estrogenic activity and can interact with peroxidase enzymes.[8][9][10][11] For studies involving hormone-sensitive cell lines or redox cycling, it is highly recommended to use phenol red-free media to avoid potential artifacts.

Q4: How can I accurately measure the concentration of hydrocinnamic acids and their metabolites in my cell culture samples?

High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is the most common and reliable method for quantifying hydrocinnamic acids and their metabolites in cell culture supernatant and cell lysates. A well-developed HPLC method will allow you to separate the parent compound from its metabolites and other media components.

Part 2: Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during your experiments.

Troubleshooting Inconsistent Biological Effects

If you are observing variable results in your cell-based assays, consider the following troubleshooting steps:

Symptom Potential Cause Recommended Action
High variability between replicate wells Uneven compound distribution due to poor solubility.Ensure complete dissolution of the hydrocinnamic acid in a suitable solvent (e.g., DMSO) before adding to the media. The final DMSO concentration should typically be below 0.1% to avoid solvent-induced cytotoxicity.[1]
Loss of compound activity over time Degradation of the hydrocinnamic acid in the culture medium.Prepare fresh stock solutions for each experiment. Minimize light exposure to the media containing the compound. Consider a time-course experiment to assess the stability of your specific hydrocinnamic acid in your media.
Unexpected or off-target effects Cellular metabolism creating more active or cytotoxic metabolites.Use HPLC or LC-MS to analyze the cell culture supernatant and cell lysates to identify and quantify metabolites. This will help you understand what compound(s) are truly responsible for the observed effects.
Discrepancies with published data Differences in experimental conditions, such as the presence of serum or phenol red.If possible, repeat key experiments in serum-free and/or phenol red-free media to assess the impact of these components.
Troubleshooting HPLC Analysis of Hydrocinnamic Acids from Cell Culture Media

Accurate quantification of hydrocinnamic acids in complex matrices like cell culture media can be challenging. Here are some common HPLC issues and their solutions:

Symptom Potential Cause Recommended Action
Poor peak shape (tailing or fronting) Co-elution with media components or secondary interactions with the column.Optimize the mobile phase composition and gradient. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.
Shifting retention times Inconsistent mobile phase composition or column temperature fluctuations.Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Use a column oven to maintain a stable temperature.
Baseline noise or drift Contamination of the mobile phase or detector.Use high-purity solvents and additives. Flush the system thoroughly between runs.
Matrix Effects (Ion Suppression/Enhancement in LC-MS) Components in the cell culture media interfering with the ionization of the analyte.Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.[12][13][14][15] The use of an internal standard can also help to correct for matrix effects.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Assessing the Stability of a Hydrocinnamic Acid in Cell Culture Medium

This protocol allows you to determine the chemical stability of your hydrocinnamic acid in your specific cell culture medium over time, independent of cellular metabolism.

Materials:

  • Your hydrocinnamic acid of interest

  • Your cell culture medium (e.g., DMEM), with and without serum

  • Sterile, light-protected microcentrifuge tubes or a 96-well plate

  • Incubator set to 37°C and 5% CO2

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a stock solution of your hydrocinnamic acid in a suitable solvent (e.g., DMSO).

  • Spike the cell culture medium (with and without serum) with the hydrocinnamic acid to your final working concentration. Include a vehicle control (medium with the same concentration of DMSO).

  • Aliquot the spiked media into sterile, light-protected tubes or a 96-well plate.

  • Place the samples in a 37°C, 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each condition.

  • Immediately analyze the samples by HPLC to quantify the remaining concentration of the parent hydrocinnamic acid.

  • Plot the concentration of the hydrocinnamic acid as a function of time to determine its stability profile.

Protocol 2: Sample Preparation for HPLC Analysis of Hydrocinnamic Acids from Cell Culture

This protocol outlines the steps for preparing both supernatant and cell lysate samples for HPLC analysis.

Materials:

  • Cell culture plates with treated cells

  • Ice-cold phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) or methanol for protein precipitation

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure for Supernatant:

  • Collect the cell culture medium from each well.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet any cells or debris.

  • Transfer the supernatant to a new tube.

  • To precipitate proteins, add 3 volumes of ice-cold ACN or methanol to 1 volume of supernatant.

  • Vortex and incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in the initial mobile phase of your HPLC method.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Procedure for Cell Lysate:

  • After collecting the supernatant, wash the cell monolayer twice with ice-cold PBS.

  • Add an appropriate volume of a lysis buffer (e.g., RIPA buffer or a methanol/water mixture).

  • Scrape the cells and collect the lysate.

  • Perform protein precipitation as described for the supernatant (steps 4-7).

  • Reconstitute the dried extract in the initial mobile phase.

  • Filter the reconstituted sample into an HPLC vial.

Part 4: Visualizations

Diagram 1: Factors Influencing Hydrocinnamic Acid Stability and Bioactivity in Cell Culture

Hydrocinnamic Acid in Media Hydrocinnamic Acid in Media Chemical Degradation Chemical Degradation Hydrocinnamic Acid in Media->Chemical Degradation Cellular Uptake & Metabolism Cellular Uptake & Metabolism Hydrocinnamic Acid in Media->Cellular Uptake & Metabolism Binding to Serum Proteins Binding to Serum Proteins Hydrocinnamic Acid in Media->Binding to Serum Proteins Interaction with Media Components Interaction with Media Components Hydrocinnamic Acid in Media->Interaction with Media Components Observed Biological Effect Observed Biological Effect Chemical Degradation->Observed Biological Effect Cellular Uptake & Metabolism->Observed Biological Effect Binding to Serum Proteins->Observed Biological Effect Interaction with Media Components->Observed Biological Effect

Caption: Key factors affecting the stability and bioactivity of hydrocinnamic acids.

Diagram 2: Troubleshooting Workflow for Inconsistent HPLC Results

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Sample-Related Issues cluster_3 Resolution Inconsistent HPLC Results Inconsistent HPLC Results Check Mobile Phase Check Mobile Phase Inconsistent HPLC Results->Check Mobile Phase Verify Column Integrity Verify Column Integrity Inconsistent HPLC Results->Verify Column Integrity Inspect System for Leaks Inspect System for Leaks Inconsistent HPLC Results->Inspect System for Leaks Assess Sample Preparation Assess Sample Preparation Check Mobile Phase->Assess Sample Preparation Verify Column Integrity->Assess Sample Preparation Inspect System for Leaks->Assess Sample Preparation Investigate Matrix Effects Investigate Matrix Effects Assess Sample Preparation->Investigate Matrix Effects Consistent Results Consistent Results Investigate Matrix Effects->Consistent Results

Caption: A logical workflow for troubleshooting inconsistent HPLC results.

References

Technical Support Center: Optimizing Amide Coupling Reactions with 3,5-Bis(trifluoromethyl)hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide coupling reactions with 3,5-bis(trifluoromethyl)hydrocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-deficient carboxylic acid. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your synthetic endeavors.

Introduction: The Challenge of this compound

This compound presents a unique set of challenges in amide bond formation. The two powerful electron-withdrawing trifluoromethyl (CF₃) groups significantly increase the acidity of the carboxylic acid and influence the reactivity of its activated intermediates.[1] While this heightened electrophilicity can be advantageous, it also introduces the potential for side reactions and can complicate couplings with poorly nucleophilic or sterically hindered amines. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the amide coupling reaction and offers targeted solutions.

Problem 1: Low or No Product Yield

Question: I am attempting an amide coupling with this compound using a standard carbodiimide reagent like EDC with HOBt, but I'm observing very low conversion to the desired amide. What is going wrong?

Answer: This is a common issue when coupling electron-deficient carboxylic acids. Several factors could be at play:

  • Insufficient Activation: While EDC/HOBt is a versatile coupling system, it may not be potent enough to efficiently activate the already electron-poor carboxylic acid, especially if the amine partner is not highly nucleophilic.[2][3] The electron-withdrawing CF₃ groups can destabilize the O-acylisourea intermediate, leading to slower reaction rates.

  • Reagent Quality: Amide coupling reactions are highly sensitive to moisture. Ensure all reagents, including the acid, amine, coupling agents, and solvents, are anhydrous.[1]

  • Inappropriate Base: The choice and amount of base are critical. While a base is needed to neutralize the acid formed during the reaction, using a base that is too strong or in excess can lead to side reactions. For uronium/aminium salt-based couplings, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is typically used.

Solutions:

  • Switch to a More Potent Coupling Reagent: For challenging couplings involving electron-deficient acids, consider using uronium or phosphonium salt-based reagents.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice for difficult couplings, as it forms a highly reactive OAt-active ester.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable alternative to HATU, forming a slightly less reactive OBt-active ester.[4]

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective and can sometimes offer advantages in terms of solubility and side-product profiles.

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is sluggish at room temperature, cautiously increasing the temperature (e.g., to 40-50 °C) can improve the reaction rate.

    • Stoichiometry: A slight excess of the coupling reagent and the amine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

  • Consider a Two-Step Acyl Halide Approach: For particularly stubborn couplings, converting the carboxylic acid to the more reactive acyl chloride or fluoride can be highly effective.[5][6][7][8]

    • Acyl Chloride Formation: Use reagents like oxalyl chloride or thionyl chloride. This method is robust but can be harsh and may not be suitable for sensitive substrates.[9]

    • Acyl Fluoride Formation: Reagents like cyanuric fluoride or pentafluoropyridine (PFP) can generate the acyl fluoride in situ under milder conditions.[8][10][11] This approach is particularly useful for sterically hindered amines.[6][7][8]

Problem 2: Formation of Side Products

Question: My reaction is producing the desired amide, but I am also observing significant side products that are difficult to separate. What are these impurities and how can I avoid them?

Answer: Side product formation is a common pitfall, especially with highly reactive intermediates.

  • N-Acylurea Formation: When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is often difficult to remove.[4] The addition of HOBt or HOAt helps to suppress this side reaction by trapping the intermediate as an active ester.[4]

  • Anhydride Formation: The activated carboxylic acid can react with another molecule of the starting acid to form an anhydride. This is more likely to occur if the amine is not sufficiently nucleophilic or is added too slowly.

  • Racemization (if applicable): If your amine or carboxylic acid contains a chiral center, racemization can be a concern, particularly with carbodiimide-based methods.[4]

Solutions:

  • Use Additives with Carbodiimides: Always use an additive like HOBt or, even better, HOAt (1-hydroxy-7-azabenzotriazole) when using EDC or other carbodiimides. HOAt is generally more effective at suppressing racemization and increasing reaction rates.[12]

  • Control Reagent Addition: Pre-activating the carboxylic acid with the coupling reagent and additive for a short period (5-15 minutes) before adding the amine can sometimes improve yields. However, for sensitive substrates, adding all components together at a low temperature (e.g., 0 °C) and allowing the reaction to slowly warm to room temperature may be preferable.

  • Choose the Right Coupling Reagent: Uronium and phosphonium reagents like HATU and PyBOP are generally less prone to side reactions like N-acylurea formation.[5]

Problem 3: Difficulty Coupling with Sterically Hindered or Electron-Deficient Amines

Question: I am trying to couple this compound with a sterically bulky secondary amine (or an electron-poor aniline), and the reaction is failing. What are my options?

Answer: This scenario represents a "difficult coupling" where both coupling partners present challenges.

  • Steric Hindrance: A bulky amine will have difficulty approaching the electrophilic carbonyl center of the activated acid.[13]

  • Poor Nucleophilicity: Electron-deficient amines (e.g., anilines with electron-withdrawing substituents) are poor nucleophiles and react sluggishly.[2][3]

Solutions:

  • Employ High-Reactivity Coupling Reagents: This is where reagents like HATU, PyAOP, or COMU excel. They generate highly reactive activated esters that can overcome the low nucleophilicity or steric bulk of the amine.[1]

  • Elevated Temperatures: For these challenging couplings, running the reaction at higher temperatures (e.g., 50-80 °C) may be necessary to achieve a reasonable reaction rate.

  • The Acyl Fluoride Strategy: Converting the carboxylic acid to the corresponding acyl fluoride is an excellent strategy for sterically demanding couplings.[6][7][8] The small size of the fluoride atom minimizes steric clash during the nucleophilic attack by the hindered amine.[8]

Troubleshooting Workflow

G start Low/No Amide Yield reagent_check Check Reagent Quality (Anhydrous?) start->reagent_check coupling_agent Evaluate Coupling Agent start->coupling_agent conditions Review Reaction Conditions start->conditions amine_type Assess Amine Nucleophilicity/ Steric Hindrance start->amine_type solution1 Use Fresh/Dry Reagents & Solvents reagent_check->solution1 Moisture suspected solution2 Switch to Potent Agent (HATU, PyBOP, COMU) coupling_agent->solution2 EDC/HOBt failing solution3 Increase Temperature Extend Reaction Time conditions->solution3 Reaction sluggish amine_type->solution2 solution4 Convert to Acyl Fluoride/Chloride amine_type->solution4 Hindered/Poorly Nucleophilic Amine

Caption: A workflow for troubleshooting failed amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for coupling this compound? A1: Anhydrous polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) is the most common and effective solvent for dissolving the starting materials and reagents. Other suitable options include dichloromethane (DCM), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP), particularly if solubility is an issue in DMF.[1]

Q2: How can I monitor the progress of my reaction? A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most common methods. LC-MS is particularly useful for confirming the formation of the desired product by its mass and for identifying any major side products.

Q3: The byproduct from my coupling reagent is difficult to remove. What should I do? A3: This is a common issue with certain reagents.

  • DCC: The dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents. Filtering the reaction mixture is often the first step. If DCU remains, recrystallization or chromatography may be necessary.[14] Using diisopropylcarbodiimide (DIC) can be an alternative, as the corresponding urea is more soluble.[4]

  • EDC: The ethyl-(N',N'-dimethylamino)propylurea byproduct is water-soluble, making it easily removable with an aqueous workup.[4] This is a significant advantage of EDC over DCC.

  • HBTU/HATU: The byproducts are generally water-soluble and can be removed with an aqueous wash.

Q4: Can I perform this reaction without protecting other functional groups on my amine? A4: It depends on the functional groups. Hydroxyl (-OH) and thiol (-SH) groups are nucleophilic and will compete with the amine in reacting with the activated carboxylic acid. These groups should generally be protected.

Recommended Reaction Conditions

The following table provides starting points for optimizing your reaction. Note that the optimal conditions will depend on the specific amine being used.

Coupling ReagentAcid (eq.)Amine (eq.)Reagent (eq.)Base (eq.)SolventTemp. (°C)Time (h)
EDC/HOBt 1.01.11.2 / 1.21.5 (DIPEA)DMF/DCM0 to RT4-16
HATU 1.01.11.12.0 (DIPEA)DMFRT2-8
PyBOP 1.01.11.12.0 (DIPEA)DMFRT2-8
Acyl Fluoride (PFP) 1.01.21.5 (PFP)2.0 (Base)MeCNRT to 806-24

Detailed Experimental Protocol: Amide Coupling using HATU

This protocol provides a robust starting point for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.1 eq).

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIPEA (2.0 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Logical Relationships in Amide Coupling

G cluster_reactants Reactants cluster_reagents Reagents Acid Carboxylic Acid (3,5-Bis(CF3)hydrocinnamic acid) ActivatedIntermediate Activated Intermediate (e.g., OAt-Ester) Acid->ActivatedIntermediate Activation Amine Amine (Nucleophile) Product Amide Product Amine->Product Nucleophilic Attack CouplingAgent Coupling Agent (e.g., HATU, EDC) CouplingAgent->ActivatedIntermediate Base Base (e.g., DIPEA) Base->Product Neutralizes Acid ActivatedIntermediate->Product Byproducts Byproducts (e.g., Urea, H₂O) Product->Byproducts

Caption: Key components and their roles in the amide coupling reaction.

References

avoiding side reactions in the synthesis of 3,5-bis(trifluoromethyl)phenyl derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-bis(trifluoromethyl)phenyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this unique substrate. The presence of two strong electron-withdrawing trifluoromethyl groups on the aromatic ring significantly alters its reactivity, often leading to unexpected side reactions and challenging optimizations.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the mechanistic underpinnings of common problems and offer field-proven solutions to help you achieve your synthetic goals.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The 3,5-bis(trifluoromethyl)phenyl moiety is a valuable building block in medicinal chemistry and materials science.[1] However, its unique electronic properties present distinct challenges in popular cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, when working with 3,5-bis(trifluoromethyl)phenyl halides, researchers often encounter issues with low yields and byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with 3,5-bis(trifluoromethyl)phenyl bromide is giving low yields, and I'm observing significant amounts of 1,3-bis(trifluoromethyl)benzene. What is happening and how can I fix it?

A1: The formation of 1,3-bis(trifluoromethyl)benzene is a classic sign of a hydrodehalogenation side reaction.[3] The highly electron-deficient nature of your aryl halide makes the oxidative addition step to the Pd(0) catalyst relatively facile. However, this same electron deficiency can make subsequent steps, like reductive elimination, more challenging. If the catalytic cycle is slow, competing side reactions like hydrodehalogenation can dominate.

The likely culprit is the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[3] This Pd-H species can then undergo reductive elimination with your aryl group to produce the undesired dehalogenated product.

Troubleshooting Steps:

  • Ligand Selection: Standard ligands like PPh₃ may not be sufficient. Switch to bulkier, more electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[3] These ligands can accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway.[4]

  • Base Optimization: Strong alkoxide bases can sometimes be a source of hydrides.[5] Consider switching to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or a phosphate base like K₃PO₄.[3]

  • Solvent Choice: Avoid alcohol-based solvents which can act as hydride sources.[5] Aprotic solvents like dioxane, THF, or toluene are generally preferred.[3]

  • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate the rate of dehalogenation.[5] Try running the reaction at a lower temperature for a longer period.

Q2: I'm seeing a lot of boronic acid homocoupling in my reaction. What causes this and how can it be minimized?

A2: Homocoupling of the boronic acid is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture. If your palladium precatalyst is not fully reduced to the active Pd(0) state, or if your reaction is not thoroughly degassed, these Pd(II) species can catalyze the homocoupling of two boronic acid molecules.

Troubleshooting Steps:

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[3]

  • Use a Pre-catalyst: Employ a well-defined Pd(0) pre-catalyst that readily forms the active catalytic species.

  • Control Stoichiometry: Ensure you are not using a large excess of the boronic acid.

Q3: My boronic acid seems to be degrading during the reaction, leading to low conversion. What is this side reaction and how can I prevent it?

A3: This is likely due to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] This is a common side reaction, especially with unstable boronic acids or under basic conditions.[6][7]

Troubleshooting Steps:

  • Use Boronic Esters: MIDA boronates or pinacol esters are more stable than their corresponding boronic acids and can slowly release the boronic acid into the reaction medium, keeping its concentration low and minimizing protodeboronation.[6]

  • Anhydrous Conditions: While some Suzuki reactions benefit from water, excess water can be a proton source for protodeboronation.[7] Try running the reaction under anhydrous conditions.

  • Base Selection: Strong bases can accelerate protodeboronation.[7] Consider using weaker bases like K₃PO₄ or CsF.[7]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling with 3,5-Bis(trifluoromethyl)phenyl Bromide

ParameterRecommendationRationale
Aryl Halide 3,5-Bis(trifluoromethyl)phenyl BromideMore reactive than the chloride, less prone to dehalogenation than the iodide.[3]
Boronic Acid/Ester 1.2 - 1.5 equiv.A slight excess is often beneficial.
Palladium Source Pd₂(dba)₃ (1-2 mol%)A common and effective Pd(0) source.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands to promote reductive elimination.[3]
Base K₃PO₄ (2-3 equiv.)A strong, non-nucleophilic base that is less likely to cause side reactions.[3]
Solvent Toluene/Water (e.g., 10:1) or DioxaneAprotic solvents are preferred to minimize hydrodehalogenation.[3]
Temperature 80-110 °CStart at the lower end and increase if the reaction is sluggish.[3]

Experimental Protocol: General Procedure for a Challenging Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 3,5-bis(trifluoromethyl)phenyl bromide (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), K₃PO₄ (3.0 equiv.), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).[8]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[8]

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water 10:1) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling side_product Identify Side Products (GC-MS, NMR) start->side_product dehalogenation Hydrodehalogenation Product Observed (1,3-bis(trifluoromethyl)benzene) side_product->dehalogenation Ar-H homocoupling Boronic Acid Homocoupling Observed side_product->homocoupling Ar'-Ar' protodeboronation Starting Material Degradation (Protodeboronation) side_product->protodeboronation Ar'-H solution_dehalogenation Optimize Ligand (SPhos, XPhos) Change Base (K3PO4) Use Aprotic Solvent (Toluene, Dioxane) dehalogenation->solution_dehalogenation solution_homocoupling Thoroughly Degas Reaction Use Pd(0) Pre-catalyst homocoupling->solution_homocoupling solution_protodeboronation Use Boronic Ester (MIDA, Pinacol) Anhydrous Conditions Weaker Base (CsF, K3PO4) protodeboronation->solution_protodeboronation

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[4][9] However, the electron-deficient nature of the 3,5-bis(trifluoromethyl)phenyl core can lead to several side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination is producing a significant amount of the hydrodehalogenated starting material. Why is this happening?

A1: Similar to the Suzuki-Miyaura coupling, hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination.[4] It often arises from a competing β-hydride elimination pathway from the palladium-amide intermediate.[4] This side reaction can be more prevalent with certain amines and under specific reaction conditions.

Troubleshooting Steps:

  • Ligand Choice is Critical: The use of bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) is often essential.[10] These ligands promote the desired reductive elimination over β-hydride elimination.[4]

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[11] However, if hydrodehalogenation is a major issue, consider a weaker base like K₃PO₄ or Cs₂CO₃.

  • Amine Stoichiometry: Using a slight excess of the amine can sometimes suppress the formation of catalytically inactive palladium bis(amine) complexes.[12]

Q2: I am attempting to couple a phenol with 3,5-bis(trifluoromethyl)phenyl bromide to form a diaryl ether, but the reaction is not working. What could be the issue?

A2: While the Buchwald-Hartwig amination has been extended to C-O bond formation, it can be more challenging than C-N coupling.[13][14] The lower nucleophilicity of phenols compared to amines often requires more forcing conditions.

Troubleshooting Steps:

  • Stronger Base: A strong base is typically required to deprotonate the phenol to the more nucleophilic phenoxide. NaH or K₃PO₄ are often effective.[14]

  • Ligand System: Specific ligands have been developed for C-O coupling. Consider ligands like Xantphos or specific biaryl phosphines that are known to be effective for diaryl ether synthesis.[14]

  • Higher Temperatures: C-O coupling often requires higher temperatures (e.g., 100-120 °C) than C-N coupling.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange + HNR2, Base amide_complex L-Pd(II)(Ar)(NR2) ligand_exchange->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination beta_hydride β-Hydride Elimination amide_complex->beta_hydride product Ar-NR2 reductive_elimination->product product->pd0 (catalyst regenerated) dehalogenated Ar-H (Side Product) beta_hydride->dehalogenated

Caption: Buchwald-Hartwig catalytic cycle and competing β-hydride elimination.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The two trifluoromethyl groups are powerful electron-withdrawing groups, making the 3,5-bis(trifluoromethyl)phenyl ring highly activated towards nucleophilic aromatic substitution (SNAr).[15][16] This can be a very effective method for introducing nucleophiles, but it also has its own set of challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to perform an SNAr reaction on 3,5-bis(trifluoromethyl)fluorobenzene with an amine, but the reaction is very slow. I thought the ring was highly activated.

A1: While the ring is indeed activated, several factors can lead to a sluggish reaction.

Troubleshooting Steps:

  • Leaving Group: In SNAr, fluoride is often the best leaving group due to its high electronegativity, which strongly polarizes the C-F bond and makes the carbon more electrophilic.[17] If you are using a different halide (Cl, Br, I), the reaction may be slower.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions.[17][18] They effectively solvate the cation of the nucleophile salt, enhancing the nucleophilicity of the anion.

  • Temperature: Heating is often required to achieve a reasonable reaction rate. Try increasing the temperature, but monitor for potential decomposition.

  • Base: If you are using a neutral amine, the addition of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) is necessary to neutralize the HF that is formed and drive the reaction to completion.

Q2: I am observing the formation of a byproduct that appears to be the result of the trifluoromethyl group reacting. Is this possible?

A2: While generally robust, the trifluoromethyl group can undergo reactions under certain conditions, particularly in the presence of strong nucleophiles or acids.[2] Protolytic defluorination in superacids can lead to the formation of carbocations or acylium ions.[19] While less common under typical SNAr conditions, strong nucleophiles could potentially attack the trifluoromethyl group, especially at elevated temperatures.

Troubleshooting Steps:

  • Milder Conditions: Try to run the reaction under the mildest conditions possible (lower temperature, shorter reaction time).

  • Less Nucleophilic Reagent: If possible, consider using a less aggressive nucleophile.

  • Protecting Groups: In complex syntheses, it may be necessary to protect other functional groups in the molecule to prevent unwanted side reactions.

SNAr_Factors snar_rate SNAr Reaction Rate ewg Electron-Withdrawing Groups (e.g., -CF3) snar_rate->ewg Increases with leaving_group Leaving Group (F > Cl > Br > I) snar_rate->leaving_group Depends on nucleophile Nucleophile Strength snar_rate->nucleophile Increases with solvent Solvent (Polar Aprotic) snar_rate->solvent Influenced by

Caption: Key factors influencing the rate of SNAr reactions.

References

Technical Support Center: Troubleshooting HPLC Separation of Halogenated Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving common challenges in the High-Performance Liquid Chromatography (HPLC) separation of halogenated cinnamic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome experimental hurdles. Here, we move beyond generic advice, focusing on the specific chemical properties of these compounds to deliver robust and reliable solutions.

Introduction: The Challenge of Halogenated Cinnamic Acids

Halogenated cinnamic acid derivatives are a broad class of compounds with significant interest in pharmaceutical and materials science. Their structural diversity, arising from different halogen substitutions (F, Cl, Br, I) on the phenyl ring and the potential for cis/trans isomerism, presents unique separation challenges. Common issues include poor peak shape (tailing), inadequate resolution between isomers or closely related analogs, and inconsistent retention times. This guide will equip you with the knowledge to systematically troubleshoot and optimize your HPLC methods for these specific molecules.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most frequently encountered problems during the HPLC analysis of halogenated cinnamic acid derivatives, providing a clear path from symptom to solution.

Issue 1: Severe Peak Tailing for All Analytes

Question: My chromatogram shows significant tailing for all my halogenated cinnamic acid derivative peaks, leading to poor integration and inaccurate quantification. What is the primary cause and how can I fix it?

Answer: Pervasive peak tailing for acidic compounds like cinnamic acid derivatives is often a result of secondary interactions with the stationary phase, specifically with residual silanol groups on silica-based columns.[1][2] These silanol groups (Si-OH) can be acidic and interact with the carboxylate form of your analytes, causing a secondary retention mechanism that leads to tailing peaks.[3]

Silica-based reversed-phase columns (e.g., C18, C8) have residual, un-capped silanol groups on their surface. At mobile phase pH values above their pKa (around 3.8-4.2), these silanols become ionized (Si-O⁻) and can engage in strong ionic interactions with any ionized analyte molecules.[3] Since cinnamic acids are weak acids (pKa ≈ 4.4), a mobile phase with a pH close to or above this value will result in a population of ionized analyte molecules, which then interact strongly with the ionized silanols, causing peak tailing.[4][5]

  • Mobile Phase pH Adjustment (Ion Suppression): The most effective way to mitigate this is to suppress the ionization of both the silanol groups and your acidic analytes. By lowering the mobile phase pH to at least 1.5-2 units below the pKa of your cinnamic acid derivatives, you ensure that both are in their neutral, protonated form. A common starting point is a mobile phase pH of 2.5-3.0, achieved by adding a small amount of an acid like formic acid, acetic acid, or phosphoric acid.[6]

  • Increase Buffer Concentration: If you are already using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH at the column surface, where the sample is most concentrated.

  • Consider a Modern, High-Purity Silica Column: Newer generation HPLC columns are made with higher purity silica that has a lower concentration of acidic silanol groups and are more effectively end-capped, reducing the potential for these secondary interactions.

Issue 2: Poor Resolution Between Halogenated Isomers

Question: I am struggling to separate positional isomers (e.g., 2-chlorocinnamic acid from 4-chlorocinnamic acid) or cis/trans isomers of my halogenated cinnamic acids. My peaks are sharp, but they co-elute.

Answer: Achieving resolution between isomers requires optimizing the selectivity of your chromatographic system. Since isomers often have very similar hydrophobicity, a standard C18 column may not provide sufficient resolving power. The key is to introduce alternative interaction mechanisms.

  • Switch to a Phenyl Stationary Phase: Phenyl-based columns (e.g., Phenyl-Hexyl) are an excellent choice for separating aromatic and halogenated compounds.[7][8] The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic ring of your cinnamic acid derivatives.[9][10] These interactions are sensitive to the electron density of the aromatic ring, which is influenced by the position and type of halogen substituent, often providing the selectivity needed to resolve positional isomers.[7]

  • Optimize the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can alter the selectivity of the separation. Acetonitrile is a stronger π-acceptor and can modulate the π-π interactions between the analyte and a phenyl stationary phase.

  • Adjust the Column Temperature: Temperature can influence the selectivity of a separation.[6] Try varying the column temperature (e.g., in 5°C increments between 25°C and 50°C) to see if it improves the resolution of your isomeric pair.

  • Gradient Elution Optimization: A shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) can improve the resolution of closely eluting peaks.

Stationary PhasePrimary Interaction MechanismIdeal for SeparatingRationale
C18 (Octadecylsilane) Hydrophobic InteractionsCompounds with differences in hydrophobicity.May not be sufficient for isomers with similar logP values.
Phenyl-Hexyl Hydrophobic & π-π InteractionsPositional isomers of aromatic and halogenated compounds.[8]π-π interactions provide an alternative selectivity based on the electron distribution of the aromatic ring.[7][9]
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole & Ion-Exchange InteractionsHalogenated aromatic compounds, including positional isomers.[11]The highly electronegative fluorine atoms create a strong dipole, enhancing selectivity for polarizable analytes.[11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for method development for a new halogenated cinnamic acid derivative?

A good starting point would be a reversed-phase method using a C18 column with a simple gradient elution.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a wavelength appropriate for your compound (typically around 270-320 nm).[12][13]

From this starting point, you can optimize the gradient, mobile phase pH, and stationary phase based on the initial results.

Q2: My sample is from a complex matrix (e.g., plant extract, biological fluid). How should I prepare it for HPLC analysis?

Proper sample preparation is crucial to protect your column and obtain reliable results.[14][15] For complex matrices, consider the following:

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter to remove particulates.[16]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples and concentrating your analyte of interest.[17] Choose an SPE cartridge with a sorbent that has a similar retention mechanism to your analytical column (e.g., a reversed-phase sorbent for a C18 column).

  • Liquid-Liquid Extraction (LLE): For biological fluids, LLE can be effective. Acidify the sample to ensure your cinnamic acid derivative is in its neutral form, then extract with an immiscible organic solvent like ethyl acetate.[18]

Q3: My retention times are drifting from one injection to the next. What could be the cause?

Retention time drift is often caused by:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. This may require a longer post-run equilibration time.[16]

  • Mobile Phase Instability: If your mobile phase contains a buffer, ensure it is freshly prepared and that the organic modifier concentration is not so high as to cause buffer precipitation.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature.[19]

  • Pump Issues: Check for leaks in the pump or erratic solvent delivery.[16]

Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH for Improved Peak Shape
  • Prepare Stock Solutions: Prepare a stock solution of your halogenated cinnamic acid derivative in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare Mobile Phases: Prepare several batches of your aqueous mobile phase (e.g., 90:10 water:acetonitrile) and adjust the pH of each to a different value (e.g., pH 2.5, 3.0, 3.5, 4.0, 4.5) using a dilute acid (e.g., 0.1% formic acid or phosphoric acid).

  • Equilibrate the Column: Equilibrate your C18 column with the first mobile phase (pH 2.5) for at least 15-20 column volumes.

  • Inject and Analyze: Inject your sample and record the chromatogram. Note the peak shape (asymmetry factor) and retention time.

  • Repeat for Each pH: Sequentially switch to the next mobile phase pH, ensuring adequate equilibration between each change, and repeat the injection and analysis.

  • Evaluate Results: Compare the chromatograms to determine the optimal pH that provides a symmetrical peak (asymmetry factor close to 1.0) and adequate retention.

Visualizations

Diagram 1: Troubleshooting Logic for Peak Tailing

G start Peak Tailing Observed check_all Does it affect all acidic peaks? start->check_all yes_all Yes check_all->yes_all no_all No (Analyte-specific) check_all->no_all cause_silanol Primary Cause: Secondary Silanol Interactions yes_all->cause_silanol cause_specific Possible Causes: - Co-eluting impurity - Analyte degradation no_all->cause_specific solution_ph Solution 1: Lower Mobile Phase pH (e.g., pH 2.5-3.0) cause_silanol->solution_ph solution_column Solution 2: Use High-Purity, End-capped Column cause_silanol->solution_column solution_specific Action: - Check peak purity - Investigate sample stability cause_specific->solution_specific G cluster_c18 C18 Column cluster_phenyl Phenyl Column c18 C18 Stationary Phase Hydrophobic Interaction phenyl Phenyl Stationary Phase Hydrophobic Interaction π-π Interaction analyte Halogenated Cinnamic Acid analyte->c18:f0 Dominant analyte->phenyl:f0 Primary analyte->phenyl:f1 Secondary (Selective)

References

qNMR Technical Support Center: Experimental Design with 3,5-Bis(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quantitative NMR (qNMR) analysis using 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice, troubleshooting, and best practices for achieving accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of BTFMBA as a qNMR standard, providing the foundational knowledge for robust experimental design.

Q1: Why is 3,5-Bis(trifluoromethyl)benzoic acid a suitable internal standard for qNMR?

A1: 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) is an excellent internal standard for several key reasons that align with the core requirements for accurate qNMR.[1][2]

  • Signal Simplicity and Location: BTFMBA provides a simple ¹H NMR spectrum with sharp signals in a relatively uncluttered region of the spectrum, typically downfield (8.1-8.6 ppm).[3] This minimizes the potential for signal overlap with many common analytes.[1][2]

  • Chemical Inertness: It is chemically stable and generally does not react with a wide range of analytes or common deuterated solvents under typical experimental conditions.[1][4]

  • High Purity: It is available in high purity, which is a critical prerequisite for an internal standard as any impurities can directly affect the accuracy of the quantification.[1][5] The purity of the standard should be certified and traceable.[2][3]

  • Good Solubility: BTFMBA exhibits good solubility in common organic deuterated solvents such as methanol-d₄ (CD₃OD), DMSO-d₆, and chloroform-d₃ (CDCl₃).[3]

  • Proton and Fluorine Signals: It possesses both ¹H and ¹⁹F nuclei, making it a versatile standard for both proton and fluorine qNMR experiments.[6][7][8]

Q2: Which deuterated solvent should I choose when using BTFMBA?

A2: The choice of solvent is critical and depends on the solubility of your analyte. BTFMBA itself offers good solubility in several common NMR solvents.

Deuterated SolventBTFMBA SolubilityConsiderations
Methanol-d₄ (CD₃OD) > 10 mg/mLExcellent choice. The acidic proton of BTFMBA exchanges with the solvent, simplifying the spectrum.[3]
DMSO-d₆ > 10 mg/mLRecommended for analytes that require a more polar aprotic solvent.[3]
Chloroform-d₃ (CDCl₃) > 2 mg/mLSuitable for less polar analytes.[3]
Acetone-d₆, Acetonitrile-d₃ SolubleCan be used for qNMR studies.[3]
Water (D₂O) Limited SolubilityNot recommended at neutral or acidic pH. Solubility increases at pH > 9.[3]

It is essential to ensure that both your analyte and BTFMBA are fully dissolved in the chosen solvent to avoid broad signals and inaccurate quantification. [4][9] A pre-solubility test is highly recommended.

Q3: How do I accurately prepare my qNMR sample with BTFMBA?

A3: Accurate sample preparation is paramount for reliable qNMR results. The process involves precise weighing of both the analyte and the internal standard.

  • Weighing: Use a calibrated analytical balance with sufficient precision (e.g., a microbalance).[10][11] The mass of the analyte and BTFMBA should be known with high accuracy.

  • Analyte to Standard Ratio: Aim for a molar ratio that results in signal intensities of the analyte and the standard being roughly equivalent (1:1 is ideal).[9] This improves the accuracy of integration.

  • Dissolution: Ensure complete dissolution of both the analyte and BTFMBA in a known volume of the deuterated solvent.[9]

  • Homogeneity: After dissolution, ensure the sample is homogeneous before transferring it to a high-quality NMR tube. Inhomogeneities can lead to poor magnetic field shimming and distorted peak shapes.[9]

Below is a DOT script visualizing the general workflow for qNMR sample preparation and analysis.

qNMR_Workflow qNMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_standard Accurately Weigh BTFMBA weigh_standard->dissolve homogenize Homogenize Solution dissolve->homogenize transfer Transfer to NMR Tube homogenize->transfer shim Shim Magnetic Field transfer->shim set_params Set Acquisition Parameters (D1, 90° pulse) shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: A flowchart of the qNMR experimental workflow.

Q4: What is the importance of the relaxation delay (D1) and how do I determine the correct value?

A4: The relaxation delay (D1) is a critical parameter in qNMR. It is the time allowed for the nuclei to return to their equilibrium state after being excited by a radiofrequency pulse.[12] If the D1 is too short, signals may not fully relax, leading to decreased signal intensity and inaccurate integration.[12]

  • Rule of Thumb: A conservative and widely recommended approach is to set the D1 to at least 5 times the longest T₁ relaxation time of any signal of interest (both analyte and standard).[13] For more stringent accuracy, a delay of 7 to 10 times the longest T₁ may be used.[14][15]

  • Determining T₁: The T₁ relaxation time can be experimentally determined using an inversion-recovery pulse sequence.[12][13] It is crucial to measure the T₁ values for both the analyte and BTFMBA under the actual experimental conditions (solvent, concentration, temperature).

  • Consequences of Incorrect D1: An insufficient relaxation delay is a common source of systematic error in qNMR.[5] It can lead to an underestimation of the quantity of the compound with the longer T₁.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your qNMR experiments with BTFMBA.

Problem Potential Cause(s) Recommended Solution(s)
Poor Signal Resolution / Broad Peaks 1. Poor magnetic field shimming. 2. Incomplete dissolution of the sample or standard.[16] 3. Sample concentration is too high.[16] 4. Presence of paramagnetic impurities.1. Re-shim the instrument carefully. 2. Ensure complete solubility. If necessary, gently warm the sample or use sonication. Verify visually that no solid particles are present. 3. Dilute the sample to an appropriate concentration.[1] 4. If suspected, prepare a fresh sample ensuring high purity of all components.
Inaccurate or Inconsistent Integration 1. Incorrect phasing or baseline correction.[9] 2. Signal overlap between the analyte, standard, or impurities.[1][17] 3. Insufficient relaxation delay (D1).[12][17] 4. Signal-to-noise ratio (S/N) is too low.1. Perform manual phase and baseline correction carefully. Automated routines can sometimes be inaccurate.[1][9] 2. If overlap occurs, try a different deuterated solvent to induce chemical shift changes.[16] Ensure the integration regions for the analyte and standard are free from any interfering signals. 3. Measure the T₁ of both the analyte and BTFMBA and set D1 to at least 5x the longest T₁.[13] 4. Increase the number of scans to improve the S/N. A S/N ratio of at least 150 is recommended for accurate quantification.[17]
BTFMBA Signals are Not Where Expected 1. The chemical shift is solvent-dependent.[3] 2. The sample pH is different from expectations. 3. Temperature variations.[18]1. Confirm the expected chemical shift range for BTFMBA in the specific solvent you are using (see table in Q2). 2. Be aware that pH can influence the chemical shift of acidic or basic compounds. 3. Ensure the sample has reached thermal equilibrium inside the probe before acquisition.
Extra, Unidentified Peaks in the Spectrum 1. Impurities in the analyte or the BTFMBA standard.[4] 2. Residual solvent from sample preparation (e.g., acetone).[16] 3. Contamination from the NMR tube.1. Verify the purity of your analyte and use a certified, high-purity BTFMBA standard.[1] 2. Ensure all solvents used for purification are thoroughly removed under high vacuum. 3. Use clean, high-quality NMR tubes. If reusing tubes, ensure they are thoroughly cleaned and dried.

Advanced Protocols & Method Validation

Protocol: Determining T₁ using Inversion-Recovery

  • Prepare the qNMR sample as you would for quantification.

  • Use the spectrometer's standard inversion-recovery pulse program.

  • Set up an array of delay times (τ) that bracket the expected T₁ value. A good starting point is a logarithmic array from very short (e.g., 0.01 s) to long (e.g., 20 s) times.

  • Acquire the series of 1D spectra.

  • Process the spectra and measure the intensity of the signals of interest for each τ value.

  • Plot the signal intensity versus the τ delay.

  • Fit the data to the exponential recovery function to extract the T₁ value.[12]

Self-Validating Your qNMR Method

To ensure the trustworthiness of your results, incorporate these self-validation steps:

  • Purity of Standard: Always use a certified reference material (CRM) or a standard with a well-documented purity value.[3][5]

  • Linearity: While qNMR is inherently linear, you can verify this by preparing samples with varying analyte-to-standard ratios and confirming that the measured ratio corresponds to the weighed ratio.

  • Repeatability: Prepare and analyze multiple independent samples to assess the precision of your entire workflow, from weighing to data analysis.[11]

By following these guidelines and troubleshooting steps, you can confidently design and execute robust qNMR experiments using 3,5-bis(trifluoromethyl)benzoic acid, leading to accurate and reliable quantitative data.

References

Technical Support Center: Managing the Reactivity of Trifluoromethyl Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of trifluoromethyl group reactivity in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions. The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, capable of dramatically enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, harnessing its unique properties requires a nuanced understanding of its reactivity and the specialized reagents used for its installation.[3][4]

This guide moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and innovate in your synthetic endeavors.

Section 1: Understanding the Trifluoromethyl Group's Influence

The trifluoromethyl group's potent electron-withdrawing nature, a consequence of the high electronegativity of its three fluorine atoms, profoundly influences a molecule's reactivity.[3] This section addresses common questions regarding the intrinsic properties of the CF₃ group.

FAQ 1.1: How does the trifluoromethyl group affect the reactivity of an aromatic ring?

The trifluoromethyl group is a strong deactivating, meta-directing group in electrophilic aromatic substitution.[5][6] Its powerful inductive electron-withdrawing effect (-I) destabilizes the positively charged Wheland intermediate formed during electrophilic attack, particularly when the attack occurs at the ortho or para positions.[5] This deactivation makes electrophilic substitution more challenging compared to unsubstituted benzene. The meta position is least destabilized, leading to preferential substitution at that site.[5][6]

Section 2: Troubleshooting Trifluoromethylation Reactions

Low yields, lack of reactivity, and unexpected side products are common hurdles in trifluoromethylation. This section provides a systematic approach to troubleshooting these issues.

Troubleshooting Guide 2.1: Low or No Yield in Trifluoromethylation Reactions

Question: My trifluoromethylation reaction is resulting in low to no product formation. What are the primary factors to investigate?

Answer: A low yield in trifluoromethylation can often be traced back to one of several key areas. A systematic evaluation is the most effective troubleshooting approach.[7]

Key Investigative Areas:
  • Reagent Quality and Handling: Many trifluoromethylating reagents are sensitive to moisture and air.[7]

    • Electrophilic Reagents (e.g., Togni's, Umemoto's reagents): While generally shelf-stable, prolonged exposure to atmospheric moisture can lead to degradation.[8]

    • Nucleophilic Reagents (e.g., Ruppert-Prakash Reagent, TMSCF₃): This reagent requires an initiator, often a fluoride source like TBAF, which is notoriously hygroscopic.[1] Anhydrous conditions are paramount for successful reactions.[1]

    • Radical Precursors (e.g., CF₃I, Langlois' Reagent): Ensure the purity of these precursors, as impurities can interfere with radical initiation.

  • Reaction Conditions: Trifluoromethylation reactions are often highly sensitive to reaction parameters.

    • Solvent: The choice of solvent can dramatically impact reactivity. For instance, in nucleophilic trifluoromethylation with TMSCF₃ and a non-fluoride initiator like K₂CO₃, DMF has been shown to significantly accelerate the reaction and improve yields.[1]

    • Temperature: Some reactions require elevated temperatures to overcome activation barriers, while others, particularly those involving thermally sensitive reagents or intermediates, may need cryogenic conditions.

    • Initiator/Catalyst Loading: For catalyzed reactions, insufficient catalyst loading can lead to a stalled reaction. Optimization of the catalyst amount is often necessary.[1]

  • Substrate Reactivity: The electronic nature of your substrate is a critical factor.

    • For nucleophilic trifluoromethylation , electron-deficient substrates (e.g., aldehydes, ketones with electron-withdrawing groups) are generally more reactive.[1]

    • For electrophilic trifluoromethylation , electron-rich substrates are typically more suitable nucleophiles.

Experimental Workflow for Troubleshooting Low Yields:

Below is a systematic workflow to diagnose and resolve low-yield issues.

Troubleshooting_Workflow start Low Yield Observed reagent_check Verify Reagent Quality (Freshness, Storage, Purity) start->reagent_check conditions_check Optimize Reaction Conditions (Solvent, Temperature, Time) reagent_check->conditions_check Reagent OK substrate_check Assess Substrate Reactivity (Electronic & Steric Effects) conditions_check->substrate_check Conditions Optimized workup_check Evaluate Workup & Purification (Potential Product Loss) substrate_check->workup_check Substrate Suitable success Improved Yield workup_check->success Workup Optimized

Caption: A systematic workflow for troubleshooting low yields in trifluoromethylation reactions.

Troubleshooting Guide 2.2: Side Reactions in Nucleophilic Trifluoromethylation of Enolizable Ketones

Question: When attempting the nucleophilic trifluoromethylation of my enolizable ketone with TMSCF₃, I am observing a significant amount of the silyl enol ether byproduct. How can I suppress this side reaction?

Answer: The formation of silyl enol ethers is a common competitive pathway when using TMSCF₃ with enolizable ketones. The fluoride initiator can catalyze both the desired 1,2-addition of the "CF₃⁻" anion and the formation of the thermodynamically stable silyl enol ether.

Strategies to Minimize Silyl Enol Ether Formation:
StrategyRationaleExperimental Protocol
Use a Non-Fluoride Initiator Carbonate or phosphate bases (e.g., K₂CO₃, K₃PO₄) are less prone to promoting silyl enol ether formation compared to fluoride sources.[1]1. Dry all glassware and solvents thoroughly. 2. To a solution of the enolizable ketone in anhydrous DMF, add 1.5 equivalents of TMSCF₃. 3. Add 0.2 equivalents of anhydrous K₂CO₃. 4. Stir at room temperature and monitor by TLC or GC-MS.
Lower Reaction Temperature The 1,2-addition of the trifluoromethyl anion is often kinetically favored at lower temperatures, while the formation of the silyl enol ether may have a higher activation energy.1. In a flame-dried flask under an inert atmosphere, dissolve the ketone in anhydrous THF. 2. Cool the solution to -78 °C. 3. Add 1.5 equivalents of TMSCF₃, followed by the dropwise addition of a solution of TBAF (0.1 eq.) in anhydrous THF. 4. Maintain the temperature at -78 °C and monitor the reaction progress.
Use a Pre-formed "CF₃⁻" Adduct Reagents derived from fluoroform, such as stable hemiaminal ethers, can deliver the trifluoromethyl anion without the presence of a silylating agent in the reaction mixture.[9][10]1. Synthesize or procure a stable fluoroform-derived trifluoromethylating agent. 2. React the enolizable ketone with this reagent under the recommended activation conditions (often with a fluoride or alkoxide initiator).

Section 3: Advanced Topics and Modern Methods

The field of trifluoromethylation is rapidly evolving, with new methods offering milder conditions and broader substrate scope. This section addresses questions related to these cutting-edge techniques.

FAQ 3.1: What is photoredox catalysis in trifluoromethylation, and what are its advantages?

Answer: Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the generation of trifluoromethyl radicals (•CF₃) from stable precursors under exceptionally mild conditions.[11][12]

A typical photoredox cycle for trifluoromethylation involves the excitation of a photocatalyst (e.g., a ruthenium or iridium complex) by visible light.[11][13] The excited-state photocatalyst can then engage in an electron transfer with a trifluoromethyl source (e.g., CF₃I or an electrophilic trifluoromethylating reagent) to generate the •CF₃ radical.[11][12] This radical can then add to a substrate, such as an alkene or an arene.[11][14]

Advantages of Photoredox Catalysis:

  • Mild Reaction Conditions: Reactions are often conducted at room temperature, preserving sensitive functional groups.[11][14]

  • High Functional Group Tolerance: The radical nature of the reaction allows for the trifluoromethylation of a wide range of substrates.[14]

  • Access to Novel Reactivity: It enables transformations that are difficult to achieve through traditional ionic pathways.[13][15]

Photoredox_Cycle PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_oxidized PC+ PC_star->PC_oxidized SET PC_oxidized->PC SET PC_reduced PC- Sub Substrate Sub_radical Substrate• Sub->Sub_radical + •CF3 Product CF3-Substrate Sub_radical->Product Oxidation by PC+ CF3_source CF3-X CF3_radical •CF3 CF3_source->CF3_radical e⁻ from PC*

Caption: A simplified diagram of a photoredox catalytic cycle for trifluoromethylation.

FAQ 3.2: What is "Umpolung" reactivity in the context of trifluoromethylation?

Answer: Umpolung, or polarity reversal, describes a strategy where the normal reactivity of a functional group is inverted. In trifluoromethylation, this can apply to either the CF₃ source or the substrate.

  • Umpolung of the CF₃ Group: Typically, the carbon atom of a CF₃ group is electrophilic due to the attached fluorine atoms. However, certain reagents can act as nucleophilic trifluoromethylating agents ("CF₃⁻" synthons), effectively reversing this polarity.[16] A prominent example is the Ruppert-Prakash reagent (TMSCF₃).[8] Recently, reagents have been developed that can exhibit electrophilic, radical, and nucleophilic (via umpolung) reactivity, offering remarkable synthetic flexibility.[17][18]

  • Umpolung of the Substrate: This involves modifying a substrate to reverse its inherent polarity, enabling it to react with a trifluoromethylating agent in a new way. For example, a formal umpolung strategy has been developed for the trifluoromethylation of amines using (Me₄N)SCF₃, where the reaction proceeds through a thiocarbamoyl fluoride intermediate, avoiding issues seen with direct electrophilic trifluoromethylation of amines.[19] This approach allows for selectivity based on the presence of an N-H unit rather than nucleophilicity.[19]

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Cinnamic Acid and 3,5-Bis(trifluoromethyl)hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, objective comparison of the biological profiles of the well-characterized natural product, cinnamic acid, and the synthetic intermediate, 3,5-Bis(trifluoromethyl)hydrocinnamic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data, elucidates structure-activity relationships, and provides robust protocols for comparative evaluation.

Introduction: A Tale of Two Scaffolds

Cinnamic acid is a naturally occurring aromatic carboxylic acid found in numerous plants, forming the backbone of a vast class of secondary metabolites.[1] Its simple structure, featuring a phenyl ring, an acrylic acid side chain, and a conjugated double bond, belies a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3]

In contrast, this compound is a synthetic compound, primarily utilized as a building block in the preparation of novel, biologically active molecules.[4] Its structure differs from cinnamic acid in two critical ways:

  • Saturation: The α,β-double bond is saturated, converting the "cinnamic" scaffold to a "hydrocinnamic" (3-phenylpropanoic acid) scaffold.

  • Substitution: The phenyl ring is heavily modified with two powerful electron-withdrawing trifluoromethyl (CF₃) groups at the meta positions.

These modifications fundamentally alter the molecule's electronic properties, lipophilicity, and conformational flexibility, suggesting a significantly different biological profile from its natural counterpart. This guide will dissect these differences, comparing the established activities of cinnamic acid with the inferred potential of this compound, based on data from its derivatives.

Comparative Physicochemical Properties
PropertyCinnamic AcidThis compound
Molecular Formula C₉H₈O₂C₁₁H₈F₆O₂[5]
Molecular Weight 148.16 g/mol 286.17 g/mol [5]
Structure Phenyl ring with an unsaturated propanoic acid side chainPhenyl ring with two CF₃ groups and a saturated propanoic acid side chain
Appearance White crystalline solidSolid[5]
Melting Point 133 °C68-73 °C[5]
Key Feature Natural product, broad bioactivity[1]Synthetic intermediate, high lipophilicity[4][6]

Cinnamic Acid: A Profile of Broad-Spectrum Bioactivity

Cinnamic acid and its derivatives have been extensively researched, revealing a wide array of pharmacological effects. This is largely attributed to its versatile chemical structure, which allows it to interact with numerous biological targets.[7]

Anti-inflammatory Activity

Cinnamic acid demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways.[8] It has been shown to inhibit the activation of Toll-like receptor 4 (TLR4) and the nuclear factor kappa B (NF-κB) signaling pathway.[2] This inhibition reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][9] Studies have also linked its anti-inflammatory effects to the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.[10]

G cluster_assays In Vitro Biological Assays cluster_cancer Anticancer cluster_inflammation Anti-inflammatory cluster_microbial Antimicrobial start Prepare Stock Solutions (Cinnamic Acid & Test Compound in DMSO) cell_culture 1. Culture Cancer Cells (e.g., HT-29, A549) start->cell_culture macro_culture 1. Culture Macrophages (e.g., RAW 264.7) start->macro_culture bact_culture 1. Prepare Bacterial Inoculum (e.g., S. aureus) start->bact_culture treatment_cancer 2. Treat with Compounds (24-72h incubation) cell_culture->treatment_cancer mtt_assay 3. Perform MTT Assay treatment_cancer->mtt_assay ic50_calc 4. Calculate IC₅₀ Value mtt_assay->ic50_calc end Comparative Data Analysis (Potency & Selectivity) ic50_calc->end treatment_inflam 2. Pre-treat with Compounds, then stimulate with LPS macro_culture->treatment_inflam griess_assay 3. Perform Griess Assay (Measure Nitric Oxide) treatment_inflam->griess_assay ic50_inflam 4. Calculate IC₅₀ Value griess_assay->ic50_inflam ic50_inflam->end treatment_mic 2. Serially Dilute Compounds in 96-well plate with bacteria bact_culture->treatment_mic incubation_mic 3. Incubate (18-24h) treatment_mic->incubation_mic mic_det 4. Determine MIC (Lowest concentration with no growth) incubation_mic->mic_det mic_det->end

References

The Structure-Activity Relationship of Substituted Cinnamic Acids: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Cinnamic Acid Scaffold

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have emerged as a privileged scaffold in medicinal chemistry.[1][2] The inherent biological activities of this class of compounds, coupled with the synthetic tractability of its three key reactive sites—the phenyl ring, the α,β-unsaturated carbonyl system, and the carboxylic acid moiety—have made it a focal point for the development of novel therapeutics.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted cinnamic acids across key biological activities, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors. The versatility of the cinnamic acid backbone allows for a wide range of biological applications, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.[1]

Antimicrobial Activity: Targeting Microbial Growth and Biofilms

Cinnamic acid and its derivatives have long been recognized for their antimicrobial properties, exhibiting activity against a broad spectrum of bacteria and fungi.[4] The antimicrobial efficacy of these compounds is intricately linked to their chemical structure, with specific substitutions significantly enhancing their potency.[4]

Structure-Activity Relationship Insights

The antimicrobial SAR of cinnamic acid derivatives is governed by several key structural features:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring play a pivotal role. Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), and electron-withdrawing groups, like halogens (-Cl, -Br) and nitro (-NO2), can modulate the antimicrobial activity. For instance, the presence of a hydroxyl group at the para-position is often associated with enhanced activity.[3] Conversely, the introduction of bulky groups can sometimes lead to a decrease in activity due to steric hindrance.

  • Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters or amides can significantly impact antimicrobial potency.[5] This modification alters the lipophilicity of the molecule, which in turn affects its ability to penetrate microbial cell membranes.

  • The α,β-Unsaturated System: The Michael acceptor functionality of the α,β-unsaturated carbonyl system is crucial for the antimicrobial action of many cinnamic acid derivatives. This electrophilic center can react with nucleophilic residues in microbial enzymes and proteins, leading to their inactivation.

Comparative Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted cinnamic acids against various microbial strains. Lower MIC values indicate greater antimicrobial potency.

CompoundSubstituentTest OrganismMIC (µM)Reference
Cinnamic acidUnsubstitutedMycobacterium tuberculosis H37Rv675[5]
4-Amino-cinnamic acid4-NH2Bacillus subtilis>2.04[3]
4-Amino-cinnamic acid4-NH2Escherichia coli>2.04[3]
4-Chloro-cinnamic acid4-ClBacillus subtilis>2.04[3]
4-Chloro-cinnamic acid4-ClEscherichia coli>2.04[3]
4-Nitro-cinnamic acid4-NO2Bacillus subtilis>2.04[3]
N,N-diethylcinanamide-Aspergillus niger0.89[3]
N,N-diethylcinanamide-Candida albicans1.6[3]
2,3-dibromo phenylpropanoic acid2,3-diBrAspergillus niger0.89[3]
2,3-dibromo phenylpropanoic acid2,3-diBrCandida albicans0.79[3]
Cinnamic acid-secnidazole conjugate (ortho-bromo)-Various bacteria25-50 µg/mL[6]
Cinnamic acid-secnidazole conjugate (para-bromo)-Various bacteria3.13-6.25 µg/mL[6]

Antioxidant Activity: Quenching Reactive Oxygen Species

The ability of substituted cinnamic acids to scavenge free radicals and mitigate oxidative stress is a cornerstone of their therapeutic potential. This antioxidant capacity is profoundly influenced by the electronic and steric properties of the substituents on the aromatic ring.

Structure-Activity Relationship Insights

The key determinants of antioxidant activity in cinnamic acid derivatives are:

  • Hydroxyl and Methoxy Substituents: The presence and number of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring are the most critical factors.[7] These groups can donate a hydrogen atom to free radicals, thereby neutralizing them. Dihydroxy-substituted derivatives, such as caffeic acid, consistently demonstrate superior antioxidant activity compared to their monohydroxy counterparts like p-coumaric acid.[7]

  • The Propenoic Acid Side Chain: The conjugated double bond in the propenoic acid side chain facilitates the delocalization of the unpaired electron in the resulting phenoxy radical, enhancing its stability and thus the antioxidant capacity of the parent molecule.

  • Esterification and Amidation: While esterification of the carboxylic acid group can sometimes enhance antioxidant activity, this effect is dependent on the specific cinnamic acid and the esterifying alcohol.[8]

Comparative Antioxidant Efficacy

The following table presents a comparison of the antioxidant activity of various substituted cinnamic acids, as determined by the DPPH radical scavenging assay. Lower IC50 values indicate a stronger antioxidant capacity.

CompoundSubstituent(s)DPPH IC50 (µg/mL)Reference
Cinnamic acidUnsubstituted0.18[9]
Cinnamyl acetate-0.16[9]
Ethyl cinnamate-0.64[8]
Cinnamyl alcohol-0.84[8]
Compound 5c (ester derivative)-56.35[10]
Compound 5a (ester derivative)-26100[10]
Compound 5b (ester derivative)-47900[10]
Vitamin C (Standard)-0.12[9]

Anticancer Activity: Inducing Cell Cycle Arrest and Apoptosis

The anticancer potential of cinnamic acid derivatives has been extensively investigated, with numerous studies demonstrating their ability to inhibit the proliferation of various cancer cell lines.[1][11] The cytotoxic effects of these compounds are often mediated through the induction of cell cycle arrest and apoptosis.[12]

Structure-Activity Relationship Insights

The anticancer SAR of substituted cinnamic acids is influenced by:

  • Lipophilicity and Substituents: The lipophilicity of the molecule, which can be modulated by the substituents on the phenyl ring, plays a crucial role in its ability to cross cell membranes and reach its intracellular targets. The presence of electron-withdrawing groups, such as a cyano group, has been shown to enhance cytotoxicity against malignant cell lines.[12]

  • Modifications of the Carboxylic Acid Group: Conversion of the carboxylic acid to amides or esters can significantly alter the anticancer activity. For instance, certain amide derivatives have shown potent cytotoxicity.[13]

  • Hybrid Molecules: The synthesis of hybrid molecules that combine the cinnamic acid scaffold with other pharmacophores has emerged as a promising strategy to enhance anticancer efficacy.[11]

Comparative Anticancer Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cinnamic acid derivatives against different human cancer cell lines. A lower IC50 value signifies greater cytotoxic potency.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Caffeic AcidHepG2Liver627.45 (48h)[1]
Ferulic AcidHepG2Liver>200[1]
Compound 5A-549Lung10.36[13]
Compound 1A-549Lung11.38[13]
Compound 9A-549Lung11.06[13]
Compound 12A-549Lung>25[13]
Colchicine (Control)A-549Lung6.32[13]
Harmicine-cinnamic acid hybrid (36f)HepG2Liver0.74[11]
Harmicine-cinnamic acid hybrid (36e)HepG2Liver2.19[11]
Harmicine-cinnamic acid hybrid (36d)HepG2Liver3.11[11]
6-Cinnamoyl-4-arylaminothienopyrimidine (59e)A549Lung0.04[11]
6-Cinnamoyl-4-arylaminothienopyrimidine (59e)HeLaCervical0.004[11]
6-Cinnamoyl-4-arylaminothienopyrimidine (59g)HeLaCervical0.033[11]
Erlotinib (Reference)A549Lung3.80[11]
Erlotinib (Reference)HeLaCervical7.48[11]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key contributor to a multitude of diseases. Cinnamic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways such as NF-κB and MAPK.[14]

Structure-Activity Relationship Insights

The anti-inflammatory activity of these compounds is dictated by:

  • Inhibition of Pro-inflammatory Enzymes: Many cinnamic acid derivatives are potent inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[15]

  • Modulation of Cytokine Production: These compounds can suppress the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[16]

  • Structural Modifications: The synthesis of hybrid molecules, for instance, by linking cinnamic acid to other anti-inflammatory pharmacophores, has been shown to yield compounds with enhanced anti-inflammatory activity.[17]

Comparative Anti-inflammatory Efficacy

The following table presents the inhibitory activity of selected cinnamic acid derivatives against key inflammatory targets.

CompoundTargetIC50 (µM)Reference
Naproxen-cinnamic acid hybrid (2m)Nitric Oxide (NO)7.70[14]
1-Methylhydantoin cinnamic imide (4)COX-137 ± 4[17]
1-Methylhydantoin cinnamic imide (4)COX-2126 ± 12[17]
1-Methylhydantoin cinnamic imide (2)COX-156 ± 6[17]
1-Methylhydantoin cinnamic imide (2)COX-2204 ± 10[17]
Cinnamic acid-1,2,4-triazole hybrid (4b)Lipoxygenase4.5[15]
Cinnamic acid-1,2,4-triazole hybrid (4g)Lipoxygenase4.5[15]
Cinnamic acid-1,2,4-triazole hybrid (6a)Lipoxygenase5.0[15]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. This section provides detailed, step-by-step methodologies for the key assays discussed in this guide.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19]

Protocol: Broth Microdilution Method [19][20]

  • Preparation of Test Compounds:

    • Dissolve the cinnamic acid derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution. The choice of solvent should not interfere with microbial growth.

    • Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Inoculum:

    • Culture the test microorganism overnight on an appropriate agar medium.

    • Suspend a few colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in the growth medium to the final desired concentration (typically ~5 x 10^5 CFU/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compounds.

    • Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

    • Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antioxidant Capacity: DPPH Radical Scavenging Assay

The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[2]

Protocol: [2][21][22]

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol (typically 0.1 mM). This solution should be freshly prepared and protected from light.

    • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate or spectrophotometer cuvettes, add a defined volume of various concentrations of the test compounds or the standard.

    • Add an equal volume of the DPPH working solution to initiate the reaction.

    • Include a blank control containing only the solvent and the DPPH solution.

  • Incubation and Measurement:

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[23][24]

Protocol: [23]

  • Cell Seeding:

    • Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Treat the cells with various concentrations of the cinnamic acid derivatives for a specific duration (e.g., 24, 48, or 72 hours).

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition and Incubation:

    • After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Anti-inflammatory Evaluation: Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory response.[25][26]

Protocol: [27][28][29]

  • Reagent Preparation:

    • Prepare a solution of lipoxygenase enzyme in a suitable buffer (e.g., borate buffer, pH 9.0).

    • Prepare a solution of the substrate, linoleic acid.

    • Prepare solutions of the test compounds and a standard inhibitor.

  • Assay Procedure:

    • In a spectrophotometer cuvette, pre-incubate the lipoxygenase enzyme with the test compound or standard inhibitor for a short period.

    • Initiate the reaction by adding the linoleic acid substrate.

  • Measurement:

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxy product, for a defined period.

  • Calculation:

    • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Structure-Activity Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key structure-activity relationships and experimental workflows.

SAR_Antioxidant cluster_cinnamic_acid Cinnamic Acid Core cluster_substituents Substituents on Phenyl Ring cluster_activity Antioxidant Activity Cinnamic_Acid Cinnamic Acid Scaffold OH Hydroxyl (-OH) (Electron Donating) Cinnamic_Acid->OH Addition of OCH3 Methoxy (-OCH3) (Electron Donating) Cinnamic_Acid->OCH3 Addition of More_OH Increased number of -OH groups OH->More_OH Increasing High_Activity High Antioxidant Activity More_OH->High_Activity Leads to

Caption: General SAR for Antioxidant Activity of Cinnamic Acids.

MTT_Workflow Start Seed Cells in 96-well Plate Incubate_1 Incubate Overnight Start->Incubate_1 Treat Treat with Cinnamic Acid Derivatives Incubate_1->Treat Incubate_2 Incubate for 24-72h Treat->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Solubilize Add Solubilizing Agent Incubate_3->Solubilize Read Measure Absorbance at 570nm Solubilize->Read

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion: A Promising Scaffold for Future Drug Development

Substituted cinnamic acids represent a highly versatile and promising class of compounds for the development of new therapeutic agents. Their broad spectrum of biological activities, coupled with a well-defined structure-activity relationship, provides a solid foundation for rational drug design. This guide has provided a comparative overview of their antimicrobial, antioxidant, anticancer, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. By understanding the intricate relationship between chemical structure and biological function, researchers can continue to harness the potential of the cinnamic acid scaffold to address a wide range of unmet medical needs.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Cinnamic Acid Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and lipophilicity.[4][5] This guide provides a comprehensive comparative analysis of fluorinated versus non-fluorinated cinnamic acid derivatives for researchers, scientists, and drug development professionals. We will explore the causal effects of fluorination on physicochemical properties and biological performance, supported by experimental data and detailed protocols to facilitate rational drug design.

Introduction: The Rationale for Fluorinating Cinnamic Acid

Cinnamic acid is a naturally occurring aromatic carboxylic acid found in various plants and serves as a key biosynthetic precursor to many other natural products.[1][6] Its core structure, featuring a phenyl ring, an acrylic acid moiety, and a conjugated double bond, is an attractive scaffold for medicinal chemistry.[1][7]

The introduction of fluorine can profoundly alter a molecule's properties in several ways:[5][8]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage (e.g., by Cytochrome P450 enzymes), which can increase the compound's biological half-life.[5]

  • Electronic Effects: Fluorine is the most electronegative element. Its strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups and modulate interactions with biological targets.[4][9]

  • Lipophilicity (Hydrophobicity): Fluorination typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.[5]

  • Conformational Changes: The introduction of fluorine can influence the preferred conformation of a molecule, potentially leading to a better fit within a target's binding pocket.

This guide will dissect these effects through direct comparison of fluorinated and non-fluorinated cinnamic acid analogs.

Comparative Physicochemical Properties

The decision to fluorinate a lead compound is driven by the desire to predictably modify its absorption, distribution, metabolism, and excretion (ADME) profile. The most immediate changes are observed in acidity (pKa) and lipophilicity (logP).

Fluorine's potent inductive electron-withdrawing effect stabilizes the carboxylate anion of cinnamic acid, thereby increasing its acidity and resulting in a lower pKa value.[9] The effect on lipophilicity is more complex; while fluorine is highly electronegative, its small size allows it to participate in hydrophobic interactions.[9] The net effect on logP is often context-dependent.[9]

Table 1: Comparison of Physicochemical Properties [9]

CompoundStructurepKalogP
Cinnamic Acidtrans-3-phenyl-2-propenoic acid4.442.13
2-Fluorocinnamic Acid(E)-3-(2-fluorophenyl)prop-2-enoic acid4.142.31
3-Fluorocinnamic Acid(E)-3-(3-fluorophenyl)prop-2-enoic acid4.192.33
4-Fluorocinnamic Acid(E)-3-(4-fluorophenyl)prop-2-enoic acid4.262.32

Causality Insight: The data clearly shows that adding a fluorine atom, regardless of its position on the phenyl ring, lowers the pKa, making the fluorinated derivatives more acidic than the parent cinnamic acid. This increased acidity can influence how the compound is ionized at physiological pH, affecting its solubility and ability to interact with biological targets.

Comparative Biological Activities

Fluorination can significantly enhance the biological potency and selectivity of cinnamic acid derivatives across various therapeutic areas.

Anticancer Activity

Cinnamic acid derivatives have demonstrated notable anticancer properties.[1][4] Fluorination, particularly at the para-position of the phenyl ring, has been shown to be a key modification in potent inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4]

A recent study synthesized a series of novel p-fluorocinnamide derivatives and evaluated their cytotoxic activity against the HepG2 liver cancer cell line.[4] One derivative, an imidazolone bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety, demonstrated significantly higher potency than the standard reference drug, staurosporin.[4][10]

Table 2: Comparative Cytotoxicity against HepG2 Liver Cancer Cells [10]

CompoundIC₅₀ (µM)
Fluorinated Imidazolone Derivative (6) 4.23
Staurosporin (Reference Drug)5.59

Expertise Insight: The superior performance of the fluorinated derivative highlights a successful drug design strategy. The 4-fluoro substituent likely enhances binding affinity to the target protein (EGFR-TK), while the complex imidazolone side chain contributes to overall potency.[4] This compound was also shown to induce cell cycle arrest at the G1 phase and promote apoptosis, key mechanisms for an effective anticancer agent.[10][11]

Antimicrobial Activity

Cinnamic acid and its derivatives are known to possess antimicrobial properties.[12][13] Strategic fluorination has been shown to boost this activity, particularly against challenging pathogens like Mycobacterium tuberculosis.[9]

One study directly compared the anti-tuberculosis activity of cinnamic acid derivatives, revealing that a 4-fluoro phenyl ring substitution resulted in the most active compound.[1][7]

Table 3: Comparative Anti-Tuberculosis Activity [1]

CompoundSubstituentIC₅₀ (µg/mL)
Parent Compound (Example)None> 30
Compound 17 4-Fluoro 0.36
Chloro-substituted (para)4-Chloro4.54
Chloro-substituted (ortho)2-Chloro9.91

Trustworthiness Insight: The dramatic decrease in the IC₅₀ value for the 4-fluoro derivative (Compound 17) compared to the non-fluorinated parent and even chloro-substituted analogs provides strong evidence for the positive impact of fluorination.[1][7] This suggests that the electronic properties conferred by the fluorine atom are crucial for the compound's mechanism of action, which may involve disrupting the bacterial cell membrane or inhibiting essential enzymes.[12]

Experimental Protocols

To ensure scientific integrity, the protocols used to generate the comparative data are detailed below. These methodologies serve as self-validating systems for researchers looking to replicate or build upon these findings.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_read Data Acquisition Culture 1. Culture Cells (e.g., HepG2) Seed 2. Seed Cells (96-well plate, 5x10³ cells/well) Culture->Seed Adhere 3. Incubate 24h (Allow cells to adhere) Seed->Adhere Treat 4. Add Compound (Serial dilutions) Adhere->Treat Incubate 5. Incubate 48h Treat->Incubate AddMTT 6. Add MTT Reagent (10 µL/well) Incubate->AddMTT IncubateMTT 7. Incubate 4h (Forms formazan) AddMTT->IncubateMTT AddSolvent 8. Add Solubilizer (e.g., DMSO) IncubateMTT->AddSolvent Read 9. Read Absorbance (570 nm) AddSolvent->Read Analyze 10. Calculate IC₅₀ Read->Analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain human cancer cells (e.g., HepG2) in the appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[5]

  • Seeding: Seed the cells into a 96-well microplate at a density of 5 x 10³ cells per well and allow them to attach overnight.[5]

  • Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated derivatives) in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporin).

  • Incubation: Incubate the plates for 48 hours under standard culture conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Anti-Mycobacterial Activity Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

Step-by-Step Methodology:

  • Strain Preparation: Culture the H37Ra strain of Mycobacterium tuberculosis in Middlebrook 7H9 broth supplemented with OADC enrichment.

  • Compound Preparation: Dissolve the test compounds in DMSO to create stock solutions. Prepare serial two-fold dilutions in a 96-well plate using the culture broth.

  • Inoculation: Adjust the bacterial culture to a McFarland standard of 0.5 and inoculate the wells to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Seal the plates and incubate at 37°C for 7-10 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria. A visual indicator like Resazurin can be added to aid determination (blue/purple = no growth, pink = growth).

Mechanistic Insights and Signaling Pathways

The biological effects of cinnamic acid derivatives are often mediated through the modulation of key cellular signaling pathways.[14] Fluorination can enhance a compound's ability to interact with and inhibit these pathways.

Signaling Pathway Diagram: NF-κB Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB DNA DNA NFkB->DNA Translocates to Nucleus Cinnamic_Acid Fluorinated Cinnamic Acid Derivatives Cinnamic_Acid->IKK Inhibits IkB_NFkB->NFkB IκBα Degradation Releases NF-κB Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Transcription Binds & Initiates

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

A primary anti-inflammatory mechanism for these compounds is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[3][12] Cinnamic acid derivatives can prevent the phosphorylation of IκB, a critical step that keeps NF-κB inactive in the cytoplasm.[12] By inhibiting this pathway, the compounds reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, which is crucial for their anti-inflammatory and potential anti-tumor effects.[2][12]

Conclusion and Future Perspectives

The strategic fluorination of the cinnamic acid scaffold is a powerful and validated strategy for enhancing biological activity. As demonstrated, the introduction of fluorine can significantly lower the IC₅₀ values in both anticancer and antimicrobial assays. This is achieved by favorably modulating key physicochemical properties like acidity and by potentially increasing target binding affinity and metabolic stability.

Future research should focus on:

  • Positional Isomerism: Systematically exploring the effects of fluorine substitution at different positions on the phenyl ring and the acrylic side chain to fine-tune activity and selectivity.

  • Direct Comparative Studies: Conducting more head-to-head comparisons of fluorinated and non-fluorinated analogs in a wider range of biological assays to build a more comprehensive structure-activity relationship (SAR) database.

  • Pharmacokinetic Profiling: Performing in-depth ADME and pharmacokinetic studies on the most promising fluorinated leads to validate the theoretical benefits of enhanced metabolic stability and bioavailability.

This guide provides a foundational comparison to aid researchers in the rational design of novel cinnamic acid-based drug candidates with improved therapeutic potential.[9]

References

A Comparative Guide to the Biological Efficacy of N-arylcinnamamide Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the cinnamamide scaffold has emerged as a privileged structure, serving as a versatile template for the design of novel therapeutic agents.[1][2] Its derivatives, particularly N-arylcinnamamides, have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5][6] This guide provides an in-depth comparison of the biological efficacy of different N-arylcinnamamide isomers, supported by experimental data and protocols, to aid researchers and drug development professionals in navigating the structure-activity relationships of this promising class of compounds.

Introduction: The Therapeutic Potential of N-arylcinnamamides

N-arylcinnamamides are synthetic derivatives of cinnamic acid, a naturally occurring organic acid found in many plants.[7] The core structure consists of a phenyl ring attached to a propenoic acid amide, with an aryl group substituted on the amide nitrogen. This arrangement offers multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological properties. The biological activity of these compounds is significantly influenced by the nature and position of substituents on both the cinnamoyl and N-aryl rings, leading to a diverse range of therapeutic applications.

Comparative Analysis of Biological Efficacy

The biological efficacy of N-arylcinnamamide isomers varies significantly based on the substitution pattern on the aryl rings. This section will delve into a comparative analysis of their anti-inflammatory and antimicrobial activities, highlighting key structure-activity relationships.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, making the development of novel anti-inflammatory agents a critical area of research. N-arylcinnamamides have shown considerable promise in modulating inflammatory pathways.

A key mechanism underlying the anti-inflammatory effects of N-arylcinnamamides is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, initiating the transcription of inflammatory genes. Several N-arylcinnamamide derivatives have been shown to significantly attenuate LPS-induced NF-κB activation.[8][9]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB p_IkB p-IκBα IkB->p_IkB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Gene Expression NFkB_active->Genes Induces N_arylcinnamamides N-arylcinnamamides N_arylcinnamamides->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of N-arylcinnamamides.

The anti-inflammatory potency of N-arylcinnamamides is highly dependent on the substitution pattern of the anilide core. Studies have shown that modifications at the C(2,5)′ or C(2,6)′ positions with lipophilic and bulky moieties are preferable for enhanced anti-inflammatory potential.[7][8][10]

For instance, compounds such as (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide, and (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide have demonstrated the highest inhibitory effect on NF-κB activation at a concentration of 2 µM, showing similar effectiveness to the reference drug prednisone.[7][8][9]

CompoundSubstitution PatternNF-κB Inhibition (at 2 µM)Reference
(2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide2-Cl, 5-CF3High[8]
(2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide2,6-diBrHigh[8]
(2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide2,5-diClHigh[8]
Parental Cinnamic Acid-Lower than derivatives[8]

Table 1: Comparative NF-κB inhibitory activity of selected N-arylcinnamamide isomers.

Objective: To quantify the inhibitory effect of N-arylcinnamamide isomers on LPS-induced NF-κB activation in monocytic cells.

Materials:

  • THP1-Blue™ NF-κB reporter cell line

  • Lipopolysaccharide (LPS)

  • Test N-arylcinnamamide isomers

  • Prednisone (positive control)

  • QUANTI-Blue™ Solution

  • 96-well plates

  • Cell culture medium (RPMI 1640 with 10% FBS)

Procedure:

  • Cell Seeding: Seed THP1-Blue™ NF-κB cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the N-arylcinnamamide isomers or prednisone for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection: Add QUANTI-Blue™ Solution to each well and incubate for 1-3 hours.

  • Measurement: Measure the absorbance at 620-655 nm using a microplate reader. The level of secreted embryonic alkaline phosphatase (SEAP) is proportional to NF-κB activation.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each compound concentration relative to the LPS-treated control.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. N-arylcinnamamides have demonstrated significant activity against a range of bacteria and fungi.[3][4]

A series of ring-substituted N-arylcinnamamides have been screened for their in vitro antimicrobial activity against various pathogens, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Mycobacterium tuberculosis, and fungal strains.[3][11]

The antimicrobial efficacy is strongly influenced by the substituents on the N-aryl ring.

  • (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide exhibited high activity against all tested staphylococcal strains and M. tuberculosis, with MIC values of 22.27 µM and 27.47 µM, respectively.[3][11] These compounds were also found to inhibit biofilm formation in S. aureus.[3]

  • (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide and (2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide showed notable activity against M. tuberculosis with a MIC of 27.38 µM.[3][11]

CompoundTarget OrganismMIC (µM)Reference
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamideS. aureus, MRSA, M. tb22.27[3]
(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamideS. aureus, MRSA, M. tb27.47[3]
(2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamideM. tuberculosis27.38[3]
(2E)-N-(3,4-Dichlorophenyl)-3-phenylprop-2-enamideM. tuberculosis27.38[3]

Table 2: Minimum Inhibitory Concentrations (MICs) of potent N-arylcinnamamide isomers against various microbial strains.

Objective: To determine the minimum inhibitory concentration (MIC) of N-arylcinnamamide isomers against bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Test N-arylcinnamamide isomers

  • Standard antibiotic (e.g., Ampicillin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilutions: Prepare a two-fold serial dilution of the test compounds and the standard antibiotic in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control (broth + inoculum), a sterility control (broth only), and a solvent control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow start Start prep_compounds Prepare Serial Dilutions of N-arylcinnamamides in 96-well plate start->prep_compounds inoculate Inoculate Wells with Bacterial Suspension prep_compounds->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Cytotoxicity and Safety Profile

An essential aspect of drug development is assessing the cytotoxicity of lead compounds. The most effective antimicrobial N-arylcinnamamides were evaluated for their cytotoxicity using THP-1 cells, and these selected compounds did not show any significant lethal effect.[3][11] This favorable safety profile makes them promising candidates for further investigation.

Conclusion and Future Directions

N-arylcinnamamides represent a versatile and promising class of compounds with a wide range of biological activities. The strategic modification of the N-aryl ring with specific substituents, such as halogens and trifluoromethyl groups, and their positional arrangement, significantly influences their anti-inflammatory and antimicrobial efficacy. The data presented in this guide underscores the importance of structure-activity relationship studies in optimizing the therapeutic potential of these molecules.

Future research should focus on:

  • Systematic isomeric studies: A direct comparison of cis and trans isomers, as well as a more comprehensive analysis of positional isomers, would provide a deeper understanding of the steric and electronic effects on biological activity.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development.

  • In vivo efficacy and pharmacokinetic studies: Promising candidates identified from in vitro screens should be advanced to preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.

By leveraging the insights from comparative studies and detailed experimental validation, the scientific community can unlock the full therapeutic potential of N-arylcinnamamide isomers in the fight against a multitude of diseases.

References

A Comparative Guide to the Antimicrobial Spectrum of Cinnamamides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of resistant pathogens, naturally derived compounds and their synthetic analogs have become a focal point of research. Among these, cinnamamides, derivatives of cinnamic acid, have demonstrated significant potential. This guide provides a comprehensive comparison of the antimicrobial spectrum of various cinnamamides, supported by experimental data and detailed protocols to aid researchers in this promising field. Our focus is on delivering technically accurate and field-proven insights to empower your research and development endeavors.

Introduction to Cinnamamides as Antimicrobial Agents

Cinnamic acid, a naturally occurring organic acid found in plants like cinnamon, possesses inherent antimicrobial properties.[1][2] However, chemical modification of its carboxylic acid group into an amide functionality, forming cinnamamides, has been shown to enhance its biological activity and broaden its antimicrobial spectrum.[1][3] These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding capacity, which are critical for traversing microbial cell membranes and interacting with molecular targets. This guide will delve into the specifics of how different structural variations of cinnamamides influence their efficacy against a range of pathogenic bacteria and fungi.

Comparative Antimicrobial Spectrum of Cinnamamide Derivatives

The antimicrobial efficacy of cinnamamides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of cinnamamide derivatives against various bacterial and fungal strains, compiled from multiple research studies. This data highlights the diverse and potent activity of this class of compounds.

Cinnamamide DerivativeTarget MicroorganismGram Type/ClassMIC (µg/mL)Reference
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide (16d)Staphylococcus aureus (clinical MRSA strains)Gram-positive1-4[4][5]
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide (16e)Staphylococcus aureus (clinical MRSA strains)Gram-positive1-4[4][5]
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivativesEnterococcus speciesGram-positive1-32[1]
4-isopropylbenzylcinnamide (18)Staphylococcus aureus ATCC-35903Gram-positive458.15 µM[6][7]
4-isopropylbenzylcinnamide (18)Staphylococcus epidermidis ATCC-12228Gram-positive458.15 µM[6]
4-isopropylbenzylcinnamide (18)Pseudomonas aeruginosa ATCC-25853Gram-negative458.15 µM[6]
Morpholine Cinnamamide derivative (4f)Staphylococcus aureusGram-positive12.5
Morpholine Cinnamamide derivative (4i)Staphylococcus aureusGram-positive6.12
Morpholine Cinnamamide derivative (4b)Candida albicansFungus3.12
Morpholine Cinnamamide derivative (4b)Aspergillus flavusFungus6.25
Cinnamoyl butyl glycinate (4)Saccharomyces cerevisiaeFungusMore active than benzoic acid[8]

Note: MIC values can vary based on the specific experimental conditions, such as the growth medium and inoculum size. Direct comparison between different studies should be made with caution.

Unraveling the Mechanism of Action

The antimicrobial activity of cinnamamides is multifaceted and can vary depending on the specific derivative and the target microorganism. The primary proposed mechanisms of action include:

  • Disruption of Cell Membrane Integrity: Several cinnamamide derivatives are believed to interfere with the structure and function of the microbial cell membrane. For instance, certain synthetic cinnamides have been shown to interact with ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and cell death.[6][7]

  • Inhibition of Essential Enzymes: Cinnamamides can also target and inhibit crucial microbial enzymes. Molecular docking studies have suggested that some derivatives may bind to enzymes involved in fatty acid synthesis, such as β-ketoacyl-ACP synthase (FabH) in S. aureus, thereby disrupting vital metabolic pathways.[6][7]

  • Interference with Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Certain N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives have demonstrated the ability to inhibit the formation of biofilms by pathogenic staphylococci, a critical attribute for an effective antimicrobial agent.[4][5]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of cinnamamides is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more effective derivatives. Key SAR insights include:

  • Substitution on the Aromatic Ring: The presence and position of substituents on the phenyl ring of the cinnamoyl moiety significantly influence activity. Electron-withdrawing groups, such as chloro or trichloromethyl groups at the para position, have been shown to be beneficial for the activity of some cinnamamide derivatives against MRSA.[4]

  • Nature of the Amide Substituent: The group attached to the amide nitrogen plays a crucial role. For example, in a study of cinnamides as antibiotic potentiators, a methyl substitution at the amide position resulted in the most significant potentiation of oxacillin activity against MRSA.[4] The nature of the substituent can impact the molecule's overall lipophilicity and its ability to form hydrogen bonds, both of which are critical for target interaction.

  • The Cinnamoyl Moiety: The core cinnamoyl structure, with its conjugated double bond, is a key pharmacophore. This structural feature contributes to the molecule's rigidity and electronic properties, which are important for binding to biological targets.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and comparability of antimicrobial susceptibility data, standardized protocols are essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for determining the MIC of antimicrobial agents.[9][10]

Objective: To determine the minimum inhibitory concentration (MIC) of a cinnamamide derivative against a specific bacterial strain.

Materials:

  • Cinnamamide derivative (test compound)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and reservoirs

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the cinnamamide derivative in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions will be made in the growth medium.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at a concentration twice the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation of the Plate:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no compound).

    • Sterility Control: A well containing only CAMHB (no bacteria or compound).

    • Solvent Control: A well containing the highest concentration of DMSO used in the assay with the bacterial inoculum to ensure the solvent itself does not inhibit growth.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the cinnamamide derivative at which there is no visible growth (clear well).

    • Optionally, the optical density (OD) can be read using a microplate reader at 600 nm to quantify bacterial growth.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the broth microdilution assay.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Prep Prepare Cinnamamide Stock Solution Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Directions

Cinnamamides represent a versatile and promising class of antimicrobial agents with demonstrated activity against a broad spectrum of pathogens, including drug-resistant strains. The ability to readily modify their chemical structure provides a powerful tool for optimizing their potency and pharmacological properties. The experimental data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of cinnamamides. Future research should continue to explore the synthesis of novel derivatives, elucidate their precise mechanisms of action, and evaluate their efficacy and safety in preclinical and clinical settings.

References

A Comparative Guide to the Validation of qNMR for Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity is a cornerstone of chemical and pharmaceutical quality control. While High-Performance Liquid Chromatography (HPLC) has long been a principal technique, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct, and often complementary method for purity assessment.[1][2][3] This guide provides an in-depth comparison of qNMR with traditional methods, focusing on the rigorous validation required to ensure trustworthy and reproducible results, grounded in international regulatory standards.

The Principle of qNMR: A First-Principles Approach to Quantification

Unlike chromatographic techniques that rely on the response factor of an analyte relative to a reference standard of the same compound, qNMR is a primary ratio method.[4] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5][6][7] This allows for the direct quantification of a substance by comparing the integral of a specific analyte resonance to the integral of a certified reference material (CRM) with a known purity, which is co-dissolved in the NMR tube (internal standard method).[5][8]

This direct proportionality offers a significant advantage: a single, well-characterized CRM can be used to quantify a multitude of different analytes, streamlining the analytical process and reducing the reliance on compound-specific reference standards.[5]

The Validation Framework: Ensuring Method Suitability

To be utilized in a regulated environment for purity assessment, a qNMR method must be validated to demonstrate its suitability for the intended purpose.[9][10] The validation process adheres to guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, and is recognized by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12][13][14] The core validation parameters are discussed below, explaining the causality behind each experimental choice.

Key Validation Performance Characteristics
Validation ParameterPurpose
Specificity To ensure the analytical signal of the analyte is not affected by other components (impurities, internal standard, solvent).
Linearity To demonstrate that the method's response is directly proportional to the analyte concentration over a specified range.
Accuracy To determine the closeness of the test results to the true value.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
RepeatabilityPrecision under the same operating conditions over a short interval of time.
Intermediate PrecisionPrecision within the same laboratory, but with different analysts, on different days, or with different equipment.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Design for qNMR Validation

A self-validating system is built on a foundation of rigorous protocols and a deep understanding of the instrumental parameters.

Diagram: qNMR Validation Workflow

qNMR_Validation_Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Method Validation cluster_report Phase 3: Reporting prep Method Development (Select Analyte/Standard Peaks, Solvent) crm Select & Weigh Certified Reference Material (CRM) & Analyte prep->crm sst System Suitability Test (SST) (Resolution, S/N, Line Shape) crm->sst spec Specificity sst->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec rob Robustness prec->rob loq LOQ rob->loq report Validation Report (Summarize Data, Acceptance Criteria) loq->report

Caption: Workflow for the validation of a qNMR method for purity assessment.

Protocol 1: Specificity

Causality: Specificity is the bedrock of any quantitative method. In qNMR, this means proving that the signals chosen for integration (one for the analyte, one for the internal standard) are free from overlap with any other signals in the spectrum, including those from impurities, degradation products, or the solvent itself.[13]

Methodology:

  • Sample Preparation: Prepare three types of samples:

    • Analyte only.

    • Internal Standard (CRM) only.

    • A mixture of the analyte and the internal standard.

    • If available, a sample containing known impurities.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum for each sample.

  • Analysis: Overlay the spectra. Confirm that the chemical shifts of the selected analyte and internal standard signals are unique and well-resolved (baseline separation) from all other signals.

Protocol 2: Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the measured signal ratio and the concentration ratio of the analyte to the internal standard. This confirms that the method is reliable across a range of concentrations relevant to the expected purity levels.[9][13]

Methodology:

  • Sample Preparation: Prepare a series of at least five calibration samples. Keep the concentration of the internal standard (CRM) constant and vary the concentration of the analyte. The range should typically span 80% to 120% of the expected analyte concentration.

  • Data Acquisition: Acquire ¹H NMR spectra for each sample under identical, optimized experimental conditions (e.g., ensuring full relaxation of nuclei by setting a sufficient relaxation delay, typically 5 times the longest T1 relaxation time).

  • Analysis: For each spectrum, calculate the molar ratio of analyte to internal standard using the integral values. Plot the calculated molar ratio (y-axis) against the known (weighed) molar ratio (x-axis).

  • Acceptance Criteria: The relationship should be linear, with a coefficient of determination (R²) typically ≥ 0.99.

Protocol 3: Accuracy and Precision

Causality: Accuracy measures systematic error (bias), while precision measures random error. Together, they define the overall reliability of the measurement.[13] For purity assessment, accuracy is determined by analyzing a sample with a known, certified purity value.

Methodology:

  • Sample Preparation (Accuracy): Use a second, independently certified reference material as the analyte. Prepare at least three samples at a concentration near the target level, each with the internal standard.

  • Sample Preparation (Precision):

    • Repeatability: Prepare a minimum of six identical samples of the analyte and internal standard. Alternatively, perform six independent measurements of one sample.

    • Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different (but qualified) instrument.

  • Data Acquisition: Acquire spectra under the same validated method conditions.

  • Analysis:

    • Accuracy: Calculate the purity for each of the three accuracy samples. Express the result as a percentage of the certified value.

    • Precision: Calculate the mean purity and the relative standard deviation (RSD) for the repeatability and intermediate precision sample sets.

  • Acceptance Criteria:

    • Accuracy: The mean value should be within a pre-defined limit of the certified value (e.g., 98.0% - 102.0%).

    • Precision: The RSD for repeatability and intermediate precision should typically be ≤ 1-2%.

qNMR vs. HPLC: An Objective Comparison

While both techniques are staples in quality control, they operate on fundamentally different principles, making them excellent orthogonal methods for cross-validation.[1]

Diagram: Orthogonal Purity Assessment

Orthogonal_Methods substance Test Substance hplc HPLC (Chromatographic Separation) substance->hplc Different Principle qnmr qNMR (Spectroscopic Quantification) substance->qnmr Different Principle purity Confident Purity Value hplc->purity Cross-Validation qnmr->purity Cross-Validation

Caption: Using orthogonal methods like HPLC and qNMR for robust purity validation.

Comparative Performance Data (Representative)

The following table summarizes representative data from the purity assessment of a hypothetical active pharmaceutical ingredient (API) using validated HPLC and qNMR methods.

ParameterHPLC-UV¹H-qNMRCommentary
Principle Separation based on polarity; UV detectionNuclear spin resonance; universal detectionqNMR is a primary method; HPLC is a relative method requiring a specific reference standard.[4]
Reference Standard API Reference Standard (Purity ≥ 99.5%)Internal CRM (e.g., Maleic Acid, Purity ≥ 99.9%)qNMR uses a heteronuclear standard, reducing bias.[15][16][17]
Linearity (R²) 0.99920.9995Both methods show excellent linearity.[18]
Accuracy (% Recovery) 99.7%100.1%Both demonstrate high accuracy. qNMR can be less susceptible to matrix effects.
Precision (RSD)
Repeatability0.45%0.25%qNMR often exhibits superior precision due to fewer sample handling steps.[5]
Intermediate Precision0.78%0.55%Both methods show good within-lab reproducibility.
Analysis Time/Sample ~25 minutes~10-15 minutesqNMR can offer higher throughput as no column equilibration is needed.[19]
Purity Assay Result 99.1%99.2%Results are highly comparable, providing strong confidence in the purity value.[20]

Conclusion: A Synergistic Approach to Purity

Quantitative NMR is not merely an alternative to HPLC but a powerful, independent, and primary method for purity assessment.[2][21][22] Its foundation in a direct physical principle, combined with a rigorous validation framework as outlined by ICH and pharmacopeial guidelines, ensures a high degree of trustworthiness and scientific integrity.[23][24] When used as an orthogonal technique to HPLC, qNMR provides a more complete and reliable characterization of a substance, which is critical for researchers, scientists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of chemical and pharmaceutical products.

References

A Comparative Guide to the In Vitro Activity of 3,5-Bis(trifluoromethyl)phenyl Compounds Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Challenge of MRSA and a Novel Chemical Scaffold

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, responsible for a spectrum of infections ranging from skin and soft tissue ailments to life-threatening conditions like bacteremia and pneumonia.[1] The defining characteristic of MRSA is its resistance to beta-lactam antibiotics, traditionally the frontline defense against S. aureus. This resistance necessitates the use of alternative therapies, such as vancomycin and linezolid; however, the emergence of strains with reduced susceptibility to these last-resort agents underscores the urgent need for novel antimicrobial agents.[2][3]

In the landscape of antimicrobial drug discovery, compounds featuring the 3,5-bis(trifluoromethyl)phenyl moiety have emerged as a promising area of investigation. The strategic placement of trifluoromethyl (–CF3) groups on a phenyl ring is known to enhance the pharmacodynamic and pharmacokinetic properties of molecules.[1][4] This guide provides a comparative analysis of the in vitro anti-MRSA activity of various chemical classes incorporating this scaffold, including pyrazole, salicylanilide, and urea derivatives. We will delve into their inhibitory concentrations, bactericidal dynamics, and effects on MRSA biofilms, presenting a technical overview for researchers and drug development professionals.

Comparative In Vitro Efficacy: A Data-Driven Overview

The anti-MRSA potency of several 3,5-bis(trifluoromethyl)phenyl-containing compounds has been rigorously evaluated. The primary metric for in vitro antibacterial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that prevents visible bacterial growth.[5] For context, the Clinical and Laboratory Standards Institute (CLSI) defines the vancomycin susceptibility breakpoint for S. aureus at ≤2 µg/mL.[2]

Compound ClassRepresentative Compound/DerivativeMRSA Strain(s)MIC Range (µg/mL)Comparator Drug MIC (µg/mL)Reference(s)
Pyrazole Derivatives Dichloro aniline & 4-Bromo-3-chloro-aniline substituted pyrazolesVarious MRSA strains0.5 - 1Vancomycin: 1-2[4]
Phenyl-substituted pyrazoleVarious MRSA strains2Vancomycin: 1-2[1]
Salicylanilide Derivatives 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamideNine MRSA and three VRSA strains0.031–0.062Methicillin & Vancomycin: Significantly higher[6]
4-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-(trifluoromethyl)benzoateMRSA≥ 0.49Not specified[7]
Urea Derivatives 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea (BPU)S. aureus USA300Synergistic with NaFNot applicable[8]
Standard of Care VancomycinVarious MRSA isolates0.38 - 2Not applicable[3][9]
Standard of Care LinezolidVarious MRSA isolates0.38 - 4Not applicable[3][10]

Delving Deeper: Key Experimental Protocols and Their Rationale

The generation of reliable and reproducible in vitro data hinges on the meticulous execution of standardized protocols. Here, we detail the methodologies for determining MIC, assessing bactericidal activity, and evaluating biofilm eradication, explaining the critical considerations at each step.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's inhibitory potency.[8][11] Adherence to CLSI guidelines ensures inter-laboratory consistency and data comparability.

Experimental Rationale: This assay identifies the lowest concentration of a drug that can inhibit the growth of a microorganism. By using a standardized bacterial inoculum and serial dilutions of the test compound, we can pinpoint the precise concentration at which antibacterial activity is observed. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as its divalent cation concentrations are controlled, which is crucial for the activity of certain antibiotics.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From an overnight culture of the MRSA strain on a non-selective agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the 3,5-bis(trifluoromethyl)phenyl compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control (bacteria in broth without compound) and a sterility control (broth only).

    • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[5]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardize MRSA Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Dilution Serial Dilute Test Compound Dilution->Inoculate Incubate Incubate (35°C, 16-20h) Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Workflow for MIC Determination.
Time-Kill Kinetic Assay: Assessing Bactericidal vs. Bacteriostatic Activity

While the MIC provides information on growth inhibition, the time-kill assay reveals the rate at which a compound kills bacteria.[12][13] This is crucial for understanding the dynamic interaction between the antimicrobial agent and the pathogen.

Experimental Rationale: This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13] By sampling at various time points, a kinetic profile of bacterial killing can be constructed.

Protocol: Time-Kill Kinetic Assay

  • Preparation:

    • Prepare a standardized MRSA inoculum in CAMHB as described for the MIC assay.

    • Prepare flasks containing CAMHB with the test compound at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control flask without the compound.

  • Inoculation and Sampling:

    • Inoculate each flask with the MRSA suspension to a starting density of approximately 5 x 10⁵ CFU/mL.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[14]

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto a suitable agar medium (e.g., Tryptic Soy Agar).

    • Incubate the plates at 35 ± 2 °C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of the test compound and the growth control.

Biofilm Eradication Assay: Tackling a Persistent Threat

MRSA has a notorious ability to form biofilms, which are communities of bacteria encased in a protective matrix. These structures are highly resistant to antibiotics and host immune defenses.[15]

Experimental Rationale: This assay quantifies the ability of a compound to destroy a pre-formed biofilm. Crystal violet staining is a common method to quantify the total biofilm biomass.[16]

Protocol: Biofilm Eradication Assay

  • Biofilm Formation:

    • Add a standardized MRSA suspension to the wells of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C to allow for biofilm formation.[15]

  • Biofilm Treatment:

    • Gently remove the medium and wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add fresh medium containing serial dilutions of the test compound to the wells. Include a positive control (biofilm with no compound).

    • Incubate for another 24 hours.[15]

  • Quantification:

    • Remove the medium and wash the wells with PBS.

    • Stain the biofilms with 0.1% crystal violet for 15 minutes.

    • Wash away the excess stain and allow the plate to dry.

    • Solubilize the bound dye with 30% acetic acid and measure the absorbance at 570 nm using a plate reader.[15]

Proposed Mechanism of Action: Disruption of the Bacterial Cell Membrane

Several studies suggest that the anti-MRSA activity of certain 3,5-bis(trifluoromethyl)phenyl compounds stems from their ability to disrupt the bacterial cell membrane.[17][18] This mechanism is advantageous as it is less prone to the development of resistance compared to mechanisms that target specific enzymes.

The bacterial cell membrane is a critical barrier that maintains cellular integrity and regulates the passage of substances. It is rich in anionic phospholipids, which provides a net negative charge.[19] Many membrane-active agents are cationic and are electrostatically attracted to the bacterial surface.[20] Following this initial interaction, these molecules insert into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death.[19]

Membrane_Disruption cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipid1 Anionic Phospholipid Lipid2 Anionic Phospholipid Insertion Insertion into Membrane Bilayer Lipid3 Anionic Phospholipid Compound 3,5-bis(CF3)phenyl Compound Compound->Lipid2 Electrostatic Attraction Leakage Leakage of Ions & Metabolites Death Cell Death Leakage->Death Disruption Membrane Disruption & Pore Formation Insertion->Disruption Disruption->Leakage

Proposed mechanism of membrane disruption.

Conclusion and Future Directions

The 3,5-bis(trifluoromethyl)phenyl scaffold represents a versatile and potent platform for the development of novel anti-MRSA agents. Derivatives from various chemical classes, particularly pyrazoles and salicylanilides, have demonstrated impressive in vitro activity, with some compounds exhibiting MIC values significantly lower than current standard-of-care antibiotics.[4][6] Their putative mechanism of action, centered on the disruption of the bacterial cell membrane, is a promising strategy to circumvent existing resistance mechanisms.

Further research should focus on optimizing the therapeutic index of these compounds, ensuring high potency against MRSA while minimizing toxicity to human cells. In vivo efficacy studies in relevant animal models of MRSA infection are a critical next step to validate the translational potential of this promising class of antimicrobial agents.

References

A Comparative Guide to the Metabolic Stability of Hydrocinnamic Acid and Its Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, optimizing a compound's metabolic stability is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and insufficient target engagement. One of the most powerful strategies in a medicinal chemist's toolkit is the selective incorporation of fluorine into a drug candidate's structure. This guide provides an in-depth comparison of the metabolic stability of hydrocinnamic acid, a common structural motif, and its fluorinated analogues, offering experimental insights and practical protocols to inform rational drug design.

The Metabolic Fate of Hydrocinnamic Acid: A Baseline for Comparison

Hydrocinnamic acid, also known as 3-phenylpropanoic acid, undergoes metabolism through two primary routes in the liver: aromatic hydroxylation and side-chain degradation via β-oxidation.[1][2][3]

  • Aromatic Hydroxylation : This Phase I reaction is predominantly mediated by Cytochrome P450 (CYP450) enzymes.[4][5] These enzymes introduce a hydroxyl group onto the phenyl ring, typically at the para position, to form 4-hydroxyhydrocinnamic acid. This hydroxylation increases the molecule's polarity, marking it for subsequent Phase II conjugation and excretion.[6] The C-H bonds on the aromatic ring are susceptible to this oxidative attack.[4]

  • β-Oxidation : Similar to fatty acid metabolism, the propionic acid side-chain can be shortened.[3][7] This mitochondrial process involves the sequential cleavage of two-carbon units, ultimately leading to the formation of benzoic acid, which is then typically conjugated and eliminated.[2][3]

These metabolic "soft spots" are the primary targets for modification to enhance the compound's stability and residence time in the body.

cluster_0 Metabolic Pathways of Hydrocinnamic Acid HCA Hydrocinnamic Acid HCA_OH 4-Hydroxyhydrocinnamic Acid (Phase I Metabolite) HCA->HCA_OH CYP450-mediated Aromatic Hydroxylation Benzoic Benzoic Acid (β-Oxidation Product) HCA->Benzoic Mitochondrial β-Oxidation Conjugates Conjugated Metabolites (Excretion) HCA_OH->Conjugates Phase II Enzymes (e.g., UGTs) Benzoic->Conjugates Phase II Enzymes

Caption: Primary metabolic routes for hydrocinnamic acid.

Fluorination: The Metabolic Shield

The introduction of a fluorine atom in place of a hydrogen atom can dramatically improve metabolic stability.[8][9] This enhancement stems from several key properties of fluorine:

  • High C-F Bond Strength : The carbon-fluorine bond is significantly stronger (bond dissociation energy of ~109 kcal/mol) than a carbon-hydrogen bond (~99 kcal/mol).[10] This makes it much more resistant to cleavage by oxidative enzymes like CYP450s, effectively "shielding" the site of metabolism.[11][12]

  • Electronic Effects : As the most electronegative element, fluorine powerfully withdraws electron density.[11] This can deactivate the aromatic ring towards electrophilic attack by CYP450 enzymes, not only at the site of fluorination but also at adjacent positions.[12]

By strategically placing fluorine on the aromatic ring of hydrocinnamic acid (e.g., at the para-position), the primary site of CYP450-mediated hydroxylation can be blocked, forcing metabolism to occur through slower, alternative pathways or reducing the overall rate of clearance.[8][12]

Comparative Metabolic Stability: Experimental Data

The most direct way to evaluate the impact of fluorination is through in vitro metabolic stability assays using liver sub-cellular fractions, such as microsomes, which are rich in CYP450 enzymes.[13][14] The key parameters derived from these assays are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance signify greater metabolic stability.[15]

CompoundDescriptionKey Metabolic SiteExpected t½ (min)Expected CLint (µL/min/mg protein)Rationale for Stability
Hydrocinnamic Acid Parent Compoundpara-position of phenyl ringLowHighSusceptible to rapid CYP450-mediated aromatic hydroxylation.
4-Fluoro-hydrocinnamic Acid Fluorinated AnalogueN/A (Blocked)HighLowFluorine at the para-position directly blocks the primary site of oxidative metabolism.[11][12]
2-Fluoro-hydrocinnamic Acid Fluorinated Analoguepara-position of phenyl ringModerateModerateFluorine at the ortho-position provides electronic shielding, deactivating the ring and slowing metabolism at the para-site.[12]
3-Fluoro-hydrocinnamic Acid Fluorinated Analoguepara-position of phenyl ringModerateModerateFluorine at the meta-position offers some electronic deactivation of the ring, but less pronounced than at the ortho- or para-positions.

Note: The values for t½ and CLint are presented qualitatively as "Low," "Moderate," or "High" to reflect expected trends based on established medicinal chemistry principles. Actual numerical values would be determined experimentally via the protocol described below.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a robust, self-validating system for determining and comparing the metabolic stability of hydrocinnamic acid and its fluorinated analogues.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in the presence of pooled human liver microsomes.[13][16]

Materials:

  • Test Compounds (Hydrocinnamic acid, fluorinated analogues)

  • Positive Control (e.g., Testosterone, a known CYP3A4 substrate)

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Stop Solution (Acetonitrile with an appropriate internal standard, e.g., Tolbutamide)

  • 96-well incubation plates and collection plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow Diagram:

cluster_workflow Microsomal Stability Assay Workflow prep 1. Prepare Reagents (Buffer, Microsomes, NADPH, Compounds) preinc 2. Pre-incubation (Microsomes + Compound @ 37°C) prep->preinc init 3. Initiate Reaction (Add NADPH) preinc->init incubate 4. Incubate & Sample (Time points: 0, 5, 15, 30, 60 min) init->incubate quench 5. Quench Reaction (Add Stop Solution with IS) incubate->quench process 6. Process Sample (Centrifuge to pellet protein) quench->process analyze 7. Analyze (LC-MS/MS analysis of supernatant) process->analyze data 8. Data Analysis (Calculate t½ and CLint) analyze->data

Caption: A generalized workflow for an in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation : Thaw pooled human liver microsomes on ice. Prepare a master mix of microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.[13] Prepare test compound and control stock solutions (e.g., 100 µM in acetonitrile/water).

  • Incubation Setup : In a 96-well plate, add the microsomal solution. Add the test compound to achieve a final concentration of 1 µM.[16]

    • Rationale : A 1 µM concentration is typically well below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics, which simplifies data analysis.[16]

  • Validation Controls :

    • No-NADPH Control : For each compound, run one incubation without the NADPH regenerating system. This control measures any non-enzymatic degradation of the compound.

    • Positive Control : Run a known, moderately metabolized compound (e.g., testosterone) to confirm the metabolic activity of the microsomal batch.

  • Pre-incubation : Pre-incubate the plate at 37°C for 5-10 minutes with shaking. This step ensures all components reach the optimal reaction temperature before initiation.

  • Reaction Initiation : Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to all wells (except the No-NADPH controls). The time of addition is T=0.[17]

    • Rationale : NADPH is the essential cofactor that provides the reducing equivalents for CYP450 catalytic activity. A regenerating system is crucial to maintain a constant NADPH supply, preventing reaction rate decreases due to cofactor depletion.[17]

  • Time-Point Sampling : At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing cold Stop Solution (acetonitrile with internal standard).[13]

    • Rationale : The cold acetonitrile immediately precipitates the microsomal proteins, halting all enzymatic activity and ensuring the measured compound concentration accurately reflects that specific time point. The internal standard corrects for variations in sample processing and instrument response.

  • Sample Processing : Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis : Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing its peak area relative to the internal standard using a validated LC-MS/MS method.

  • Data Analysis :

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Incubation Volume / Protein Amount) .[15]

Conclusion

The strategic fluorination of hydrocinnamic acid serves as a classic and effective example of using fluorine to enhance metabolic stability. By replacing a metabolically labile C-H bond with a robust C-F bond, particularly at a known site of oxidative attack, the rate of clearance can be significantly reduced.[8][18] The in vitro microsomal stability assay provides a reliable and high-throughput method to quantify this improvement, allowing researchers to rank compounds and make data-driven decisions in the drug design and development process. This approach, which combines theoretical principles with robust experimental validation, is fundamental to advancing molecules with improved pharmacokinetic properties toward clinical evaluation.

References

Safety Operating Guide

Mastering the Safe Handling of 3,5-Bis(trifluoromethyl)hydrocinnamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel compounds are daily endeavors. Among these, fluorinated molecules like 3,5-Bis(trifluoromethyl)hydrocinnamic acid (CAS 181772-16-7) present unique opportunities due to their enhanced metabolic stability and binding affinity.[1] However, with these advantages come specific handling requirements to ensure the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven protocol for the safe handling and disposal of this compound, moving beyond mere procedural steps to explain the rationale behind each safety measure.

Understanding the Hazard Profile

This compound is a solid organic acid that, according to its Globally Harmonized System (GHS) classification, poses the following hazards:

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2][3]

These classifications dictate a stringent set of precautions. The trifluoromethyl groups, while key to its chemical properties, also mean that in the event of thermal decomposition, highly toxic hydrogen fluoride gas can be generated.[2] Therefore, our approach to handling must be multi-faceted, encompassing engineering controls, personal protective equipment, and meticulous operational and disposal plans.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a carefully considered decision based on a risk assessment of the specific procedures being undertaken. The following table summarizes the essential PPE for handling this compound.

PPE CategoryItemSpecification and Rationale
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable initial choice for handling the solid. For prolonged contact or when in solution, consult the glove manufacturer's compatibility data. Always double-glove when handling highly pure material for analytical standards.
Eye and Face Protection Safety goggles or a face shieldSafety goggles that provide a complete seal around the eyes are mandatory to protect against dust particles.[4] When handling larger quantities or creating solutions where splashing is a risk, a face shield should be worn in conjunction with safety goggles.
Skin and Body Protection Laboratory coat or chemical-resistant apronA fully fastened lab coat is the minimum requirement to protect against incidental skin contact with the solid. For tasks with a higher risk of contamination, such as weighing out large quantities, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection N95 dust mask or respiratorAn N95 dust mask should be used when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[5] For spill cleanup or in situations with poor ventilation, a respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is paramount to minimizing exposure and ensuring reproducible results. The following protocol outlines the key steps for safely handling solid this compound.

Diagram: Workflow for Handling Solid this compound

prep Preparation - Verify fume hood certification - Don appropriate PPE - Prepare spill kit weigh Weighing - Use analytical balance in fume hood - Use anti-static weigh paper - Close container immediately after use prep->weigh dissolve Dissolution (if applicable) - Add solid to solvent slowly - Use appropriate stir method - Keep vessel covered weigh->dissolve transfer Transfer - Use appropriate tools (spatula, etc.) - Minimize dust generation - Work over a contained surface dissolve->transfer cleanup Cleanup - Decontaminate surfaces - Segregate waste - Remove PPE correctly transfer->cleanup storage Storage - Tightly sealed container - Cool, dry, well-ventilated area - Away from incompatible materials cleanup->storage start Waste Generated q1 Is the waste... ...solid compound, or... ...contaminated sharps? start->q1 solid_waste Solid Halogenated Organic Waste q1->solid_waste Yes q2 Is the waste... ...a dilute aqueous solution? q1->q2 No liquid_waste Liquid Halogenated Organic Waste q2->liquid_waste Yes non_haz_waste Non-Hazardous Waste (check local policy) q2->non_haz_waste No (e.g., washings)

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.